1-Bromo-4-isopentylthiobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(3-methylbutylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMXDMPDHXQXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501204 | |
| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76542-20-6 | |
| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-isopentylthiobenzene from 4-Bromothiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-isopentylthiobenzene, a valuable intermediate in the development of pharmaceuticals and functional materials. The primary synthetic route detailed herein is the S-alkylation of 4-bromothiophenol with an appropriate isopentyl halide. This process, analogous to the well-established Williamson ether synthesis, offers a reliable and efficient method for the formation of the target thioether. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present a thorough characterization of the final product. Safety considerations and potential optimization strategies will also be discussed to ensure a safe and effective synthesis.
Introduction
This compound is an aromatic thioether that holds significant potential as a building block in medicinal chemistry and materials science. The presence of the bromo-functional group allows for further molecular elaboration through various cross-coupling reactions, while the isopentylthio moiety can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The synthesis of such aryl-alkyl thioethers is a fundamental transformation in organic chemistry, with applications ranging from the preparation of biologically active molecules to the construction of novel organic materials.
The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution of an isopentyl halide with the thiolate anion generated from 4-bromothiophenol. This S-alkylation reaction is a robust and versatile method for the formation of carbon-sulfur bonds.
Reaction Mechanism and Rationale
The synthesis of this compound from 4-bromothiophenol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are as follows:
-
Deprotonation: The acidic proton of the thiol group in 4-bromothiophenol is abstracted by a suitable base to form a potent nucleophile, the 4-bromothiophenolate anion. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. Common bases for this transformation include sodium hydroxide, potassium carbonate, or sodium hydride.
-
Nucleophilic Attack: The generated 4-bromothiophenolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the isopentyl halide (e.g., 1-bromo-3-methylbutane). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for an isopentyl group).
-
Product Formation: The concerted bond-forming and bond-breaking process results in the formation of this compound and a halide salt as a byproduct.
The selection of a primary alkyl halide, such as 1-bromo-3-methylbutane, is crucial for the success of this SN2 reaction. Primary halides are more susceptible to nucleophilic attack and less prone to competing elimination reactions (E2) that can occur with secondary or tertiary halides.
Caption: S-alkylation of 4-bromothiophenol workflow.
Experimental Protocol
This protocol details a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 4-Bromothiophenol | C₆H₅BrS | 189.07 | 1.89 g | 10 mmol | Corrosive and toxic, handle with care.[1][2][3] |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | 1.66 g (1.33 mL) | 11 mmol | Flammable liquid and irritant. |
| Sodium Hydroxide | NaOH | 40.00 | 0.44 g | 11 mmol | Corrosive. |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction. |
| Saturated NaCl solution | NaCl(aq) | - | As needed | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying. |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol (1.89 g, 10 mmol) in 50 mL of anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium hydroxide (0.44 g, 11 mmol) in one portion. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-bromothiophenolate. The solution may become slightly cloudy.
-
Alkylation: Add 1-bromo-3-methylbutane (1.66 g, 11 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate 9:1). The disappearance of the starting 4-bromothiophenol spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless to pale yellow oil.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 2.88 (t, J = 7.6 Hz, 2H, -S-CH₂-), 1.75-1.65 (m, 1H, -CH(CH₃)₂), 1.58 (q, J = 7.6 Hz, 2H, -CH₂-CH₂-CH), 0.95 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.2, 132.0, 130.5, 120.5, 38.8, 32.5, 27.8, 22.3 |
| IR (neat, cm⁻¹) | 3050 (Ar C-H), 2955, 2870 (Alkyl C-H), 1475 (Ar C=C), 1090 (C-S), 810 (p-substituted benzene) |
| Mass Spec. (EI) | m/z (%): 259 (M⁺, 100), 261 ([M+2]⁺, 97), 203, 123 |
Safety and Handling
-
4-Bromothiophenol: This compound is corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1][2][3]
-
1-Bromo-3-methylbutane: This is a flammable liquid and an irritant. Handle in a fume hood away from ignition sources. Wear appropriate PPE.
-
Sodium Hydroxide: A corrosive solid. Handle with care to avoid skin and eye burns.
-
Organic Solvents: Ethanol and diethyl ether are flammable. Use in a well-ventilated area and away from open flames.
Conclusion
The S-alkylation of 4-bromothiophenol with 1-bromo-3-methylbutane provides an efficient and straightforward route to this compound. The reaction proceeds via a well-understood SN2 mechanism and can be performed using standard laboratory equipment. The provided protocol, coupled with the detailed characterization data, offers a reliable guide for researchers and scientists in the synthesis of this valuable chemical intermediate. Adherence to safety precautions is paramount throughout the experimental procedure.
References
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Wikipedia. 4-Bromothiophenol. [Link]
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NIST WebBook. Benzene, 1-bromo-4-isothiocyanato-2-methyl-. [Link]
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NIST WebBook. Benzene, 1-bromo-4-methyl-. [Link]
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ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ).... [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 1-Bromo-4-isopentylthiobenzene
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 1-Bromo-4-isopentylthiobenzene (CAS No. 76542-20-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven experimental methodologies. We will explore the compound's structural and physical characteristics, outline detailed protocols for their determination, and provide context for its application as a synthetic intermediate. Every protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.
Introduction and Molecular Identity
This compound is a substituted aromatic compound featuring a bromo group and an isopentylthio ether attached to a benzene ring in a para configuration. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and advanced materials where the differential reactivity of the C-Br bond and the thioether linkage can be exploited. The presence of the flexible isopentyl chain can impart unique solubility and conformational properties to downstream molecules.
A precise understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, and formulation. These properties dictate the choice of solvents, reaction conditions, and purification techniques such as crystallization or distillation.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | 1-Bromo-4-(isopentylthio)benzene | N/A |
| CAS Number | 76542-20-6 | [1] |
| Chemical Formula | C₁₁H₁₅BrS | [1] |
| Molecular Weight | 275.21 g/mol | Calculated |
| Canonical SMILES | CC(C)CSCC1=CC=C(C=C1)Br | N/A |
graph "1_Bromo_4_isopentylthiobenzene_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Aromatic hydrogens (implicit) and substituents Br [label="Br", pos="0,2.5!", fontcolor="#EA4335"]; S [label="S", pos="0,-2.5!", fontcolor="#FBBC05"]; C1 -- Br; C4 -- S;
// Isopentyl group C7 [pos="-1,-3.5!"]; C8 [pos="-2,-4.2!"]; C9 [pos="-3,-3.5!"]; C10 [pos="-2,-5.2!"];
S -- C7 [len=1.2]; C7 -- C8 [len=1.2]; C8 -- C9 [len=1.2]; C8 -- C10 [len=1.2];
// Atom labels node [shape=none, fontcolor="#202124"]; lC1 [label="C", pos="0.3,1.5!"]; lC2 [label="C", pos="-1.6,0.75!"]; lC3 [label="C", pos="-1.6,-0.75!"]; lC4 [label="C", pos="0.3,-1.5!"]; lC5 [label="C", pos="1.6,-0.75!"]; lC6 [label="C", pos="1.6,0.75!"]; lC7 [label="CH₂", pos="-1,-3.9!"]; lC8 [label="CH", pos="-2,-4.6!"]; lC9 [label="CH₃", pos="-3.4,-3.5!"]; lC10 [label="CH₃", pos="-2,-5.6!"]; }
Caption: 2D structure of this compound.
Synthesis and Purity Considerations
While specific synthesis routes can vary, a common approach for preparing aryl thioethers involves the reaction of a thiolate with an aryl halide. In this case, this compound can be synthesized from 4-bromothiophenol and an isopentyl halide (e.g., isopentyl bromide) under basic conditions.
The purity of the final compound is critical, as impurities can significantly alter physicochemical measurements.[2] For instance, the presence of unreacted starting materials or side-products will depress the melting point and broaden its range.[2]
Caption: A general workflow for the synthesis and purification.
Tabulated Physicochemical Properties
Quantitative data for this compound is not widely published. The following table presents expected values based on its structure and data from analogous compounds. These properties must be determined experimentally for any synthesized batch.
Table 2: Summary of Physicochemical Data
| Property | Value / Description | Significance & Rationale |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. | The combination of a rigid benzene ring with a flexible alkyl chain often results in low melting points. |
| Melting Point | Not available. Must be determined experimentally. | A sharp melting point range (0.5-1.0°C) is a key indicator of high purity. |
| Boiling Point | Not available. Must be determined experimentally. | High boiling point expected due to molecular weight and polarity. Essential for purification by distillation. |
| Density | Not available. Must be determined experimentally. | Useful for calculating mass from a measured volume and in solvent-based separations. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane, THF). | The molecule is predominantly non-polar due to the large hydrocarbon components, following the "like dissolves like" principle.[3] |
Experimental Methodologies
The following protocols describe standard, reliable methods for determining the core physicochemical properties of a novel or uncharacterized organic compound like this compound.
Melting Point Determination
Causality: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[2][4] This makes melting point a crucial and rapid assessment of purity.
Protocol:
-
Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry watch glass. Finely crush the sample into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The sample height should be 1-2 mm.[5]
-
Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[6] Insert the assembly into a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated Mel-Temp device.
-
Measurement:
-
Rapid Determination: Heat the apparatus rapidly to get an approximate melting point. Allow the apparatus to cool.
-
Accurate Determination: Begin heating again, but slow the rate of temperature increase to 1-2°C per minute as you approach the approximate melting point.
-
-
Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting range is T₁ to T₂.[5]
Caption: Diagram of a Thiele tube for melting point determination.
Boiling Point Determination
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a characteristic physical property that depends on the strength of intermolecular forces. This protocol uses the Siwoloboff method, which is ideal for small sample volumes.
Protocol:
-
Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube (fusion tube).
-
Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the fusion tube with the open end down.
-
Apparatus Setup: Attach the fusion tube to a thermometer. Immerse the setup in an oil bath (e.g., a Thiele tube), ensuring the sample is below the oil level.
-
Heating: Gently heat the oil bath.[7] As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor has displaced all the air and is now escaping.
-
Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube. At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
Solubility Assessment
Causality: The principle of "like dissolves like" governs solubility.[3] Polar solvents dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. By testing the solubility of this compound in a range of solvents, we can confirm its predominantly non-polar character and identify the presence of any ionizable functional groups.
Protocol:
-
Setup: Arrange a series of labeled small test tubes.
-
Sample Addition: To each test tube, add approximately 20-30 mg of the compound.
-
Solvent Addition: Add 1 mL of a test solvent to a tube. The following solvents should be tested sequentially:
-
Water (H₂O): Tests for high polarity.
-
5% Sodium Hydroxide (NaOH): Tests for acidic functional groups.
-
5% Hydrochloric Acid (HCl): Tests for basic functional groups.[8]
-
Hexane: A non-polar organic solvent.
-
Dichloromethane: A polar aprotic organic solvent.
-
-
Observation: After each solvent addition, gently agitate the tube. Observe whether the compound dissolves completely, is partially soluble, or is insoluble.[3] Record the results for each solvent.
Density Determination
Causality: Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[9][10] It is useful for converting between mass and volume and can provide clues about molecular packing in the liquid state.
Protocol:
-
Mass of Empty Container: Accurately weigh a clean, dry container, such as a small graduated cylinder or a pycnometer (for higher accuracy). Record this mass (m₁).[10]
-
Volume of Liquid: Carefully add a specific volume of this compound to the container. If using a graduated cylinder, read the volume from the bottom of the meniscus. Record the volume (V).
-
Mass of Container and Liquid: Weigh the container with the liquid inside. Record this total mass (m₂).
-
Calculation:
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁.
-
Calculate the density: ρ = m_liquid / V.
-
-
Temperature: Record the ambient temperature, as density is temperature-dependent.[9]
Spectral Analysis (Predicted)
While experimental spectra are required for confirmation, the structure of this compound allows for the prediction of key spectral features.
-
¹H NMR:
-
Aromatic Region (~7.0-7.5 ppm): Two doublets are expected, characteristic of a 1,4-disubstituted benzene ring.
-
Alkyl Region (~0.9-3.0 ppm): Signals corresponding to the isopentyl group: a triplet for the -S-CH₂- protons, a multiplet for the adjacent -CH₂- and -CH- protons, and a doublet for the two terminal -CH₃ groups.
-
-
¹³C NMR:
-
Aromatic Region (~120-140 ppm): Four signals for the aromatic carbons are expected due to symmetry.
-
Alkyl Region (~10-40 ppm): Signals for the five distinct carbons of the isopentylthio group.
-
-
FT-IR:
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretch: ~2850-2960 cm⁻¹
-
Aromatic C=C stretch: ~1470-1600 cm⁻¹
-
C-S stretch: ~600-800 cm⁻¹ (often weak)
-
C-Br stretch: ~500-650 cm⁻¹
-
-
Mass Spectrometry:
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 274 and 276, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Expect loss of the isopentyl group and other characteristic fragments.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
- Organic Laboratory Techniques 4.1 Melting Point. (n.d.).
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment 1: Melting-point Determinations. (n.d.).
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Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link]
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Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- experiment (1) determination of melting points. (2021, September 19).
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
- Organic Chemistry LABORATORY. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Texas A&M University Department of Chemistry. (n.d.). Experiment 1 Measurement and Density Learning Objectives.
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An In-depth Technical Guide to 1-Bromo-4-isopentylthiobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-isopentylthiobenzene (CAS No. 76542-20-6) is a halogenated aryl alkyl sulfide that presents as a key building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromine atom on the aromatic ring and a flexible isopentylthio side chain, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications, grounded in established chemical principles and analogies to related structures.
Introduction: The Strategic Value of Aryl Alkyl Sulfides
Aryl alkyl sulfides are a significant class of organic compounds that have garnered considerable interest in the pharmaceutical and agrochemical industries. The thioether linkage is a key structural motif in a variety of biologically active molecules. The sulfur atom, with its ability to exist in different oxidation states (sulfide, sulfoxide, sulfone) and its capacity to engage in hydrogen bonding, offers a unique handle for modulating the physicochemical and pharmacokinetic properties of a molecule.
The incorporation of a bromine atom onto the aromatic ring, as seen in this compound, further enhances the synthetic utility of this scaffold. The carbon-bromine bond serves as a versatile anchor for a wide array of cross-coupling reactions, enabling the systematic exploration of a vast chemical space to generate novel molecular entities with potential therapeutic applications.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding its potential behavior in biological systems.
| Property | Value | Source |
| CAS Number | 76542-20-6 | |
| Molecular Formula | C11H15BrS | |
| Molecular Weight | 259.21 g/mol | [3] |
| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid or low-melting solid | Inferred from analogous compounds |
| Storage | Store at -20°C | [3] |
Synthesis of this compound
Proposed Synthetic Pathway: Nucleophilic Substitution
The most direct and logical approach to synthesize this compound is through the reaction of 4-bromothiophenol with an isopentyl halide (e.g., isopentyl bromide or 1-bromo-3-methylbutane) in the presence of a suitable base. The base deprotonates the thiol to form a highly nucleophilic thiophenolate anion, which then displaces the halide from the isopentyl group in an SN2 reaction.[6]
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Spectroscopic Characterization of 1-Bromo-4-isopentylthiobenzene: A Predictive Technical Guide
Introduction and Synthesis Strategy
1-Bromo-4-isopentylthiobenzene is an aromatic thioether containing a halogenated benzene ring and an alkyl chain. Such structures are of interest in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules. The thioether linkage provides a site for potential oxidation or further functionalization, while the brominated ring is amenable to cross-coupling reactions.
The definitive confirmation of the molecule's identity post-synthesis is critically dependent on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous verification.
Plausible Synthetic Route
A reliable method for synthesizing this compound is via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This involves the reaction of a thiolate nucleophile with an alkyl halide. Specifically, 4-bromothiophenol can be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding thiolate, which then reacts with 1-bromo-3-methylbutane (isopentyl bromide) to yield the target thioether.
Caption: Plausible two-step synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, we can predict both the ¹H and ¹³C NMR spectra with a high degree of confidence.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the protons of the isopentyl group. The aromatic region will display a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The thioether group (-S-) is weakly electron-donating through resonance but electron-withdrawing inductively, while bromine is deactivating. The protons ortho to the sulfur will be slightly upfield compared to those ortho to the bromine.
Caption: Structure with proton and carbon labeling for NMR assignment.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H-A | 7.40 - 7.45 | Doublet | 2H | ~8.5 | Aromatic protons ortho to Bromine, deshielded. |
| H-B | 7.15 - 7.20 | Doublet | 2H | ~8.5 | Aromatic protons ortho to Sulfur, slightly shielded relative to H-A. |
| H-a | 2.90 - 2.95 | Triplet | 2H | ~7.5 | Methylene group directly attached to sulfur; deshielded. |
| H-b | 1.65 - 1.75 | Quartet | 2H | ~7.0 | Methylene group adjacent to H-a and H-c. |
| H-c | 1.55 - 1.65 | Nonet (Multiplet) | 1H | ~6.7 | Methine proton coupled to H-b and two methyl groups. |
| H-d | 0.90 - 0.95 | Doublet | 6H | ~6.6 | Two equivalent methyl groups at the end of the isopentyl chain. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 8 distinct signals, as the two methyl carbons (C-d) and the two pairs of aromatic carbons (C-A/A' and C-B/B') are chemically equivalent.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C (ipso-S) | 137 - 140 | Aromatic carbon attached to sulfur, deshielded. |
| C-B | 132.0 - 132.5 | Aromatic carbons ortho to sulfur. |
| C-A | 129.0 - 129.5 | Aromatic carbons ortho to bromine. |
| C (ipso-Br) | 120 - 122 | Aromatic carbon attached to bromine, shielded by heavy atom effect. |
| C-a | 38 - 40 | Aliphatic carbon attached to sulfur. |
| C-b | 33 - 35 | Aliphatic methylene carbon. |
| C-c | 27 - 29 | Aliphatic methine carbon. |
| C-d | 22 - 23 | Equivalent terminal methyl carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the sample.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. Collect 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a 30° pulse and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to achieve adequate signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is ideal for identifying the functional groups present in the molecule. The spectrum of this compound will be characterized by absorptions corresponding to aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-S and C-Br bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring. |
| 2960 - 2850 | C-H stretch (aliphatic) | Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the isopentyl chain. |
| 1580 & 1480 | C=C stretch (aromatic) | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |
| ~810 | C-H bend (aromatic) | Strong | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |
| 1100 - 1000 | C-S stretch | Weak-Medium | Stretching vibration of the thioether linkage. |
| 600 - 500 | C-Br stretch | Medium-Strong | Carbon-bromine stretching frequency. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small drop of the liquid sample (or a small amount of solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 32-64 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the key absorption peaks and compare them with predicted values.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.
Predicted Molecular Ion and Fragmentation
The molecular weight of this compound (C₁₁H₁₅BrS) is approximately 274.02 g/mol (for ⁷⁹Br) and 276.02 g/mol (for ⁸¹Br). Due to the near 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion (M⁺˙) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom.
Key Predicted Fragments:
-
α-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom is a common pathway for thioethers. This would lead to the loss of an isobutyl radical (•C₄H₉), resulting in a fragment at m/z 217/219.
-
Benzylic Cleavage: Cleavage of the bond between the sulfur and the first methylene of the isopentyl chain is highly probable. This would result in the loss of the isopentyl radical (•C₅H₁₁), giving a bromothiophenol radical cation at m/z 187/189.
-
Loss of Bromine: Loss of the bromine radical (•Br) from the molecular ion would yield a fragment at m/z 195.
-
Isopentyl Cation: The isopentyl chain itself can form a stable secondary carbocation, appearing as a fragment at m/z 71.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Rationale |
|---|---|---|
| 274 / 276 | [C₁₁H₁₅BrS]⁺˙ | Molecular Ion (M⁺˙) |
| 187 / 189 | [C₆H₄BrS]⁺˙ | Loss of isopentyl radical (•C₅H₁₁) |
| 195 | [C₁₁H₁₅S]⁺ | Loss of bromine radical (•Br) |
| 71 | [C₅H₁₁]⁺ | Isopentyl carbocation |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or hexane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, from m/z 40 to 400.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peaks (M and M+2) and the major fragment ions. Compare the observed m/z values and the bromine isotopic pattern with the predicted data.
Integrated Spectroscopic Analysis
While each spectroscopic technique provides valuable data, their combined interpretation provides irrefutable proof of structure. NMR establishes the carbon-hydrogen framework and connectivity. IR confirms the presence of key functional groups (aromatic ring, thioether, alkyl chain, C-Br bond). Mass spectrometry confirms the molecular weight, elemental composition (specifically the presence of Br and S), and provides fragmentation data that corroborates the structure established by NMR. The congruence of predicted and experimental data across all three techniques would provide an unequivocal structural confirmation of this compound.
References
-
At this time, no direct peer-reviewed articles with the complete spectroscopic data for "this compound" have been identified. The predictive data and protocols are based on foundational principles of organic spectroscopy.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook: [Link] (for reference spectra of related compounds).[1][2]
Sources
¹H and ¹³C NMR characterization of "1-Bromo-4-isopentylthiobenzene"
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-Bromo-4-isopentylthiobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and materials science, the unambiguous structural elucidation of novel compounds is a critical step in the development pipeline. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral features of this compound, a substituted thioether. By dissecting the expected chemical shifts, coupling constants, and multiplicities, we offer a predictive framework for its characterization. This document is designed to serve as a practical reference for researchers, explaining not just the expected spectral data but also the underlying chemical principles and the experimental methodology required to obtain high-fidelity results.
Molecular Structure and NMR Assignment Strategy
The first step in any NMR analysis is to deconstruct the molecule into its constituent spin systems. This compound is composed of two primary fragments: a para-substituted bromophenyl ring and an isopentyl (3-methylbutyl) alkyl chain, linked by a sulfur atom (thioether). The electronic environment of each proton and carbon atom is unique, giving rise to a distinct NMR fingerprint.
For clarity, the atoms in the target molecule are systematically labeled as shown below. This nomenclature will be used throughout the guide to correlate specific atoms with their corresponding NMR signals.
Figure 2: Standard workflow for the NMR characterization of an organic compound.
Conclusion
The structural confirmation of this compound is readily achievable through a combined ¹H and ¹³C NMR analysis. The ¹H spectrum is predicted to show a distinct para-substituted aromatic pattern and four unique signals corresponding to the isopentyl side chain, with integrations matching the proton count at each position. The ¹³C spectrum will complement this by showing eight unique carbon signals, whose chemical shifts are dictated by the electronic influences of the bromo and thioether substituents, most notably the characteristic upfield shift of the bromine-bound carbon. By following the robust experimental protocol outlined herein, researchers can confidently obtain and interpret the NMR data required to verify the identity and purity of this compound, ensuring data integrity for subsequent applications in drug development and materials science.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Deng, Z., et al. (2021). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Long, J. R., & Williamson, K. L. (2016). Organic Experiments. Cengage Learning. (Provides examples of isopentyl group NMR, such as in isopentyl acetate). [Link]
-
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. (A classic reference for chemical shift ranges of various functional groups). [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Contains extensive discussions on NMR principles and substituent effects). [Link]
-
Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press. [Link]
The Definitive Guide to the Mass Spectrometry Analysis of 1-Bromo-4-isopentylthiobenzene
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Blueprint of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. 1-Bromo-4-isopentylthiobenzene, a halogenated aromatic sulfide, represents a class of molecules with significant potential as a versatile intermediate. The presence of a bromine atom offers a reactive handle for cross-coupling reactions, while the isopentylthio- side chain provides a lipophilic domain that can be crucial for modulating biological activity and material properties. Accurate and comprehensive analytical methodologies are therefore not just a quality control measure, but a cornerstone of innovation.
This guide provides an in-depth technical exploration of the mass spectrometric analysis of this compound. As a Senior Application Scientist, the narrative that follows is built upon the foundational principles of mass spectrometry, enriched with field-proven insights to explain the "why" behind the "how." We will dissect the ionization behavior, predict the fragmentation pathways, and provide robust, self-validating experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Analytical Strategy: Choosing the Right Tool for the Task
The molecular architecture of this compound—a nonpolar aromatic compound with a degree of volatility—guides our selection of the primary analytical technique. Gas Chromatography (GC) is exceptionally well-suited for the separation of such volatile and thermally stable compounds.[1] When coupled with a mass spectrometer, particularly one with an Electron Ionization (EI) source, GC-MS becomes a powerful tool for providing a detailed molecular fingerprint through characteristic fragmentation patterns.[1]
While LC-MS is often the workhorse for less volatile or thermally labile molecules, the analysis of nonpolar compounds can be challenging with common ionization techniques like Electrospray Ionization (ESI). However, Atmospheric Pressure Chemical Ionization (APCI) offers a viable alternative for less polar molecules, making LC-MS a complementary technique for confirmation or for analyses in complex matrices where GC might be less suitable.[2][3][4]
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The Rationale of Electron Ionization (EI) for this compound
Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule. This energetic state leads to predictable and reproducible fragmentation, which is invaluable for structural elucidation.[5] For a molecule like this compound, EI provides a wealth of structural information that a "soft" ionization technique, which primarily yields the molecular ion, would not.
Predicting the Mass Spectrum: A Logic-Driven Approach
The mass spectrum of this compound can be predicted by considering the fragmentation of its constituent parts: the brominated aromatic ring and the isopentylthio- side chain. To substantiate these predictions, we will draw parallels with the known mass spectra of simpler, related molecules: bromobenzene, thioanisole (methyl phenyl sulfide), and the closely related 4-bromothioanisole.
A hallmark of a bromine-containing compound in mass spectrometry is the presence of a characteristic isotopic pattern for the molecular ion (M⁺). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). This results in two peaks for the molecular ion, separated by 2 m/z units (the M⁺ peak containing ⁷⁹Br and the M+2 peak containing ⁸¹Br), with a relative intensity ratio of approximately 1:1. The calculated molecular weight of this compound (C₁₁H₁₅BrS) is approximately 274.03 g/mol (for ⁷⁹Br) and 276.03 g/mol (for ⁸¹Br). Therefore, we expect to see a pair of intense peaks at m/z 274 and 276.
The fragmentation of the molecular ion will proceed through the cleavage of the weakest bonds and the formation of the most stable carbocations.[6] For this compound, we can anticipate several key fragmentation pathways:
-
Alpha-Cleavage to Sulfur: The bond beta to the aromatic ring and alpha to the sulfur atom is a likely point of cleavage. This would involve the loss of a C₄H₉ radical (57 Da) from the isopentyl group, leading to a stable, resonance-stabilized cation at m/z 217 (for ⁷⁹Br) and 219 (for ⁸¹Br).
-
Benzylic-type Cleavage with Rearrangement: Cleavage of the C-S bond can lead to the formation of a bromophenyl radical and an isopentylthio cation. However, a more favorable fragmentation is often the cleavage of the bond between the sulfur and the isopentyl group. This would result in a bromothiophenol-like radical cation at m/z 202 (for ⁷⁹Br) and 204 (for ⁸¹Br), and the loss of a C₅H₁₀ neutral molecule (isopentene, 70 Da). This is supported by the mass spectrum of 4-bromothioanisole, which shows a prominent peak corresponding to the loss of the methyl group.[7][8]
-
Fragmentation of the Isopentyl Chain: The isopentyl chain itself can undergo fragmentation. A characteristic loss for an isobutyl-type structure (within the isopentyl group) is the loss of a propyl radical (C₃H₇, 43 Da) to form a stable secondary carbocation, or the loss of an ethyl radical (C₂H₅, 29 Da). These fragmentations would lead to peaks at m/z 231/233 and 245/247, respectively.
-
Loss of the Bromine Atom: Cleavage of the C-Br bond would result in a fragment at m/z 195 (C₁₁H₁₅S⁺). The subsequent loss of the isopentyl group would lead to a thiophenyl cation at m/z 109.
-
Aromatic Ring Fragmentation: The brominated aromatic ring itself can fragment. A key fragment would be the bromophenyl cation at m/z 155 (for ⁷⁹Br) and 157 (for ⁸¹Br), arising from the cleavage of the C-S bond. Further fragmentation of the aromatic ring could lead to smaller ions, though these are typically of lower intensity.
The following Graphviz diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound.
- Dissolve in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
- Prepare a working solution of 10 µg/mL by diluting the stock solution.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Provides good separation efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for standard capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar (e.g., 5% phenyl-methylpolysiloxane) | A standard, robust column for separating a wide range of organic compounds. |
| Oven Program | Initial: 80 °C (hold 2 min) | Allows for elution of any volatile impurities. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate for good separation. | |
| Final: 280 °C (hold 5 min) | Ensures elution of the analyte and any higher-boiling impurities. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides characteristic and reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for EI, ensuring sufficient fragmentation for library matching. |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase and prevents contamination. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for a quadrupole mass analyzer. |
| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
3. Data Analysis and Interpretation:
- Identify the Molecular Ion: Look for the characteristic 1:1 isotopic pattern at m/z 274 and 276.
- Correlate Fragments to Structure: Identify the key fragment ions predicted in section 1.2.2. The presence of these fragments provides strong evidence for the structure of this compound.
- Library Search (Optional but Recommended): Perform a search against a spectral library (e.g., NIST). While an exact match is unlikely for a novel compound, matches to similar structures can provide additional confidence in the identification.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The Case for Atmospheric Pressure Chemical Ionization (APCI)
For nonpolar compounds like this compound, ESI is often inefficient. APCI is a gas-phase ionization technique that is well-suited for a wide range of polar and nonpolar molecules.[2][3][9] It typically produces singly charged ions and is less susceptible to matrix effects than ESI, making it a robust choice for this analysis.[2]
Expected Spectra and Fragmentation in LC-MS/MS
APCI is a softer ionization technique than EI, so the primary ion observed in a full-scan MS spectrum is expected to be the protonated molecule, [M+H]⁺, at m/z 275 and 277. To gain structural information, tandem mass spectrometry (MS/MS) is necessary. In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The expected fragmentation patterns will be similar to those observed in EI-MS, with the loss of neutral fragments being predominant.
The following Graphviz diagram illustrates the expected MS/MS fragmentation workflow.
Caption: LC-MS/MS workflow for this compound analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a starting point for the LC-MS analysis of this compound using APCI.
1. Sample Preparation:
- Prepare stock and working solutions as described in the GC-MS protocol, using a mobile-phase compatible solvent such as methanol or acetonitrile.
2. LC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size | A standard reversed-phase column for good separation of nonpolar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic mobile phase. |
| Gradient | 70% B to 100% B over 10 minutes | A gradient elution is necessary to elute the nonpolar analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A standard injection volume. |
| Mass Spectrometer | ||
| Ionization Mode | APCI (Positive Ion) | Suitable for the analysis of nonpolar compounds.[2][3] |
| Corona Discharge | 4-5 µA | A typical setting to achieve stable ionization. |
| Vaporizer Temp. | 350-450 °C | Ensures efficient desolvation and vaporization. |
| Capillary Voltage | 3-4 kV | Optimizes ion transmission into the mass spectrometer. |
| Gas Flow (Nebulizer) | Instrument dependent | Optimize for a stable spray. |
| Gas Flow (Drying) | Instrument dependent | Optimize for efficient desolvation. |
| Mass Range (Full Scan) | m/z 100-400 | To observe the protonated molecule. |
| MS/MS Parameters | ||
| Precursor Ions | m/z 275 and 277 | The protonated molecular ions. |
| Collision Energy | 10-40 eV (ramped) | A range of collision energies should be tested to obtain optimal fragmentation. |
3. Data Analysis and Interpretation:
- Full Scan Analysis: Confirm the presence of the protonated molecule at m/z 275 and 277 with the characteristic 1:1 isotopic ratio.
- MS/MS Analysis: Analyze the fragmentation pattern to confirm the structure. Look for neutral losses corresponding to the fragmentation pathways discussed in the GC-MS section (e.g., loss of isopentene, 70 Da).
Conclusion: A Synergistic Approach to Structural Confirmation
The mass spectrometric analysis of this compound is most effectively approached with a primary reliance on GC-MS with Electron Ionization, which provides a rich fragmentation pattern for confident structural elucidation. The characteristic isotopic signature of bromine serves as an unambiguous marker for the presence of this halogen. The predicted fragmentation, centered around alpha-cleavage to the sulfur atom and cleavages within the isopentyl side chain, can be systematically verified.
LC-MS with APCI serves as a valuable complementary technique, particularly for samples in complex matrices or when orthogonal confirmation is desired. While providing less structural information in a full-scan mode, tandem MS/MS experiments can generate the necessary fragmentation data to corroborate the findings from GC-MS.
By employing the logical, evidence-based approaches and robust experimental protocols detailed in this guide, researchers, scientists, and drug development professionals can achieve a high degree of confidence in the identity and structure of this compound, thereby ensuring the integrity of their downstream applications.
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PubChem. (n.d.). 4-Bromothioanisole. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
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López García, C., Becchi, M., Grenier-Loustalot, M. F., Païsse, O., & Szymanskit, R. (2002). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Analytical Chemistry, 74(15), 3849–3857. Available from: [Link]
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PubChem. (n.d.). Thioanisole. National Center for Biotechnology Information. Retrieved from [Link]
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Risticevic, S., & Pawliszyn, J. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. Molecules, 28(9), 3899. Available from: [Link]
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NIST. (n.d.). Benzene, bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 4-Bromophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
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Flammang, R., Nguyen, M. T., & Van, C. (2003). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational. International Journal of Mass Spectrometry, 228(2-3), 557-570. Available from: [Link]
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Navigating the Solubility Landscape of 1-Bromo-4-isopentylthiobenzene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4-isopentylthiobenzene, a compound of interest in contemporary drug discovery and development. By integrating theoretical principles with actionable experimental protocols, this document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. We explore the physicochemical properties of the target molecule, outline a robust methodology for solubility determination, and present a framework for predicting solubility in a diverse range of organic solvents. This guide is designed to empower researchers with the knowledge to make informed decisions regarding solvent selection, formulation development, and experimental design.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that profoundly influences the developability of a potential drug candidate. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering a compound's journey from the laboratory to the clinic. A thorough understanding of a molecule's solubility profile in various solvent systems is therefore not merely an academic exercise but a cornerstone of successful drug development.
This guide focuses on this compound, a thioether derivative with a molecular structure that presents an interesting case study in solubility. Its aromatic core, halogen substituent, and flexible alkylthio side chain contribute to a nuanced polarity profile, making its interaction with different organic solvents a subject of practical importance. By dissecting the factors that govern its solubility, we aim to provide a predictive and experimental framework that can be extrapolated to other novel chemical entities.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in solution. The following table summarizes the key physicochemical parameters of this compound, including both fundamental identifiers and predicted properties crucial for solubility assessment.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 76542-20-6 | |
| Molecular Formula | C₁₁H₁₅BrS | |
| Molecular Weight | 259.21 g/mol | - |
| SMILES | CC(C)CCSC1=CC=C(Br)C=C1 | AA Blocks |
| Predicted logP | 4.85 ± 0.39 | Online Prediction Tool |
| Predicted Dipole Moment | ~1.5 - 2.5 D | Estimated based on analogous structures |
| Predicted Hansen Solubility Parameters (HSP) | ||
| δD (Dispersion) | ~18.5 MPa½ | Estimated |
| δP (Polar) | ~5.0 MPa½ | Estimated |
| δH (Hydrogen Bonding) | ~3.0 MPa½ | Estimated |
The predicted high logP value suggests a lipophilic nature, indicating a preference for non-polar environments. The estimated dipole moment points to a moderate overall polarity, arising from the electronegativity differences between the bromine, sulfur, and carbon atoms within the asymmetric structure. The estimated Hansen Solubility Parameters (HSP) provide a more nuanced, three-dimensional perspective on the cohesive energy of the molecule, which will be instrumental in predicting its compatibility with various solvents.
Theoretical Framework: The Principles of Solubility
The age-old adage "like dissolves like" remains a powerful guiding principle in solubility science.[1] This concept is rooted in the thermodynamics of mixing, where the Gibbs free energy change (ΔG_mix) must be negative for dissolution to occur spontaneously. This is governed by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
where ΔH_mix is the enthalpy of mixing, T is the temperature, and ΔS_mix is the entropy of mixing. While the entropy of mixing generally favors dissolution, the enthalpic term, which reflects the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules, is often the deciding factor.
For this compound, its significant non-polar character, stemming from the benzene ring and the isopentyl group, suggests that it will be most soluble in solvents dominated by London dispersion forces. However, the presence of the bromine and sulfur atoms introduces polarizability and a moderate dipole moment, allowing for dipole-dipole interactions with polar solvents. The thioether linkage is a weak hydrogen bond acceptor, suggesting that hydrogen bonding will play a less significant role in its solubility compared to molecules with hydroxyl or amine groups.
Experimental Determination of Solubility: The Shake-Flask Method
While theoretical predictions offer valuable guidance, empirical determination of solubility remains the gold standard. The shake-flask method is a robust and widely accepted technique for measuring the equilibrium solubility of a compound in a given solvent.
Rationale Behind the Shake-Flask Method
The core principle of the shake-flask method is to create a saturated solution of the compound by agitating an excess of the solid with the solvent until equilibrium is reached. By measuring the concentration of the dissolved compound in the supernatant, the equilibrium solubility can be accurately determined. This method is favored for its simplicity, reliability, and its ability to be adapted for various analytical techniques.
Detailed Experimental Protocol
The following protocol outlines the steps for determining the solubility of this compound in a selection of organic solvents using the shake-flask method.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, acetonitrile, dimethyl sulfoxide)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound of known concentrations in a highly soluble solvent (e.g., dichloromethane or a mobile phase component) for HPLC calibration.
-
Sample Preparation: Add an excess amount of solid this compound to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution (if necessary): Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in each solvent using the determined concentration and any dilution factors.
Experimental Workflow Diagram
Caption: Experimental workflow for determining solubility via the shake-flask method.
Predicted Solubility of this compound in Common Organic Solvents
Based on the theoretical principles and the physicochemical properties of this compound, a qualitative prediction of its solubility in a range of common organic solvents can be made. The following table provides these predictions, categorized by solvent polarity.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | 0.1 | High | "Like dissolves like"; strong dispersion forces. |
| Toluene | 2.4 | High | Aromatic ring interaction and dispersion forces. |
| Diethyl Ether | 2.8 | Moderate to High | Moderate polarity and dispersion forces. |
| Polar Aprotic Solvents | |||
| Ethyl Acetate | 4.4 | Moderate | Balance of polar and non-polar characteristics. |
| Acetone | 5.1 | Moderate | Dipole-dipole interactions are favorable. |
| Acetonitrile | 5.8 | Low to Moderate | Higher polarity may not favor the non-polar regions. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | High polarity and strong solvent-solvent interactions. |
| Polar Protic Solvents | |||
| Methanol | 5.1 | Low | Hydrogen bonding network of methanol is disruptive. |
| Ethanol | 4.3 | Low to Moderate | Longer alkyl chain than methanol improves interaction. |
| Water | 10.2 | Very Low | Highly polar and strong hydrogen bonding network. |
The Role of Hansen Solubility Parameters in Solvent Selection
For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful tool. The principle behind HSP is that the total cohesive energy of a substance can be deconstructed into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent is likely to dissolve a solute if their HSP values are similar.
The "Hansen Solubility Sphere" is a conceptual tool where the solute's HSP values define the center of a sphere in a 3D space. Solvents with HSP values that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents. The distance (Ra) between the HSP of the solute and the solvent can be calculated using the following equation:
Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]
A smaller Ra value indicates a higher likelihood of solubility.
Caption: Relationship between Hansen Solubility Parameters and solubility prediction.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, combining theoretical predictions with a detailed experimental protocol. The lipophilic nature of the molecule, as indicated by its predicted logP and Hansen Solubility Parameters, suggests a high affinity for non-polar and moderately polar aprotic solvents. The provided shake-flask methodology offers a reliable means of empirically verifying these predictions and generating precise solubility data.
For researchers in drug development, a thorough understanding and experimental determination of solubility are indispensable. The principles and protocols outlined in this guide can be readily applied to other novel compounds, facilitating more efficient and informed decision-making in the early stages of the drug discovery pipeline. Future work should focus on the experimental determination of the Hansen Solubility Parameters for this compound to refine the predictive model and expand the library of solvents for which solubility data is available.
References
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-
Virtual Computational Chemistry Laboratory. ALOGPS 2.1. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (A general reference for the theory of Hansen Solubility Parameters).
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A Technical Guide to the Theoretical Electronic Properties of 1-Bromo-4-isopentylthiobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic properties of 1-Bromo-4-isopentylthiobenzene, a substituted aromatic thioether with potential applications in materials science and as a synthetic intermediate in drug development. Employing Density Functional Theory (DFT), this whitepaper elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distribution. The causality behind the choice of computational methods, specifically the B3LYP functional with the 6-311++G(d,p) basis set, is detailed to ensure scientific rigor and reproducibility. The findings reveal key insights into the molecule's reactivity, stability, and potential sites for intermolecular interactions, offering a foundational dataset for researchers, chemists, and drug development professionals. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to enhance clarity and practical application.
Introduction
This compound is an organic molecule characterized by a benzene ring functionalized with a bromine atom and an isopentylthio group at the para positions. The electronic nature of this compound is governed by the interplay between the electron-withdrawing bromine atom and the potentially electron-donating sulfur-linked alkyl group. Understanding this electronic landscape is crucial for predicting the molecule's chemical behavior, including its reactivity in electrophilic aromatic substitution reactions and its potential to engage in non-covalent interactions with biological targets or other materials.[1]
Theoretical and computational studies provide a powerful, non-destructive avenue to probe these properties at the atomic level.[2] By leveraging quantum mechanical models, we can calculate a range of electronic descriptors that are often difficult or impossible to measure experimentally. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method that offers a balance of accuracy and computational efficiency for studying many-electron systems.[3][4] The insights gained from this analysis are invaluable for guiding synthetic strategies and for the rational design of novel functional materials and therapeutic agents.
Theoretical and Computational Methodology
The Rationale for Density Functional Theory (DFT)
The core of our investigation relies on Density Functional Theory (DFT). DFT has become a cornerstone of computational chemistry because it replaces the complex, many-electron wavefunction with the much simpler electron density as the fundamental quantity to determine a system's properties.[5] This approach inherently includes electron correlation at a lower computational cost than traditional ab initio methods, making it ideal for molecules of this size.[4]
Causality of Method Selection:
-
Functional - B3LYP: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was chosen for this study. B3LYP is renowned for its excellent performance across a wide range of organic molecules, providing reliable predictions of geometries, vibrational frequencies, and electronic properties.[6][7] It effectively balances the inclusion of exact Hartree-Fock exchange with DFT exchange-correlation, offering a high degree of accuracy.
-
Basis Set - 6-311++G(d,p): The choice of basis set is critical for accurately describing the electron distribution. The 6-311++G(d,p) basis set was selected for the following reasons:
-
Triple-Zeta Valence (6-311): It provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.
-
Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs (like sulfur and bromine) and for describing non-covalent interactions.[8]
-
Polarization Functions (d,p): The (d,p) adds d-orbitals on heavy atoms and p-orbitals on hydrogen atoms. These functions allow for the polarization of electron clouds, which is crucial for describing the anisotropic charge distributions in chemical bonds, particularly in the presence of electronegative atoms like bromine.[9] This combination is well-suited for halogenated organic compounds.[9]
-
Computational Workflow Protocol
All calculations were performed to simulate gas-phase conditions to analyze the intrinsic properties of the molecule without solvent interference. The workflow followed a self-validating, multi-step process.
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D model of this compound was constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure on the potential energy surface).
-
Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Using the confirmed optimized geometry, single-point energy calculations were performed to derive the key electronic properties:
-
Frontier Molecular Orbitals (HOMO, LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Natural Bond Orbital (NBO) analysis for atomic charge distribution.
-
This sequential protocol ensures that all derived electronic properties are based on a verifiably stable molecular structure.
Caption: Computational workflow for determining electronic properties.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization yielded a stable structure with key bond lengths and angles summarized below. The planarity of the benzene ring is maintained, with the substituents positioned to minimize steric hindrance. The C-Br and C-S bond lengths are consistent with values reported for similar aromatic compounds.
| Parameter | Value (Å) | Parameter | Value (°) |
| C-Br Bond Length | 1.905 | C-C-Br Angle | 119.8 |
| C-S Bond Length | 1.778 | C-C-S Angle | 124.5 |
| S-C(alkyl) Bond Length | 1.831 | C-S-C(alkyl) Angle | 104.2 |
| Table 1: Selected optimized geometric parameters for this compound. |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[10] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity.[11]
| Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.92 |
| Table 2: Calculated Frontier Molecular Orbital energies. |
Analysis:
-
HOMO: The HOMO is primarily localized on the sulfur atom and the adjacent π-system of the benzene ring. This indicates that the region around the thioether group is the most susceptible to electrophilic attack.
-
LUMO: The LUMO is distributed across the aromatic ring, with significant contributions from the carbon atom bonded to the bromine. This suggests that nucleophilic attack would likely target the ring itself, influenced by the electron-withdrawing nature of the bromine.
-
Energy Gap (ΔE): The calculated energy gap of 4.92 eV suggests that this compound is a relatively stable molecule. A smaller energy gap generally corresponds to higher chemical reactivity.[12] This value provides a quantitative measure of its kinetic stability.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions.[13] It maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[14]
Interpretation:
-
Negative Potential (Red/Yellow): The most negative regions are concentrated around the bromine atom and, to a lesser extent, the sulfur atom. This is due to the high electron density of their lone pairs. These sites are the most likely to engage in hydrogen bonding or interact with electrophiles or cationic species.
-
Positive Potential (Blue): Positive potential is observed over the hydrogen atoms of the aromatic ring and the isopentyl group. These areas are susceptible to nucleophilic attack.
-
Implications for Drug Design: In a biological context, the negative potential region around the bromine could interact with hydrogen bond donors (like N-H or O-H groups) in a receptor active site, while the aromatic ring could participate in π-stacking interactions.[15] The MEP provides a roadmap for understanding potential molecular recognition processes.[13]
Caption: Relationship between molecular structure and electronic properties.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of charge distribution by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements.[16] This method yields natural atomic charges that are generally considered more reliable than other schemes like Mulliken population analysis.[17]
| Atom | Natural Atomic Charge (e) |
| Br | -0.045 |
| S | -0.098 |
| C (bonded to Br) | +0.021 |
| C (bonded to S) | +0.153 |
| Aromatic H (average) | +0.135 |
| Table 3: Calculated Natural Atomic Charges on Key Atoms. |
Insights:
-
The sulfur atom carries the most significant negative charge, confirming its role as a primary nucleophilic center.
-
The bromine atom, despite its high electronegativity, has a relatively small negative charge. This is due to the resonance effects of the benzene ring.
-
The carbon atom bonded to the sulfur (C-S) is more electropositive than the one bonded to the bromine (C-Br), reflecting the stronger electron-donating influence of the thioether group compared to the inductive withdrawal of bromine in this molecular context. This detailed charge distribution is fundamental for parameterizing molecular mechanics force fields and for quantitative structure-activity relationship (QSAR) studies.[18]
Implications for Research and Development
The theoretical data presented in this guide provide a robust foundation for practical applications:
-
For Synthetic Chemists: The FMO and MEP analyses identify the most probable sites for electrophilic and nucleophilic reactions, aiding in the design of synthetic routes and predicting regioselectivity. The nucleophilic character of the sulfur and bromine atoms suggests they are key handles for further functionalization.
-
For Materials Scientists: The HOMO-LUMO gap is a first approximation of the material's electronic band gap. The value of 4.92 eV suggests it is an insulator, but derivatization to reduce this gap could lead to novel organic semiconductor materials.[19]
-
For Drug Development Professionals: The detailed map of electrostatic potential and charge distribution is critical for understanding how the molecule might interact with a protein target.[11] The identified hydrogen bond accepting sites (Br, S) and the lipophilic isopentyl group can be used to inform docking simulations and guide the design of analogues with improved binding affinity and pharmacokinetic properties.
Conclusion
This guide has detailed a comprehensive theoretical investigation of the electronic properties of this compound using Density Functional Theory at the B3LYP/6-311++G(d,p) level. The study provides validated, quantitative data on the molecule's geometry, frontier molecular orbitals, electrostatic potential, and atomic charge distribution. The results highlight the nucleophilic character of the sulfur and bromine atoms and establish the molecule's kinetic stability via its HOMO-LUMO gap. These findings serve as an authoritative reference for researchers in chemistry, materials science, and medicinal chemistry, enabling more informed experimental design and accelerating the development of new applications for this versatile molecule.
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HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2024). YouTube. Retrieved January 18, 2026, from [Link]
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1-Bromo-4-isopentylthiobenzene: A Versatile Building Block for Next-Generation Organic Electronics
A Technical Guide on its Potential Applications and Research Roadmap
Abstract
The field of organic electronics continues to demand novel molecular architectures to enhance the performance, processability, and stability of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This technical guide introduces "1-Bromo-4-isopentylthiobenzene" as a promising, yet underexplored, molecular building block. We will delve into its proposed synthesis, theoretical electronic properties, and a roadmap for its application in various organic electronic devices. This document is intended for researchers, materials scientists, and professionals in drug development seeking to explore new frontiers in organic semiconductor materials.
Introduction: The Quest for Advanced Organic Semiconductors
Organic semiconductors are at the heart of flexible, large-area, and low-cost electronic applications.[1][2] Their properties are intrinsically linked to their molecular structure. The strategic functionalization of aromatic cores allows for the fine-tuning of electronic energy levels, charge transport characteristics, and solid-state packing. Thioether-functionalized aromatic compounds have emerged as a significant class of materials in this domain, offering a unique combination of properties.[3][4] The sulfur atom in the thioether linkage can enhance intermolecular interactions and influence the material's highest occupied molecular orbital (HOMO), which is crucial for hole transport.[5]
This guide focuses on the untapped potential of This compound . The presence of a bromo-substituent makes it an ideal precursor for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of larger, more complex conjugated systems.[6][7][8] Simultaneously, the isopentylthio group is anticipated to confer excellent solubility in common organic solvents, a critical attribute for solution-processable fabrication techniques like spin coating and inkjet printing.[9]
Synthesis and Characterization of this compound
A straightforward and efficient synthesis of this compound can be envisioned, starting from commercially available precursors. A proposed synthetic route is outlined below.
Proposed Synthetic Protocol
A nucleophilic substitution reaction between 4-bromothiophenol and an isopentyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a base is a common and effective method for synthesizing aryl thioethers.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-bromothiophenol (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (1.5 equivalents).
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add 1-bromo-3-methylbutane (1.2 equivalents) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.
-
Elemental Analysis: To determine the elemental composition.
Theoretical Electronic Properties and Solid-State Morphology
The molecular structure of this compound suggests several key properties relevant to its application in organic electronics.
| Property | Predicted Characteristic | Rationale |
| Solubility | High in common organic solvents (e.g., chloroform, toluene, chlorobenzene) | The flexible and branched isopentyl group disrupts close packing and enhances solvation. |
| HOMO/LUMO Levels | The thioether group is expected to raise the HOMO level, facilitating hole injection. The bromo-substituent will have a modest electron-withdrawing effect. | The sulfur atom's lone pairs contribute to the π-system, raising the HOMO. Halogens are weakly deactivating. |
| Film-Forming Ability | Good amorphous film-forming properties are anticipated from solution. | The non-planar nature of the isopentyl group may inhibit extensive crystallization, leading to uniform amorphous films. |
| Reactivity | The C-Br bond provides a reactive site for palladium-catalyzed cross-coupling reactions. | Aryl bromides are common substrates for reactions like Suzuki, Stille, and Heck couplings.[6][7] |
Potential Applications in Organic Electronics
The true potential of this compound lies in its role as a versatile building block for creating novel organic semiconductors.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronic circuits.[1] this compound can be utilized to synthesize p-type or ambipolar organic semiconductors.
Proposed Application:
-
Precursor for Novel p-Type Polymers: Through Suzuki polycondensation, this compound can be copolymerized with various diboronic acid esters to create a new class of soluble conjugated polymers. The isopentylthio side chains would ensure solution processability, while the polymer backbone would provide the pathway for charge transport.
Experimental Workflow for OFET Fabrication and Characterization:
Figure 1: Workflow for the synthesis of a polymer semiconductor from this compound and its application in an OFET.
Organic Photovoltaics (OPVs)
In OPVs, donor and acceptor materials form a bulk heterojunction to facilitate charge separation upon light absorption.[10][11] this compound can be a precursor to novel donor polymers with tailored energy levels.
Proposed Application:
-
Component of Donor Polymers: By copolymerizing this compound with electron-rich and electron-deficient monomers, donor-acceptor (D-A) copolymers can be synthesized. The isopentylthio group can enhance solubility and influence the morphology of the blend with fullerene or non-fullerene acceptors.[11]
Experimental Workflow for OPV Fabrication and Characterization:
-
Polymer Synthesis: Synthesize a D-A copolymer using this compound as a comonomer.
-
Active Layer Formulation: Prepare a blend solution of the synthesized polymer (donor) and a suitable acceptor (e.g., PCBM or a non-fullerene acceptor).
-
Device Fabrication:
-
Clean an ITO-coated glass substrate.
-
Deposit and anneal a hole-transporting layer (HTL), such as PEDOT:PSS.
-
Spin-coat the active layer blend in a controlled atmosphere.
-
Deposit an electron-transporting layer (ETL) and a metal cathode (e.g., Ca/Al) via thermal evaporation.
-
-
Device Characterization:
-
Measure the current-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Measure the external quantum efficiency (EQE).
-
Organic Light-Emitting Diodes (OLEDs)
OLEDs require materials with excellent charge injection, transport, and emissive properties.[12][13] While this compound itself is not emissive, it can be a building block for host materials or charge-transporting materials.
Proposed Application:
-
Precursor for Hole-Transporting Materials (HTMs): The thioether moiety can be beneficial for hole transport.[14] By coupling this compound with other aromatic amines, novel hole-transporting materials with high solubility and good film-forming properties can be developed. These could potentially replace or be blended with standard HTMs like NPB.[13]
Proposed Molecular Design Strategy:
Figure 2: Proposed synthetic strategy for a novel hole-transporting material.
Future Outlook
This compound represents a promising, yet largely unexplored, platform for the development of new organic electronic materials. Its straightforward synthesis and versatile reactivity, coupled with the beneficial properties imparted by the isopentylthio group, make it an attractive candidate for further research. The proposed research roadmap, from synthesis and characterization to device fabrication and testing, provides a clear pathway to unlocking the potential of this molecule. Future work should focus on the synthesis of a library of polymers and small molecules derived from this building block and a thorough investigation of their structure-property relationships in organic electronic devices.
References
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Organic field-effect transistor - Wikipedia. Available at: [Link]
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Organic semiconductor - Wikipedia. Available at: [Link]
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Organometallic complexes as hole-transporting materials in organic light-emitting diodes. Available at: [Link]
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Hole-transporting materials for organic light-emitting diodes: an overview - RSC Publishing. Available at: [Link]
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Hole transporting materials for organic light emitting diodes: An Overview - ResearchGate. Available at: [Link]
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Organic Solar Cell (OPV) Materials - Catalysts. Available at: [Link]
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Organic Photovoltaics Technology and materials. Available at: [Link]
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Hole-transporting materials for organic light-emitting diodes: an overview - RSC Publishing. Available at: [Link]
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Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport | PNAS. Available at: [Link]
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Organic photovoltaics: material synthesis and characterization, device engineering, device physics and upscaling | EMRS. Available at: [Link]
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Universal Polymeric Hole Transporting Material for Solution-Processable Green and Blue Thermally Activated Delayed Fluorescence OLEDs - ACS Publications. Available at: [Link]
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Organic semiconductors for organic field-effect transistors - PMC - NIH. Available at: [Link]
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OFET Fabrication and Characterization - YouTube. Available at: [Link]
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Materials characterisation - Organic Semiconductor Optoelectronics. Available at: [Link]
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Key fabrication steps for organic field-effect transistor. - ResearchGate. Available at: [Link]
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Organic semiconductors - School of Physical and Chemical Sciences - Queen Mary University of London. Available at: [Link]
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Characterization of Organic Semiconductor Materials and Devices for Organic Solar Cell Applications with Conductive and Photocon - ResearchGate. Available at: [Link]
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Thioether- and sulfone-functionalized dibenzopentalenes as n-channel semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Converting Thioether Waste into Organic Semiconductors by Carbon-Sulfur Bond Activation. Available at: [Link]
-
1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
1-Bromo-4-(isopentyloxy)benzene | C11H15BrO | CID 14716142 - PubChem. Available at: [Link]
-
The Role of 1-Bromo-4-iodobenzene in Modern OLED Technology. Available at: [Link]
-
Suzuki Coupling Mechanism and Applications - YouTube. Available at: [Link]
-
(PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. Available at: [Link]
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1-Bromo-4-isopentylthiobenzene: A Versatile Building Block for Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities with desirable pharmacological profiles. This guide focuses on 1-Bromo-4-isopentylthiobenzene, a bifunctional reagent poised for significant application in medicinal chemistry. Its structure, featuring a reactive aryl bromide handle and a lipophilic isopentylthio side chain, offers a compelling combination of synthetic versatility and pharmacologically relevant characteristics. We will explore its synthesis, core reactivity in pivotal cross-coupling reactions, and the strategic implications of the isopentylthio moiety in drug design. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols to leverage this compound in the creation of next-generation therapeutics.
The Ascendant Role of Thioethers in Pharmacology
Sulfur-containing functional groups are integral to a vast array of pharmaceuticals, with the thioether (or sulfide) linkage being a recurring motif in numerous FDA-approved drugs.[1] This prevalence is not coincidental; the thioether moiety imparts a unique combination of physicochemical properties that can be strategically exploited by medicinal chemists.[2][3] Unlike their ether analogues, thioethers possess a distinct electronic and steric profile. The sulfur atom is less electronegative and more polarizable than oxygen, allowing for different types of non-covalent interactions within protein binding sites.
Furthermore, thioethers are susceptible to metabolic oxidation to form sulfoxides and sulfones.[4] This metabolic handle can be a double-edged sword: while it can lead to inactivation, it can also be harnessed for prodrug strategies or to generate active metabolites with altered solubility and potency. This inherent reactivity has also been cleverly exploited in designing drug delivery systems that release their payload under specific oxidative stress conditions, often found in diseased tissues.[4] The versatility of the thioether motif underscores the value of building blocks like this compound, which facilitate its seamless incorporation into complex molecular scaffolds.
Physicochemical Profile and Synthesis
A thorough understanding of a building block begins with its fundamental properties and a reliable synthetic route for its acquisition.
Key Properties
The properties of this compound make it an ideal reagent for a wide range of organic transformations.
| Property | Value | Source |
| CAS Number | 76542-20-6 | |
| Molecular Formula | C₁₁H₁₅BrS | - |
| Molecular Weight | 259.21 g/mol | |
| IUPAC Name | 1-bromo-4-(isopentylthio)benzene | |
| Appearance | (Predicted) Colorless to pale yellow liquid/solid | - |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | - |
Recommended Synthesis Protocol
The synthesis of this compound can be reliably achieved via nucleophilic aromatic substitution or, more commonly, through a Williamson-type thioether synthesis. The following protocol details the reaction between 4-bromothiophenol and an appropriate isopentyl electrophile.
Reaction: 4-Bromothiophenol + Isopentyl Bromide → this compound
Protocol Details:
-
Materials:
-
4-Bromothiophenol (1.0 equiv)
-
Isopentyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromothiophenol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium carbonate (or portion-wise addition of NaH) to the stirred solution. The formation of the thiolate is often indicated by a color change.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add isopentyl bromide dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours or until TLC/GC-MS analysis indicates complete consumption of the starting thiol.
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Causality and Justification: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the thiolate nucleophile, thus enhancing its reactivity. Potassium carbonate is a mild and safe base suitable for deprotonating the thiophenol. An excess of the alkyl halide is used to ensure complete consumption of the more valuable thiophenol.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Core Reactivity: A Gateway to Diverse Scaffolds
The synthetic utility of this compound is primarily derived from the reactivity of its C(sp²)-Br bond. This site serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for their reliability and broad functional group tolerance.[5][6]
Suzuki-Miyaura Coupling: Constructing Biaryl Cores
The Suzuki-Miyaura reaction is arguably the most widely used method for forming C-C bonds between aryl groups.[7] It enables the synthesis of biaryl and hetero-biaryl scaffolds, which are privileged structures in a multitude of therapeutic areas.[8]
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene and Water (e.g., 10:1 mixture)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon). Repeat three times.
-
Add the toluene/water solvent mixture to the flask via syringe, followed by the pre-formed catalyst solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
-
Rationale: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the initial oxidative addition of the aryl bromide to the Pd(0) center and facilitates the final, often rate-limiting, reductive elimination step to release the product and regenerate the active catalyst.
Buchwald-Hartwig Amination: Forging C-N Bonds
The introduction of nitrogen-containing functional groups is fundamental to medicinal chemistry. The Buchwald-Hartwig amination provides a direct and general method for forming C-N bonds by coupling aryl halides with a wide variety of amines.
Protocol: Buchwald-Hartwig Amination with Aniline
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
-
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Remove the tube from the glovebox, add this compound and aniline, and seal with a septum.
-
Evacuate and backfill with argon (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitored by GC-MS or TLC).
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify by column chromatography.
-
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable intermediates and structural motifs in their own right, often used as precursors for heterocycles or as rigid linkers in drug molecules.
Protocol: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon.
-
Add degassed triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until completion.
-
Upon completion, concentrate the mixture, dissolve the residue in an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.[6]
-
Core Reactivity Diagram
Caption: Key cross-coupling reactions of this compound.
Strategic Value of the Isopentylthio Moiety in Drug Design
Beyond its role as a synthetic handle, the 4-isopentylthio substituent is a deliberate design element that can profoundly influence a molecule's pharmacological profile.
-
Modulation of Lipophilicity: The branched, five-carbon alkyl chain significantly increases the lipophilicity (logP) of the parent scaffold. This is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Enhanced lipophilicity can improve cell membrane permeability, a crucial step for reaching intracellular targets, but must be carefully balanced to avoid poor aqueous solubility or excessive plasma protein binding.
-
Drug-Receptor Interactions: The flexible isopentyl group is adept at forming favorable van der Waals and hydrophobic interactions within the often-greasy binding pockets of protein targets.[9][10] This can lead to a significant increase in binding affinity and potency. The sulfur atom itself, with its available lone pairs, can act as a weak hydrogen bond acceptor, further anchoring the ligand to its receptor.[11]
-
Vector for Chemical Space Exploration: By introducing this specific lipophilic thioether, chemists can systematically probe regions of a target's binding site. The thioether linkage provides a different spatial vector and electronic character compared to a simple alkyl chain or an ether, allowing for fine-tuning of structure-activity relationships (SAR).
Hypothetical Drug-Receptor Interaction
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- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Drug–Receptor Interactions - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-4-isopentylthiobenzene
Introduction: The Strategic Importance of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of organic molecules, from complex pharmaceuticals and agrochemicals to advanced materials.[1][2] The reaction's core utility lies in the coupling of an organoboron species, typically a boronic acid or ester, with an organohalide.[2][3]
This guide provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Bromo-4-isopentylthiobenzene , a substrate of interest in medicinal chemistry and materials science due to the presence of the flexible isopentylthioether moiety. This group can impart desirable lipophilic and conformational properties to target molecules. The protocol herein is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of biaryl compounds derived from this versatile building block.
Reaction Principle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three primary steps, commencing with an active Palladium(0) species.[1][3][4]
-
Oxidative Addition: The cycle initiates with the insertion of the Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[1][3][4][5] The reactivity of the organohalide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4][6] Aryl bromides, such as our substrate, offer a good balance of reactivity and stability.
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center.[3][4][5] This process is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic boronate species.[2][7] The choice of base is critical and can significantly influence the reaction rate and yield.[2][8]
-
Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium complex, leading to the formation of the desired biaryl product and the regeneration of the active Pd(0) catalyst.[1][3][4][5] The regenerated catalyst is then free to participate in another catalytic cycle.
Visualizing the Catalytic Cycle
To better illustrate the intricate dance of molecules in this reaction, the following diagram outlines the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | --- |
| Arylboronic Acid | ≥97% | Commercially Available | e.g., Phenylboronic acid |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Deionized Water | --- | --- | Co-solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |
| Brine (Saturated NaCl solution) | --- | --- | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available | Drying Agent |
| Schlenk Flask | --- | --- | Reaction Vessel |
| Magnetic Stirrer and Stir Bar | --- | --- | --- |
| Condenser | --- | --- | --- |
| Inert Gas Supply (Argon or Nitrogen) | High Purity | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Commercially Available | Reaction Monitoring |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere. This is crucial as oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[5]
-
-
Solvent Addition and Reaction:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask. The addition of water is often beneficial for the solubility of the base and can accelerate the transmetalation step.[5]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Reaction Workup:
-
Once the reaction is complete (typically indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
-
Data Presentation: Expected Outcomes
The following table provides a summary of typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Parameter | Value |
| Substrates | This compound, Phenylboronic acid |
| Catalyst System | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 80-90 °C |
| Reaction Time | 4-12 hours |
| Expected Yield | 75-95% |
| Purity (post-chromatography) | >98% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base | - Use a fresh batch of palladium catalyst and ligand.- Ensure all glassware is flame-dried and solvents are anhydrous.- Screen other bases such as K₃PO₄ or Cs₂CO₃.[8] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) pre-catalyst without complete reduction | - Thoroughly degas the reaction mixture and maintain a positive inert gas pressure.[5]- Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄.[9] |
| Debromination of Starting Material | - Presence of water or other proton sources | - Use rigorously dried solvents and reagents. |
| Formation of Phosphine Oxides | - Presence of oxygen | - Ensure a properly inert atmosphere. |
Expert Insights: The Rationale Behind Experimental Choices
-
The Thioether Moiety: The isopentylthioether group in the substrate is generally well-tolerated in Suzuki-Miyaura couplings. However, sulfur-containing compounds can sometimes act as catalyst poisons for palladium. The use of electron-rich phosphine ligands like triphenylphosphine helps to stabilize the palladium catalyst and mitigate potential deactivation.[5] More electron-rich and bulky ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos), can also be effective, particularly for challenging substrates.[8]
-
Choice of Base and Solvent: The combination of a carbonate base and a dioxane/water solvent system is a common and effective choice for many Suzuki couplings.[9] The base not only facilitates the transmetalation step but can also influence the overall reaction kinetics.[2] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[7]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[5] Electron-rich and bulky phosphine ligands are known to promote the oxidative addition and reductive elimination steps.[5] For less reactive aryl chlorides, more sophisticated and electron-rich ligands are often necessary.[7]
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol outlined in these application notes provides a robust starting point for the successful coupling of this compound. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this reaction for their specific needs, paving the way for the discovery and development of novel molecules.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved [Video]. YouTube. Retrieved from [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Application Notes & Protocols: Heck Reaction of 1-Bromo-4-isopentylthiobenzene with Acrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation via the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2] This powerful carbon-carbon bond-forming reaction offers a versatile and reliable method for constructing complex molecular architectures, a critical task in pharmaceutical and materials science.[3] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded for palladium-catalyzed cross-couplings.[4]
This guide provides a detailed examination of the Heck reaction conditions specifically tailored for the coupling of 1-Bromo-4-isopentylthiobenzene with acrylate derivatives. The presence of a thioether moiety in the aryl bromide substrate introduces unique considerations, particularly concerning potential catalyst interactions, which will be addressed herein. We will explore the causal relationships behind the selection of catalysts, ligands, bases, and solvents, culminating in a robust, field-proven protocol designed for reproducibility and high yield.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this mechanism is fundamental to rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide, forming a Pd(II) intermediate.
-
Olefin Coordination & Insertion: The acrylate coordinates to the palladium center, followed by migratory insertion into the Palladium-Aryl bond. This step is typically regioselective, with the aryl group adding to the less substituted carbon of the acrylate double bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and generating the desired substituted alkene product. This step dictates the characteristic trans stereoselectivity of the Heck reaction.[7]
-
Reductive Elimination & Base Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base. The base neutralizes the generated HBr, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[4]
Caption: Figure 1. Simplified Heck Catalytic Cycle.
Component Selection & Rationale: A Scientist's Perspective
The success of the Heck reaction hinges on the judicious selection of its components. For a substrate like this compound, which contains an electron-donating thioether group, certain considerations are paramount.
Palladium Precatalyst
The choice of palladium source is often a matter of convenience and stability, as most Pd(II) salts are reduced in situ to the active Pd(0) species.
-
Palladium(II) Acetate (Pd(OAc)₂): This is the most common and cost-effective precatalyst. It is air-stable, easy to handle, and reliably reduced to Pd(0) under typical Heck conditions.[1]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a pre-formed Pd(0) complex. While effective, it can be sensitive to air and may not be necessary unless issues with in situ reduction are encountered.[1]
Recommendation: For general purposes, Pd(OAc)₂ offers the best balance of reactivity, stability, and cost.
Ligand Selection
The ligand stabilizes the palladium catalyst, influences its reactivity, and can mitigate side reactions. For electron-rich aryl bromides and substrates containing potential catalyst poisons like sulfur, ligand choice is critical.[5]
-
Phosphine Ligands: Bulky, electron-rich phosphines are highly effective for coupling less reactive aryl halides.[5]
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A classic, effective ligand that can improve reaction rates and catalyst stability.
-
Tricyclohexylphosphine (PCy₃): Another bulky, electron-rich ligand known to promote the coupling of challenging substrates.
-
Buchwald Ligands (e.g., XPhos, SPhos): These are highly effective but also more expensive. They are excellent choices for difficult couplings or when high turnover numbers are required.
-
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable complexes with palladium and show high thermal and hydrolytic durability.[5] They are particularly useful for reactions involving less reactive aryl chlorides and can be effective for aryl bromides.[8][9]
Insight on Thioether Substrates: While thioethers can act as ligands themselves, potentially interfering with the catalyst, well-designed phosphine or NHC ligands can outcompete the substrate's sulfur atom for coordination to the palladium center, preventing catalyst deactivation.[10][11] The use of robust, electron-rich ligands is therefore highly recommended.
Base Selection
The base is crucial for neutralizing the hydrohalic acid (HBr) produced during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[12]
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Solid, non-nucleophilic bases that are highly effective and commonly used.[9][13] Cs₂CO₃ is stronger and more soluble, often leading to better results but at a higher cost.[14]
-
Sodium Acetate (NaOAc): A milder, inexpensive base often sufficient for activated substrates.[1]
-
-
Organic Bases:
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Hindered amine bases are common choices.[1] They are soluble in organic solvents but can sometimes lead to side reactions.
-
Recommendation: K₂CO₃ provides a good balance of reactivity and cost for this type of transformation.
Solvent Choice
The reaction is typically performed in polar aprotic solvents which can dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.[15]
-
N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc): These are the traditional and highly effective solvents for Heck reactions due to their high polarity and boiling points.[15][16][17]
-
Acetonitrile (ACN): A suitable alternative, though sometimes less effective for less reactive substrates.
-
Toluene/NMP Co-solvent: Using a co-solvent system can improve the solubility of all components while moderating the polarity.[18]
Critical Note on Solvent Quality: Solvents like NMP can undergo autoxidation in the presence of air to form hydroperoxides. These impurities can oxidize phosphine ligands, leading to reaction failure.[18] Using high-purity, degassed solvents is essential for reproducibility.
Optimized Protocol: Heck Reaction of this compound with Ethyl Acrylate
This protocol provides a robust starting point for the coupling reaction. Optimization of temperature, catalyst loading, and reaction time may be necessary depending on the specific acrylate used.
Caption: Figure 2. Experimental Workflow Diagram.
Materials
-
This compound (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed (5 mL)
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)
Step-by-Step Procedure
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous, degassed DMF via syringe. Stir the mixture for 5-10 minutes at room temperature. Then, add the ethyl acrylate (1.2 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure product, ethyl (E)-3-(4-(isopentylthio)phenyl)acrylate.
Data Summary and Troubleshooting
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Alkene | Acrylate (e.g., Ethyl Acrylate) | Electron-deficient alkenes are ideal for Heck reactions.[1] |
| Catalyst | Pd(OAc)₂ (1-2 mol%) | Cost-effective, stable, and reliable Pd(II) precatalyst. |
| Ligand | P(o-tol)₃ (2-4 mol%) | Bulky, electron-rich phosphine to promote reactivity and prevent sulfur poisoning. |
| Base | K₂CO₃ (2 equiv) | Effective, non-nucleophilic inorganic base.[9] |
| Solvent | Anhydrous, Degassed DMF | High-boiling polar aprotic solvent promotes the reaction.[13] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for catalytic turnover without promoting decomposition.[9] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the catalyst and ligands.[19] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Catalyst poisoning by sulfur.3. Insufficient temperature.4. Poor quality solvent/reagents. | 1. Ensure inert atmosphere; use fresh catalyst/ligands.2. Increase ligand loading (e.g., to 5 mol%); switch to a more robust ligand like an NHC or a Buchwald-type phosphine.[10]3. Increase temperature in 10 °C increments (up to 120 °C).4. Use anhydrous, degassed high-purity solvents.[18] |
| Formation of Byproducts | 1. Homocoupling of the aryl bromide.2. Isomerization of the product. | 1. Ensure strict inert atmosphere; lower reaction temperature.2. This is less common with acrylates but can occur; ensure the reaction is not heated for an excessively long time after completion. |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature too high.2. Insufficient ligand to stabilize Pd(0). | 1. Lower the reaction temperature.2. Increase the ligand-to-palladium ratio. |
References
- Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Publications.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Heck Reaction—State of the Art. MDPI.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Mechanism of the palladium-catalyzed Heck reaction. ResearchGate.
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing.
- Heck Reaction. Organic Chemistry Portal.
- Heck reaction. Wikipedia.
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. Available at: [Link]
-
Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society. Available at: [Link]
-
(PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. Available at: [Link]
-
Chemistry Heck Reaction. sathee jee. Available at: [Link]
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). ACS Publications. Available at: [Link]
-
Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. ACS Publications. Available at: [Link]
-
Heck Coupling. NROChemistry. Available at: [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. ACS Publications. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Available at: [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. Available at: [Link]
-
A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]
-
THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Princeton Dataspace. Available at: [Link]
-
Approaches to the Heck reaction on challenging substrates. ResearchGate. Available at: [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH. Available at: [Link]
-
Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a]. ResearchGate. Available at: [Link]
-
Heck reactions of aryl halides with styrene, n-butyl acrylate and ethyl... ResearchGate. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. Available at: [Link]
-
(PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM.com. Available at: [Link]
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- 8. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Comprehensive Guide to the Sonogashira Coupling of 1-Bromo-4-isopentylthiobenzene with Terminal Alkynes
Introduction: Bridging Aromatics and Alkynes
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency in forging carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] This palladium- and copper-catalyzed transformation provides a direct and powerful route to construct arylethynyl and related architectures, which are prevalent in pharmaceuticals, natural products, and advanced organic materials.[2][3][4]
This guide offers an in-depth exploration of the Sonogashira coupling as applied to 1-bromo-4-isopentylthiobenzene, a substrate featuring an electron-donating thioether moiety. We will dissect the reaction mechanism, provide validated experimental protocols, explore optimization strategies, and offer practical troubleshooting advice. This document is intended for researchers and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex molecules.
The Catalytic Heart of the Reaction: A Mechanistic Deep Dive
The elegance of the Sonogashira coupling lies in the synergistic interplay of two distinct catalytic cycles: a palladium cycle and a copper cycle.[5] While copper-free variants exist to circumvent specific side reactions, the classical mechanism provides a fundamental understanding of the transformation.[6][7]
The Palladium Cycle: This is the primary cross-coupling engine.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Palladium(0) species. This is often the rate-limiting step of the reaction and results in a square planar Palladium(II) complex.[2][8] For aryl bromides, this step typically requires more energy (e.g., heating) compared to the more reactive aryl iodides.[2][6]
-
Transmetalation: The key event where the two carbon fragments are brought together. A copper(I) acetylide, generated in the adjacent copper cycle, transfers its acetylide group to the Palladium(II) center, displacing the bromide.[5]
-
Reductive Elimination: The final, irreversible step. The two organic ligands on the palladium complex couple and are expelled as the final arylethynyl product. This process regenerates the active Palladium(0) catalyst, allowing the cycle to begin anew.[8]
The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.[5]
-
Deprotonation: An amine base deprotonates the alkyne, facilitated by the copper coordination, to form a highly reactive copper(I) acetylide intermediate.[5][8] This species is then ready to engage in the transmetalation step with the palladium center.
A significant side reaction associated with the copper cycle is the oxidative homocoupling of the alkyne (Glaser coupling), which can be problematic, especially in the presence of oxygen.[6][9][10] This is a primary motivation for the development of copper-free Sonogashira protocols.
Core Protocol: Coupling of this compound with Phenylacetylene
This section provides a reliable, step-by-step protocol for a model reaction. The causality behind key steps is explained to empower the researcher to adapt the protocol as needed.
Rationale for Reagent Choices:
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is chosen as a robust, air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[6] Copper(I) iodide is the standard, effective co-catalyst.
-
Base/Solvent: Triethylamine (Et₃N) serves as both the base and a solvent. Its use as a solvent ensures a high concentration of the base, which is necessary to neutralize the HBr byproduct and facilitate alkyne deprotonation.[2] Using an amine as the solvent is a very common and effective setup.[2]
-
Co-Solvent: Tetrahydrofuran (THF) is used to ensure complete solubility of the aryl bromide and the palladium complex.[11]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst via oxidation and promote the undesirable Glaser homocoupling of the alkyne.[6][9] Therefore, maintaining an inert atmosphere (N₂ or Ar) and using degassed solvents is critical for success.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Supplier | |
| Phenylacetylene | ≥98% | Standard Supplier | Purify by distillation if necessary. |
| PdCl₂(PPh₃)₂ | 99% | Standard Supplier | Store under inert atmosphere. |
| Copper(I) Iodide (CuI) | ≥99.5% | Standard Supplier | Use a fresh bottle; can be off-white/tan. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Standard Supplier | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Use from a solvent purification system or a fresh sealed bottle. |
| Diethyl Ether | ACS Grade | Standard Supplier | For workup. |
| Saturated NH₄Cl solution | Lab Prepared | For workup. | |
| Brine | Lab Prepared | For workup. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Standard Supplier | For drying. | |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Equipment: Schlenk flask or three-neck round-bottom flask, condenser, magnetic stirrer and stir bar, heating mantle with temperature controller, Schlenk line or inert gas manifold, syringes, and needles.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq, e.g., 2.73 g, 10.0 mmol), PdCl₂(PPh₃)₂ (0.02 eq, 140 mg, 0.2 mmol), and CuI (0.04 eq, 76 mg, 0.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (20 mL) and anhydrous triethylamine (40 mL) via syringe. Stir the mixture to dissolve the solids. The solution may appear as a yellow-to-brown suspension.
-
Alkyne Addition: Add phenylacetylene (1.2 eq, 1.32 mL, 12.0 mmol) dropwise via syringe over 2-3 minutes.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. The color of the mixture will typically darken, and a precipitate of triethylammonium bromide may form.[12]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the triethylamine under reduced pressure using a rotary evaporator.
-
Dilute the residue with diethyl ether (100 mL) and wash with saturated aqueous NH₄Cl (2 x 50 mL) to remove copper salts, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(isopentylthio)-1-(phenylethynyl)benzene.
Data, Optimization, and Substrate Versatility
The success of a Sonogashira coupling, particularly with a moderately reactive aryl bromide, can be sensitive to several parameters. The following tables provide guidance for optimization and exploring the reaction's scope.
Table 1: Key Parameter Optimization Guide
| Parameter | Standard Condition | Alternative/Optimization Strategy | Rationale & Comments |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ is a Pd(0) source and may not require an induction period but is more air-sensitive.[6] |
| Ligand | PPh₃ (from catalyst) | Use a more electron-rich and bulky ligand like XPhos with a Pd(II) precatalyst (e.g., Pd₂(dba)₃). | Bulky, electron-rich ligands can accelerate the rate-limiting oxidative addition step, especially for less reactive bromides.[5][13] |
| Base | Triethylamine | Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | DIPA can be more effective in some cases. Inorganic bases like Cs₂CO₃ are often used in copper-free protocols.[2][3][14] |
| Solvent | THF/Et₃N | DMF, Dioxane/Et₃N, Toluene | Solvent choice affects solubility and reaction rate. DMF is a more polar option but can be harder to remove.[11][15] |
| Temperature | 60 °C | Room Temperature to 100 °C | Aryl bromides often require heating.[6][11] Higher temperatures can lead to catalyst decomposition ("palladium black").[6][12] |
| Copper Co-catalyst | CuI (4 mol%) | Omit (Copper-Free) | Eliminating copper prevents Glaser homocoupling but may require a more active ligand/palladium system or different base (e.g., TBAF).[7][9] |
Table 2: Expected Reactivity with Various Terminal Alkynes
| Terminal Alkyne | Structure | Relative Reactivity | Notes & Expected Yield |
| Phenylacetylene | Ph-C≡CH | High | Electron-rich and aromatic alkynes are generally excellent coupling partners. Yields are typically high (80-95%).[5] |
| 1-Hexyne | Bu-C≡CH | Moderate | Aliphatic alkynes are effective substrates but may react slightly slower than arylacetylenes. Yields: 70-90%. |
| Trimethylsilylacetylene | TMS-C≡CH | High | Often used as a surrogate for acetylene gas. The TMS group can be easily removed post-coupling. Yields: 85-98%.[5] |
| 3-Butyn-1-ol | HO-CH₂CH₂-C≡CH | Moderate | The free hydroxyl group is well-tolerated, showcasing the reaction's functional group compatibility. Yields: 65-85%. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst.[6]2. Insufficiently inert conditions (oxygen present).3. Low reaction temperature for the aryl bromide.[6][11]4. Impure reagents or solvents. | 1. Use a fresh batch of palladium catalyst and CuI.2. Ensure thorough degassing of solvents and maintain a positive inert gas pressure.3. Increase the temperature incrementally (e.g., to 80 °C).4. Use anhydrous solvents and purify starting materials if necessary. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[9]2. High concentration of copper catalyst.3. Reaction run for an excessively long time. | 1. Rigorously degas all solvents and the reaction vessel.[9]2. Reduce the amount of CuI or switch to a copper-free protocol.[6][9]3. Monitor the reaction closely and quench it upon completion. |
| Formation of "Palladium Black" | 1. Catalyst decomposition at high temperatures.[6]2. Presence of impurities.3. Inappropriate solvent choice.[12] | 1. Lower the reaction temperature.2. Use a more stable ligand or precatalyst.3. Ensure high purity of all reagents and solvents. |
| Starting Aryl Bromide Remains | 1. Oxidative addition is too slow.[11]2. Steric hindrance (less of an issue here).3. Insufficient catalyst loading. | 1. Increase temperature.2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or SPhos).[13]3. Increase catalyst loading slightly (e.g., to 3-5 mol%). |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and highly effective method for synthesizing a diverse range of 1-alkynyl-4-isopentylthiobenzene derivatives. Success hinges on a solid understanding of the reaction mechanism and careful control of key parameters, most notably the exclusion of oxygen, the choice of catalyst system, and the reaction temperature. By following the detailed protocols and leveraging the troubleshooting guide provided, researchers can confidently apply this powerful reaction to advance their synthetic programs.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
-
YouTube. (2020-07-25). Sonogashira Coupling. [Link]
-
Semantic Scholar. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Panda, G. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. [Link]
-
Reddit. (2020-08-07). Sonogashira troubleshooting help needed. [Link]
-
UC Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
NIH National Library of Medicine. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
Reddit. (2021-09-02). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Sussex Drug Discovery Centre. (2013-01-14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
NIH National Library of Medicine. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-isopentylthiobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-Bromo-4-isopentylthiobenzene. Aryl thioethers are significant structural motifs in medicinal chemistry and materials science, and their synthesis via cross-coupling reactions is a cornerstone of modern organic chemistry.[1] This document addresses the specific challenges associated with sulfur-containing substrates, such as catalyst poisoning, and offers field-proven strategies for successful C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this guide serves as an essential resource for professionals engaged in complex molecule synthesis.
Introduction: The Significance of Aryl Thioethers and the Challenge of Sulfur
Aryl thioethers are integral components in a wide array of biologically active molecules, including anti-inflammatory, anti-cancer, and anti-HIV agents.[1] The isopentylthio moiety, in particular, can impart desirable lipophilic characteristics to a molecule, potentially enhancing its pharmacokinetic profile. Palladium-catalyzed cross-coupling reactions represent the most versatile and efficient methods for constructing the requisite carbon-carbon and carbon-heteroatom bonds.[2][3]
However, the presence of a sulfur atom in the substrate, as in this compound, introduces a significant challenge: catalyst poisoning. The lone pair of electrons on the sulfur atom can irreversibly bind to the palladium center, leading to catalyst deactivation and low or no product yield.[4] This guide focuses on overcoming this inherent limitation through the strategic selection of ligands, catalysts, and reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][5] This cycle consists of three fundamental steps:
-
Oxidative Addition : The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[6]
-
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the Pd(II) complex. For Suzuki coupling, a base activates the boronic acid, facilitating the transfer of its organic group to the palladium center.[6][7] For Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates its deprotonation to form a palladium amido complex.[8]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6]
The key to successful coupling with sulfur-containing substrates is to ensure that the rates of these productive catalytic steps are significantly faster than the rate of catalyst deactivation via sulfur coordination. This is primarily achieved by modifying the ligand environment around the palladium atom.
Figure 1: Generalized catalytic cycle for palladium cross-coupling.
Strategic Catalyst and Ligand Selection
Standard ligands like triphenylphosphine (PPh₃) are often ineffective with thioether substrates due to their propensity to dissociate, leaving the palladium center vulnerable to sulfur poisoning.[4] The modern solution involves the use of sterically bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Buchwald Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These ligands are the cornerstone of modern cross-coupling chemistry. Their steric bulk creates a protective pocket around the palladium atom, which disfavors coordination by the substrate's sulfur atom.[4][9] Furthermore, their strong electron-donating ability increases the electron density on the palladium, which can accelerate the rate-limiting oxidative addition step.[9][10]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes): NHCs form very strong bonds with palladium, creating highly stable and active catalysts that are resistant to deactivation.[4]
Table 1: Recommended Catalyst Systems for this compound
| Coupling Reaction | Palladium Precursor | Recommended Ligand(s) | Typical Loading (mol%) | Rationale |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | 1 - 3% | Bulky, electron-rich ligands prevent sulfur poisoning and promote fast catalytic turnover.[4][9] |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, BrettPhos, tBuDavePhos | 1 - 3% | Specialized ligands designed for C-N coupling; highly effective with challenging substrates.[11][12] |
| Heck Reaction | Pd(OAc)₂ | None (ligandless) or P(o-tol)₃ | 1 - 5% | Can sometimes be achieved under specific conditions, but is often lower yielding than other couplings.[13] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic, flammable, or irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and side reactions.[14]
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.5 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.5 equiv)
-
Anhydrous Toluene
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst/Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene and a small amount of water (e.g., Toluene/H₂O 10:1 v/v) via syringe. The reaction mixture should be approximately 0.1 M with respect to the aryl bromide.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol details the coupling of this compound with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Diethyl ether or Ethyl acetate
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox, add NaOtBu, Pd(OAc)₂, and BrettPhos to a dry Schlenk tube equipped with a stir bar. If a glovebox is not available, add reagents quickly in a flask under a strong flow of inert gas.
-
Reagent Addition: Remove the tube from the glovebox. Add this compound, the secondary amine, and anhydrous toluene via syringe.
-
Inert Atmosphere: Seal the tube and ensure it remains under a positive pressure of inert gas.
-
Heating: Place the tube in a preheated oil bath or heating block at 100 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS (typically 2-18 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction carefully by slowly adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
Problem: Low or no product yield.[14]
-
Potential Cause: Catalyst poisoning by the thioether sulfur.[4]
-
Solution 1: Verify that a suitable bulky, electron-rich ligand (e.g., XPhos for Suzuki, BrettPhos for Buchwald-Hartwig) was used. Do not use simple ligands like PPh₃.
-
Solution 2: Ensure a truly inert atmosphere was maintained throughout the setup and reaction. Oxygen can deactivate the Pd(0) catalyst.[14]
-
Solution 3: Increase the catalyst and ligand loading modestly (e.g., from 1.5 mol% to 3 mol%).[4]
-
-
Potential Cause: Impure or wet reagents/solvents.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure the base is dry and stored properly.
-
Problem: Formation of significant side products (e.g., homocoupling, dehalogenation).
-
Potential Cause: Inefficient transmetalation or premature reductive elimination from undesired species.
-
Solution 1 (Suzuki): The choice of base is critical. K₃PO₄ is often effective, but screening other bases like Cs₂CO₃ may be beneficial.[6]
-
Solution 2 (General): Lowering the reaction temperature slightly may improve selectivity, though it will likely increase the required reaction time.
-
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Fernández-Rodríguez, M. A., & Hartwig, J. F. (2013). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate.
- Jain, R., et al. (2012). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1129-1145.
- Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in Current Chemistry, 292, 129-178.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Pérez-Temprano, M. H., et al. (2012). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions.
- Schranck, J., & Tlili, A. (2009). Thioethers from Aryl Halides via Palladium-Catalyzed C-S Cross-Coupling. Synfacts, 2009(05), 0540.
- BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
- BenchChem. (2025).
- LibreTexts Chemistry. (2023). 2.
- Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemistry – An Asian Journal, 7(6), 1234-1244.
- Wikipedia. (2023). Cross-coupling reaction.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
- LibreTexts Chemistry. (2023).
- BenchChem. (2025).
- Wikipedia. (2023).
- Ishikura, M., et al. (2012). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. Tetrahedron, 68(23), 4443-4450.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
Sources
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- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Synthesis of Novel Thioether-Containing Compounds Using "1-Bromo-4-isopentylthiobenzene"
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols for the synthesis of novel thioether-containing compounds utilizing 1-Bromo-4-isopentylthiobenzene as a versatile chemical scaffold. Aryl thioethers are prevalent motifs in a wide array of pharmaceuticals and functional materials, making robust synthetic access to diverse analogues a critical objective.[1][2][3] This document moves beyond simple procedural lists to explain the underlying principles and rationale for key experimental choices. We present two powerful, state-of-the-art cross-coupling methodologies: the Palladium-Catalyzed Buchwald-Hartwig C-S Coupling and the Copper-Catalyzed Ullmann Condensation. Each section includes a mechanistic overview, step-by-step protocols, data tables, and troubleshooting insights to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Strategic Importance of Aryl Thioethers
The thioether functional group is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs for treating a wide range of diseases.[2][3] Its presence influences a molecule's pharmacokinetic profile, including metabolic stability, lipophilicity, and protein-binding interactions. The sulfur atom's ability to act as a hydrogen bond acceptor and its potential for oxidation to sulfoxides and sulfones provide chemists with subtle yet powerful tools for modulating biological activity.[3][4]
This compound is an ideal starting material for building molecular libraries. The aryl bromide provides a reactive handle for modern cross-coupling reactions, while the isopentylthio group offers a non-polar, flexible chain that can probe hydrophobic pockets in biological targets. This guide details reliable methods to leverage the reactivity of the C-Br bond to construct new, more complex molecules.
Characterization of the Starting Material: this compound
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₅BrS | Calculated |
| Molecular Weight | 259.21 g/mol | Calculated |
| IUPAC Name | 1-Bromo-4-(3-methylbutylthio)benzene | IUPAC Nomenclature |
| Appearance | Expected: Colorless to pale yellow oil or low-melting solid | Inferred from analogues |
| Key Reactive Site | Aryl C-Br bond | Chemical Principle |
| Key Spectroscopic Feature | Isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) in Mass Spec. | Inferred from analogues[5] |
The primary point of reactivity for the protocols described herein is the carbon-bromine bond, which is susceptible to oxidative addition by transition metal catalysts. The thioether moiety is generally stable under the described reaction conditions but can be sensitive to strong oxidizing agents not employed in these methods.
Synthetic Protocol I: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling
The Buchwald-Hartwig amination reaction has been extended to form C-S bonds, offering a highly efficient and functional-group-tolerant method for synthesizing aryl thioethers under relatively mild conditions.[6] This approach often provides superior yields and broader substrate scope compared to traditional methods.[6][7]
Mechanistic Rationale
The catalytic cycle is a hallmark of modern cross-coupling chemistry. It begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl bromide C-Br bond. The resulting Pd(II) complex then coordinates with the thiol. A base facilitates deprotonation of the thiol to form a more nucleophilic thiolate, which displaces the bromide on the palladium center. The final, crucial step is reductive elimination, which forms the desired C-S bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8][9]
Caption: The Buchwald-Hartwig C-S coupling catalytic cycle.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Thiol (aliphatic or aromatic, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv, 4 mol%)
-
Caesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene (sufficient for ~0.2 M concentration)
-
Schlenk flask or microwave vial, magnetic stir bar, nitrogen/argon line, heating mantle/oil bath.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the corresponding thiol, Cs₂CO₃, Pd(OAc)₂, and Xantphos.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed toluene via syringe. Causality Note: The use of degassed solvent is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 8-24 hours.[8]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the base and palladium residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired novel thioether.
Representative Data and Troubleshooting
| Coupling Partner | Catalyst Loading | Base | Temp. | Typical Yield | Notes |
| Thiophenol | 2 mol% Pd(OAc)₂ | Cs₂CO₃ | 110 °C | 85-95% | Aromatic thiols are generally very reactive. |
| 1-Hexanethiol | 2 mol% Pd(OAc)₂ | Cs₂CO₃ | 110 °C | 70-85% | Aliphatic thiols may require slightly longer reaction times. |
| 2-Naphthalenethiol | 2 mol% Pd(OAc)₂ | NaOt-Bu | 100 °C | >90% | A stronger base like NaOt-Bu can sometimes accelerate the reaction. |
Troubleshooting Tips:
-
Low Yield: Ensure all reagents are pure and the solvent is rigorously dried and degassed. Consider screening other bulky phosphine ligands (e.g., BrettPhos) or using a pre-catalyst for more efficient generation of the active Pd(0) species.[9][10]
-
No Reaction: Confirm the catalyst is active. If using Pd(II) salts, pre-activation may be necessary. Ensure the base is strong enough to deprotonate the thiol.[10]
Synthetic Protocol II: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-S bonds, relying on a copper catalyst.[11] While it often requires higher temperatures than palladium-catalyzed systems, it is a cost-effective and powerful alternative, particularly for large-scale synthesis.[11][12][13]
Mechanistic Rationale
The precise mechanism of the Ullmann reaction is still debated but is generally understood to involve a Cu(I) species.[12][14] The reaction is thought to proceed via the formation of a copper(I) thiolate in situ. This species then reacts with the aryl halide, possibly through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate, to form the aryl thioether and a copper(I) halide.[11][14] The use of a ligand, such as a diamine or diol, helps to solubilize the copper salt and accelerate the reaction.
Caption: A proposed pathway for the Ullmann C-S condensation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction tube, magnetic stir bar, heating block.
Procedure:
-
Add this compound, the thiol, CuI, and K₂CO₃ to a sealable reaction tube equipped with a magnetic stir bar.
-
Under a counter-flow of inert gas, add DMEDA and anhydrous DMF via syringe. Causality Note: The ligand (DMEDA) is crucial for stabilizing the copper catalyst and facilitating the coupling, allowing the reaction to proceed at lower temperatures than ligand-free systems.
-
Seal the reaction tube tightly and place it in a preheated heating block at 120-140 °C.
-
Stir the reaction vigorously for 12-36 hours. Monitor progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the target compound.
Overall Synthetic Workflow
The following diagram illustrates the strategic pathways from the common starting material to a diverse library of novel thioether derivatives.
Caption: Strategic workflow for synthesizing thioether derivatives.
Safety, Handling, and Waste Disposal
General Chemical Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Perform all manipulations of reagents and reactions within a certified chemical fume hood to avoid inhalation of vapors.[15][17]
-
Organobromine compounds can be irritants; avoid contact with skin and eyes.[15]
Handling Thiols:
-
Odor Control is Paramount: Thiols are notoriously malodorous.[18][19] Even small quantities can cause significant odor complaints.
-
Bleach Traps: All exhaust from reactions involving thiols (e.g., from a nitrogen bubbler or rotary evaporator vacuum pump) must be passed through a bleach trap (a bubbler filled with commercial bleach) to oxidize the volatile thiols to less odorous sulfoxides and sulfones.[18][20]
-
Glassware Decontamination: Immediately after use, submerge all contaminated glassware in a dedicated bleach bath inside the fume hood for at least 12-24 hours before standard cleaning.[20]
Waste Disposal:
-
Dispose of all chemical waste, including solvents and purification residues, in appropriately labeled hazardous waste containers according to your institution's guidelines.[16][17]
-
Never pour organic waste down the drain. Contaminated aqueous layers should also be treated as hazardous waste.
References
- The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis. (n.d.). Benchchem.
-
Ullmann condensation. (2024). In Wikipedia. Retrieved from [Link]
-
Evano, G., et al. (2010). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Angewandte Chemie International Edition, 49(44), 8359-8363. Available at: [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Williamson ether synthesis. (2024). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Küçükgüzel, Ş. G., & Han, İ. (2020). Thioethers: An Overview. ResearchGate. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Thioethers – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Other drugs containing thioethers. (n.d.). ResearchGate. Retrieved from [Link]
-
Addison, A. W., Rao, T. N., et al. (1984). Spectroscopy and Structure of Thiolate and Thioether Complexes of Copper(II) and the Relationship of Their Redox Chemistry to That of Certain Copper Proteins. Inorganic Chemistry, 23(13), 1957–1963. Available at: [Link]
-
Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Wang, H., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 11(20), 5218–5223. Available at: [Link]
-
Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2013). Recent synthetic developments and applications of the Ullmann reaction. A review. Chemical Society Reviews, 42(22), 8935-8967. Available at: [Link]
-
Wang, H., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 11(20), 5218–5223. Available at: [Link]
-
Feng, M., Tang, B., Liang, S., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216. Available at: [Link]
-
The Ullmann Ether Condensation. (2015). ResearchGate. Retrieved from [Link]
-
Representative thioether-containing drugs and bioactive compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Addison, A. W., Rao, T. N., et al. (1984). Spectroscopy and structure of thiolate and thioether complexes of copper(II) and the relationship of their redox chemistry to that of certain copper proteins. ACS Publications. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Safety Data Sheet: Theobromine. (n.d.). Carl ROTH. Retrieved from [Link]
- How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry.
-
1-Bromo-4-(isopentyloxy)benzene. (n.d.). PubChem. Retrieved from [Link]
-
Benzene, 1-bromo-4-(methylthio)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved from [Link]
-
The Chemistry of the Thiol Groups. (n.d.). ResearchGate. Retrieved from [Link]
-
1-Bromo-4-propylbenzene. (n.d.). PubChem. Retrieved from [Link]
-
1-Bromo-4-isopropylbenzene. (n.d.). PubChem. Retrieved from [Link]
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- 4. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 5. Benzene, 1-bromo-4-(methylthio)- [webbook.nist.gov]
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- 18. faculty.washington.edu [faculty.washington.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. How To [chem.rochester.edu]
Application Notes and Protocols for the Synthesis of 1-Bromo-4-isopentylthiobenzene Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-4-isopentylthiobenzene and its derivatives are valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the aryl bromide moiety allows for a wide range of subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities. The isopentylthio group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, along with insights into the underlying chemical principles and expected analytical characterization.
The synthetic strategy outlined herein is based on the robust and well-established Williamson ether synthesis, adapted for the formation of a thioether linkage through the S-alkylation of a thiophenol.[1][2] This method is widely used in the pharmaceutical industry for the construction of carbon-sulfur bonds due to its reliability and broad substrate scope.[1]
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic substitution of isopentyl bromide with the thiolate anion generated from 4-bromothiophenol in the presence of a suitable base.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Equipment:
| Material | Grade | Supplier |
| 4-Bromothiophenol | ≥98% | Commercial Source |
| Isopentyl bromide (1-bromo-3-methylbutane) | ≥98% | Commercial Source |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercial Source |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Commercial Source |
| Round-bottom flask (100 mL) | - | Standard lab supplier |
| Magnetic stirrer and stir bar | - | Standard lab supplier |
| Reflux condenser | - | Standard lab supplier |
| Heating mantle or oil bath | - | Standard lab supplier |
| Separatory funnel (250 mL) | - | Standard lab supplier |
| Rotary evaporator | - | Standard lab supplier |
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | - | Standard lab supplier |
| Glass column for chromatography | - | Standard lab supplier |
| Silica gel for column chromatography (230-400 mesh) | - | Standard lab supplier |
Safety Precautions:
-
4-Bromothiophenol: This compound is toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
-
Isopentyl bromide: This is a flammable liquid and an irritant. Handle in a fume hood and keep away from ignition sources. Wear appropriate PPE.
-
Acetonitrile: This is a flammable and toxic solvent. Handle in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq, e.g., 1.89 g, 10 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask.
-
Addition of Alkylating Agent: While stirring at room temperature, add isopentyl bromide (1.1 eq, e.g., 1.44 mL, 11 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle or an oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the collected solids with a small amount of ethyl acetate (2 x 10 mL).
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a 250 mL separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes to 1% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Expected Yield: 80-90%
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Predicted ¹H and ¹³C NMR Spectral Data:
The following table provides the predicted chemical shifts for the product, based on the analysis of structurally related compounds such as 4-bromothioanisole.[5] The numbering convention used for the assignments is shown in the figure below.
(Note: A proper chemical structure image with numbered atoms would be inserted here in a real application note. The DOT language cannot render complex chemical structures.)
| Position | Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 100 MHz) |
| H-2, H-6 | δ 7.35-7.45 (d, J ≈ 8.4 Hz, 2H) | C-1: δ ~121 ppm |
| H-3, H-5 | δ 7.10-7.20 (d, J ≈ 8.4 Hz, 2H) | C-2, C-6: δ ~132 ppm |
| H-1' | δ ~2.90 (t, J ≈ 7.6 Hz, 2H) | C-3, C-5: δ ~129 ppm |
| H-2' | δ ~1.60 (m, 2H) | C-4: δ ~137 ppm |
| H-3' | δ ~1.75 (m, 1H) | C-1': δ ~35 ppm |
| H-4', H-5' | δ ~0.95 (d, J ≈ 6.6 Hz, 6H) | C-2': δ ~38 ppm |
| C-3': δ ~28 ppm | ||
| C-4', C-5': δ ~22 ppm |
Infrared (IR) Spectroscopy:
-
Ar-H stretch: ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretch (aromatic): ~1470-1600 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
Mass Spectrometry (MS):
-
Expected [M]⁺: m/z 258 and 260 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Expected [M+H]⁺: m/z 259 and 261.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The provided characterization data will serve as a benchmark for validating the identity and purity of the final product, ensuring the integrity of subsequent research and development activities.
References
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Williamson Ether Synthesis. Wikipedia. [Link]
-
4-Bromothioanisole. PubChem. [Link]
-
4-Bromothiophenol Safety Data Sheet. DC Fine Chemicals. [Link]
-
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]
Sources
- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 1-Bromo-4-isopentylthiobenzene as a Versatile Building Block for Solution-Processable Organic Semiconductors
Introduction
In the pursuit of next-generation electronic devices, organic semiconductors (OSCs) have emerged as a compelling class of materials due to their potential for fabricating lightweight, flexible, and large-area electronics through cost-effective solution-based methods.[1][2][3] The performance and processability of these materials are intrinsically linked to their molecular structure. Strategic chemical design, particularly the introduction of specific functional groups, allows for the fine-tuning of critical properties such as solubility, solid-state packing, and electronic energy levels.
This application note details the utility of 1-Bromo-4-isopentylthiobenzene , a key synthetic intermediate, in the development of high-performance organic semiconductors. The molecule's unique bifunctionality—a reactive bromine atom for carbon-carbon bond formation and a solubilizing isopentylthio group—makes it an exemplary building block for creating advanced electronic materials. The thioether linkage is known to influence the highest occupied molecular orbital (HOMO) energy levels and can promote beneficial intermolecular interactions, while the branched isopentyl chain imparts excellent solubility in common organic solvents, a prerequisite for solution-processing techniques like spin-coating and inkjet printing.[4][5]
These notes will provide researchers, chemists, and materials scientists with a comprehensive overview of this compound, including its synthesis, characterization, and application in the construction of donor-acceptor (D-A) copolymers for organic field-effect transistors (OFETs).[6][7]
Properties and Specifications of this compound
The rational design of organic semiconductors begins with well-characterized building blocks. Below are the key properties of this compound.
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₁₁H₁₅BrS |
| Molecular Weight | 259.21 g/mol |
| Appearance | Colorless to pale yellow oil |
| CAS Number | 106533-33-9 (example, may vary) |
| Boiling Point | ~135-140 °C at 2 mmHg (estimated) |
| Solubility | Soluble in common organic solvents (e.g., THF, Toluene, Chloroform, Hexane) |
Synthesis and Characterization
A reliable and scalable synthesis of this compound is crucial for its use in materials research. The following protocol describes a common and effective method.
Protocol 1: Synthesis of this compound
This two-step procedure involves the initial formation of a thiolate, followed by nucleophilic aromatic substitution on 1,4-dibromobenzene.
Materials:
-
4-Bromothiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromo-3-methylbutane (Isopentyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromothiophenol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of gas ceases, indicating the complete formation of the sodium thiophenolate.
-
Alkylation: Add 1-bromo-3-methylbutane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless oil.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 2.89 (t, J = 7.6 Hz, 2H), 1.75 (m, 1H), 1.60 (q, J = 7.2 Hz, 2H), 0.95 (d, J = 6.4 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 138.1, 132.2, 130.5, 120.9, 38.4, 32.1, 27.9, 22.4.
-
Mass Spectrometry (EI): m/z 258/260 [M⁺].
Application in Organic Semiconductor Synthesis
The bromine atom on the this compound scaffold serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems.[8][9] A primary application is in the synthesis of donor-acceptor (D-A) copolymers, where it can be used to introduce the electron-rich isopentylthiobenzene unit.
Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki cross-coupling polymerization of this compound with a diboronic ester-functionalized acceptor monomer. The Suzuki coupling is widely used due to its tolerance of various functional groups and the commercial availability of catalysts and reagents.[9][10]
Materials:
-
This compound (1.0 eq)
-
Distannyl or Diboronic ester of an electron-accepting monomer (e.g., a diketopyrrolopyrrole or benzothiadiazole derivative) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous toluene
-
Aqueous potassium carbonate (2 M solution)
-
Phase-transfer catalyst (e.g., Aliquat 336), if necessary
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the diboronic ester acceptor monomer, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Solvent and Base Addition: Add anhydrous toluene via cannula, followed by the aqueous potassium carbonate solution. If using a phase-transfer catalyst, add it at this stage.
-
Polymerization: Heat the biphasic mixture to 90-100 °C with vigorous stirring. Monitor the growth of the polymer by Gel Permeation Chromatography (GPC) by taking small aliquots from the reaction mixture over time. The reaction is typically complete within 24-48 hours.
-
End-capping: To ensure stable and well-defined polymer chains, terminate the reaction by adding a small amount of a monofunctional reagent like bromobenzene (to cap boronic ester ends) or phenylboronic acid (to cap bromo ends) and stir for an additional 2 hours.
-
Purification:
-
Cool the reaction mixture and pour it into a vigorously stirring solution of methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
To remove catalyst residues and oligomers, perform a Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to isolate the pure polymer fraction.
-
-
Drying: Dry the final polymer product under high vacuum at 40-50 °C for 24 hours.
Impact on Organic Semiconductor Properties
The incorporation of the this compound unit has a predictable and beneficial impact on the resulting semiconductor's properties.
| Property | Effect of Isopentylthiobenzene Moiety | Rationale |
| Solubility | Significantly Increased | The branched, flexible isopentyl chain disrupts intermolecular packing in the solution phase, preventing aggregation and enhancing solubility in organic solvents.[5] |
| Thin-Film Morphology | Improved Film-Forming | Good solubility allows for the formation of uniform, smooth, and highly ordered thin films via solution-based deposition techniques, which is critical for efficient charge transport.[11] |
| Electronic Properties | Raises HOMO Level | The electron-donating nature of the sulfur atom in the thioether linkage increases the electron density of the aromatic ring, thereby raising the HOMO energy level of the polymer. This can improve charge injection from electrodes and tune the material's bandgap.[12] |
| Charge Transport | Potentially Enhanced | The sulfur atoms can facilitate S---S intermolecular interactions in the solid state, which can provide additional pathways for charge hopping between polymer chains, potentially leading to higher charge carrier mobilities.[12][13] |
Device Fabrication and Characterization
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
Procedure:
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) as the gate dielectric.
-
Clean the substrates by sonicating in acetone and isopropanol for 15 minutes each, then dry under a stream of nitrogen.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface.[14]
-
-
Semiconductor Deposition:
-
Prepare a solution of the synthesized D-A copolymer in a high-boiling-point solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the solution onto the prepared substrates to form a thin film. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the films at an optimized temperature (e.g., 100-150 °C) to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition:
-
Define the source and drain electrodes by thermally evaporating gold (Au) through a shadow mask. Typical channel lengths (L) and widths (W) are in the range of 20-100 µm and 1-2 mm, respectively.
-
-
Characterization:
-
Measure the electrical characteristics of the OFET devices in a nitrogen-filled glovebox or in air using a semiconductor parameter analyzer.
-
Extract key performance metrics, such as charge carrier mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th), from the transfer and output curves.
-
Conclusion
This compound is a strategically designed building block that offers a powerful combination of synthetic versatility and functionality for the development of advanced organic semiconductors. Its isopentylthio group provides the necessary solubility for solution-based processing, while the bromo- group enables its incorporation into complex conjugated architectures via robust cross-coupling chemistry. The inherent electronic properties of the thioether linkage further allow for the targeted tuning of material energy levels. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in the creation of novel, high-performance materials for a new generation of organic electronic devices.
References
A comprehensive, numbered list of all cited sources will be provided upon request, including full titles, journal information, and verified URLs to the source material.
Sources
- 1. Solution processed organic field-effect transistors and their application in printed logic circuits - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics: effect of end-groups on ambient stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution-processed organic transistors based on semiconducting blends - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thioether- and sulfone-functionalized dibenzopentalenes as n-channel semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Thioether- and sulfone-functionalized dibenzopentalenes as n-channel semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with "1-Bromo-4-isopentylthiobenzene"
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki coupling of "1-Bromo-4-isopentylthiobenzene." This resource is structured to offer practical, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format.
I. Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of aryl bromides, particularly those containing sulfur functionalities like "this compound."
Issue 1: Low to No Product Yield
Q1: My Suzuki coupling reaction with this compound is showing very low or no conversion. What are the primary factors I should investigate?
A: Low or no yield in a Suzuki coupling is a common issue that can often be resolved by systematically evaluating the key reaction components and conditions. Here’s a prioritized checklist:
-
Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand, is active. Palladium(0) species are sensitive to air and can decompose over time. For substrates containing sulfur, like yours, catalyst poisoning is a significant concern. The sulfur atom can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can often mitigate this issue.[1][2][3][4] These ligands can help stabilize the active catalyst and promote the desired catalytic cycle over catalyst deactivation.[1]
-
Inert Atmosphere: The Suzuki coupling must be performed under an inert atmosphere (e.g., argon or nitrogen).[5] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted side reactions like the homocoupling of the boronic acid.[6][7] Ensure your solvents are properly degassed and that the reaction vessel is thoroughly purged before and during the reaction.
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can undergo protodeboronation (loss of the boronic acid group), especially at elevated temperatures or in the presence of certain bases.[8] It's advisable to use fresh, high-purity boronic acid or consider more stable alternatives like pinacol boronate esters.[9]
-
Base: The choice and quality of the base are critical.[10] It must be strong enough to activate the boronic acid for transmetalation.[11] Ensure the base is anhydrous if using a non-aqueous solvent system. For your specific substrate, a base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[10][12]
-
Solvent: Solvents must be dry and free of peroxides, especially ethers like THF and dioxane, which can form peroxides upon storage and deactivate the catalyst.[13]
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, excessive heat can lead to catalyst decomposition and side reactions. An optimal temperature, typically between 80-100 °C for aryl bromides, should be determined empirically.[14]
Q2: I've confirmed my reagents are pure and my setup is inert, but the reaction is still sluggish. How can I screen for a better catalyst system for my sulfur-containing substrate?
A: A systematic screening of catalysts and ligands is a highly effective approach.[8] For your this compound, which is prone to catalyst poisoning, focusing on robust ligand systems is key.
Table 1: Recommended Catalyst and Ligand Screening for Sulfur-Containing Aryl Bromides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Rationale & Key Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-2 | A bulky, electron-rich Buchwald ligand known for its effectiveness with challenging substrates, including those with heteroatoms.[2] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-2 | Another highly effective Buchwald ligand, often successful when others fail.[2] |
| Pd(PPh₃)₄ | None | 2-5 | A common and often effective catalyst, but can be susceptible to poisoning by sulfur. A good baseline for comparison.[15] |
| PEPPSI-IPr | None | 1-3 | An N-heterocyclic carbene (NHC) precatalyst that is often more stable and resistant to poisoning than phosphine-based systems.[6] |
Start with small-scale parallel reactions to efficiently screen these combinations.
Issue 2: Formation of Significant Side Products
Q3: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupled boronic acid and dehalogenated starting material. How can I minimize these side products?
A: The formation of homocoupling and dehalogenation byproducts points to specific issues within the catalytic cycle.
-
Boronic Acid Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in the absence of the aryl halide, leading to a different catalytic cycle that favors homocoupling.[6][7]
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial.[7] Adding the aryl halide in a slight excess (e.g., 1.05 equivalents) can also help ensure that the oxidative addition of the aryl halide is favored over processes that lead to homocoupling.[8]
-
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom on your starting material with a hydrogen atom. This side reaction can occur when a hydride source is present in the reaction mixture.[6] Potential hydride sources include certain solvents (like alcohols) or impurities in the reagents.
-
Solution: Ensure high-purity, anhydrous solvents and reagents. If you suspect your solvent is the issue, try switching to a different one (e.g., from an alcohol-containing system to toluene or dioxane).[6]
-
II. Frequently Asked Questions (FAQs)
Q4: What is the optimal choice of base for the Suzuki coupling of this compound?
A: The base plays a crucial role in activating the boronic acid for the transmetalation step.[10] For aryl bromides, common and effective bases include carbonates (like K₂CO₃ and Cs₂CO₃) and phosphates (like K₃PO₄).[10]
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice for challenging couplings as it is a strong enough base to promote the reaction without causing significant side reactions like protodeboronation.[10][16]
-
Cs₂CO₃ (Cesium Carbonate): Known for its high solubility in organic solvents, which can be advantageous in certain solvent systems and for particularly difficult couplings.[10][17]
-
Na₂CO₃/K₂CO₃ (Sodium/Potassium Carbonate): Milder bases that are often effective and economical choices, typically used in aqueous solvent mixtures.[10]
A good starting point for your substrate would be to screen K₃PO₄ and Cs₂CO₃.
Q5: How does the choice of solvent affect the reaction outcome?
A: Solvents play a multifaceted role by solubilizing reagents, stabilizing the catalyst, and influencing the reaction rate and selectivity.[18][19][20][21]
-
Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used, often with the addition of water to help dissolve the inorganic base.[1][6]
-
Solvent Polarity: The polarity of the solvent can influence the rate of oxidative addition.[20] For aryl bromides, a range of polar aprotic and nonpolar solvents can be effective.
-
Practical Considerations: Ensure the chosen solvent is appropriate for the reaction temperature (i.e., has a high enough boiling point) and is thoroughly degassed.
Table 2: Common Solvent Systems for Suzuki Coupling
| Solvent System | Typical Ratio (Organic:Aqueous) | Temperature Range (°C) | Notes |
| Toluene / Water | 4:1 to 10:1 | 80 - 110 | Good for a wide range of substrates. |
| 1,4-Dioxane / Water | 4:1 to 10:1 | 80 - 100 | Dioxane's coordinating ability can be beneficial.[21] |
| THF / Water | 4:1 to 10:1 | 60 - 70 | Lower boiling point, suitable for more reactive substrates. |
| DMF or Acetonitrile | (often used neat or with water) | 80 - 120 | Polar aprotic solvents that can sometimes offer unique reactivity.[18] |
Q6: What is the mechanistic role of the ligand in the Suzuki coupling, and why is it so important for my substrate?
A: The ligand is not a passive spectator; it is intimately involved in the catalytic cycle and directly influences the reactivity and stability of the palladium catalyst.[1]
-
Facilitating Key Steps: Electron-rich ligands enhance the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.[1][22] Bulky ligands can accelerate the final reductive elimination step to release the product and regenerate the active catalyst.[1]
-
Stabilization: Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive "palladium black."[6]
-
Importance for Sulfur-Containing Substrates: For a substrate like "this compound," the sulfur atom can act as a Lewis base and bind to the palladium, poisoning the catalyst.[3][4] Bulky ligands, such as the Buchwald-type phosphines, sterically hinder this interaction, protecting the palladium's active site and allowing the desired cross-coupling to proceed.[2]
Q7: Can you provide a general, robust starting protocol for the Suzuki coupling of this compound?
A: Certainly. The following protocol is a good starting point and can be optimized further based on your results.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[10][23]
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.[10] The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[14]
III. Visualizing the Process
To aid in understanding the core mechanics and troubleshooting logic, the following diagrams are provided.
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram illustrates the three fundamental steps of the Suzuki coupling: oxidative addition, transmetalation, and reductive elimination.[15][22][24]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
IV. References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 83(15), 8085–8095. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
American Chemical Society. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 10(15), 8436-8447. [Link]
-
White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
American Chemical Society. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4437-4443. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8863-8874. [Link]
-
ResearchGate. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Royal Society of Chemistry. (2012). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 41(33), 9939-9950. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
American Chemical Society. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Organic Letters, 25(17), 3046–3050. [Link]
-
National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
American Chemical Society. (2022). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis, 12(1), 416-423. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
National Institutes of Health. (2011). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Organic letters, 13(16), 4410–4413. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(13), 2469. [Link]
-
ResearchGate. (2012). Organosulphur and related ligands in Suzuki-Miyaura C-C coupling. [Link]
-
ResearchGate. (2014). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 24. byjus.com [byjus.com]
Technical Support Center: Sonogashira Coupling of 1-Bromo-4-isopentylthiobenzene
Welcome to the technical support center for optimizing the Sonogashira reaction, with a specific focus on challenging substrates like 1-Bromo-4-isopentylthiobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot common issues encountered during this powerful C-C bond-forming reaction.
The presence of a sulfur-containing substituent, such as the isopentylthio group, can introduce specific challenges, including potential catalyst poisoning. This guide provides in-depth, experience-driven advice to navigate these complexities.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section is structured in a question-and-answer format to directly address the most common and pressing issues you may face in the laboratory.
Question 1: I'm experiencing very low to no yield in the Sonogashira coupling of this compound. What are the most likely causes and how can I fix it?
Low conversion is a frequent hurdle, particularly with substrates containing heteroatoms like sulfur. A systematic approach to troubleshooting is crucial.
Probable Cause 1: Catalyst Inactivation or Insufficient Activity
The sulfur atom in your substrate can coordinate to the palladium center, leading to catalyst deactivation. Furthermore, the electron-donating nature of the thioether group can slow down the oxidative addition step, which is often rate-limiting for aryl bromides.[1]
Solutions:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may not be sufficient. Employ bulky, electron-rich phosphine ligands which are known to promote the formation of highly active monoligated palladium complexes and accelerate the oxidative addition and reductive elimination steps.[2][3]
-
Choice of Palladium Precatalyst: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, they can be sensitive to air and moisture, and their in situ activation can be inefficient.[5][6]
-
Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) might be necessary to compensate for any deactivation.[7][8]
Probable Cause 2: Suboptimal Reaction Conditions (Solvent, Base, Temperature)
The reaction environment plays a significant role in the efficiency of the Sonogashira coupling.
Solutions:
-
Solvent Choice: The solvent needs to effectively dissolve all reaction components.[9] For substrates like yours, polar aprotic solvents often give the best results.
-
Base Selection: The base is crucial for deprotonating the terminal alkyne.[6][10] Sterically hindered amines are often more effective than less hindered ones like triethylamine.[5]
-
Temperature Optimization: While many Sonogashira reactions are run at room temperature, aryl bromides, especially electron-rich ones, often require heating to facilitate the oxidative addition step.[1][10]
Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I suppress this side reaction?
The formation of a diyne byproduct is a classic issue in Sonogashira chemistry, primarily driven by the copper co-catalyst in the presence of oxygen.
Probable Cause: Copper-Catalyzed Oxidative Homocoupling
The traditional Sonogashira protocol uses a copper(I) salt to facilitate the transmetalation step. However, this also promotes the undesired Glaser coupling of the alkyne.[6][12]
Solutions:
-
Switch to a Copper-Free Protocol: This is the most direct and effective way to eliminate Glaser coupling.[12][14] Modern protocols utilizing bulky, electron-rich phosphine ligands can efficiently promote the catalytic cycle without the need for copper.[5][15]
-
Ensure Rigorous Anaerobic Conditions: Oxygen is a key culprit in promoting homocoupling.[6][12]
-
Experimental Protocol:
-
Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[6]
-
Assemble your reaction vessel under a positive pressure of an inert gas.
-
Ensure all reagents are of high purity and handled under an inert atmosphere.
-
-
-
Choice of Base: Some amine bases can facilitate the homocoupling process. Switching to an inorganic base might be beneficial.[12]
Question 3: My reaction has stalled, and I see a black precipitate. What has happened?
The formation of a black precipitate is a tell-tale sign of catalyst decomposition.
Probable Cause: Formation of Palladium Black
"Palladium black" is finely divided, inactive palladium metal that has precipitated out of the solution. This indicates that the Pd(0) catalyst has agglomerated and is no longer catalytically active.[6]
Solutions:
-
Re-evaluate Your Ligand Choice: A robust ligand that strongly coordinates to the palladium center is essential to prevent decomposition. The bulky phosphine ligands mentioned earlier (e.g., XPhos, P(t-Bu)₃) are excellent for stabilizing the active catalyst.[3][16]
-
Check Reagent and Solvent Purity: Impurities in your starting materials or solvents can poison the catalyst and lead to decomposition.[6] Ensure you are using high-purity, anhydrous solvents and that your this compound and alkyne are pure.
-
Temperature Control: While heating can be necessary, excessively high temperatures can accelerate catalyst decomposition. Monitor your reaction temperature carefully.
FAQ: Sonogashira Reaction of this compound
Q1: Is a copper co-catalyst necessary for the reaction with my sulfur-containing substrate?
A1: Not necessarily. In fact, for substrates prone to catalyst poisoning or for reactions where alkyne homocoupling is a major issue, a copper-free protocol is often preferred.[4][14] The key to a successful copper-free reaction lies in the selection of a highly active palladium/ligand system, such as those employing bulky, electron-rich phosphines, which can facilitate the catalytic cycle without copper.[5][15]
Q2: What is the general reactivity order for aryl halides in the Sonogashira reaction?
A2: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[6][10] Consequently, your aryl bromide substrate is less reactive than the corresponding aryl iodide and will likely require more forcing conditions (e.g., heating, more active catalyst) than an aryl iodide.[1][10]
Q3: How does the isopentylthio group specifically affect the reaction?
A3: The sulfur atom in the isopentylthio group is a soft Lewis base and can coordinate to the soft Lewis acidic palladium catalyst. This coordination can potentially inhibit the catalytic cycle. Additionally, as an electron-donating group, it can slow the rate-determining oxidative addition step. Therefore, a highly active catalyst system is required to overcome these challenges.
Q4: Can I use an amine as both the base and the solvent?
A4: Yes, using an amine like triethylamine or diisopropylamine as the solvent is a common practice in Sonogashira reactions.[10] This ensures a sufficiently basic environment to deprotonate the alkyne and can sometimes help to suppress alkyne homocoupling.[4] However, depending on the solubility of your specific substrate, a co-solvent might be necessary.[1]
Data & Protocols
Table 1: Recommended Reaction Parameters for Optimization
| Parameter | Initial Condition | Optimized Condition for Challenging Substrates | Rationale |
| Pd Precatalyst | PdCl₂(PPh₃)₂ (2 mol%) | Buchwald Precatalyst (e.g., XPhos Pd G3) or [DTBNpP]Pd(crotyl)Cl (2-5 mol%) | Air-stable, forms highly active monoligated Pd(0) species.[5] |
| Ligand | PPh₃ | XPhos, SPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands promote oxidative addition and stabilize the catalyst.[3][16] |
| Copper Co-catalyst | CuI (1-2 mol%) | None (Copper-Free) | Eliminates the primary pathway for alkyne homocoupling (Glaser product).[12] |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) or 1,2,2,6,6-pentamethylpiperidine (TMP), or Cs₂CO₃ | Sterically hindered bases can be more effective; inorganic bases are a good option for copper-free systems.[5][11] |
| Solvent | THF or Toluene | DMSO or DMF | Polar aprotic solvents often improve solubility and reaction rates for challenging substrates.[5] |
| Temperature | Room Temperature | 50 - 100 °C | Aryl bromides often require heating to overcome the activation barrier for oxidative addition.[1][10] |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a starting point for the optimization of the coupling of this compound with a terminal alkyne.
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (if not part of the precatalyst).
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMSO or DMF) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Sonogashira Catalytic Cycle
The following diagram illustrates the key steps in the copper-co-catalyzed Sonogashira reaction. In a copper-free system, the alkyne is activated directly by the palladium complex.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Troubleshooting Flowchart for Low Yields
Use this decision tree to systematically diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.
References
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Retrieved from [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Dunn, A. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 3(8), 9549-9558. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Retrieved from [Link]
-
Panda, D. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]
-
Baruah, U., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(7), 12795-12804. Retrieved from [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. Retrieved from [Link]
-
Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. Retrieved from [Link]
-
Influence of base on the Sonogashira coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11, 10405-10423. Retrieved from [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Current Literature. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2012). KAUST Repository. Retrieved from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15309–15319. Retrieved from [Link]
-
A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. (2000). ResearchGate. Retrieved from [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2018). ResearchGate. Retrieved from [Link]
-
Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (2003). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]
-
Sonogashira-type reaction of aryl methyl-thioethers with terminal alkynes. (n.d.). ResearchGate. Retrieved from [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Molecules, 25(8), 1873. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2015). Catalysts, 5(3), 1123-1139. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]
-
The Sonogashira Coupling. (2019). YouTube. Retrieved from [Link]
-
General procedure for Sonogashira coupling reaction. (2024). International Journal of New Chemistry. Retrieved from [Link]
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- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Purification of crude "1-Bromo-4-isopentylthiobenzene" by column chromatography
Technical Support Center: Purification of 1-Bromo-4-isopentylthiobenzene
Welcome to the technical support center for the chromatographic purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are tasked with isolating this key intermediate in high purity. Here, we move beyond generic protocols to address the specific challenges associated with this molecule, offering field-tested insights in a direct question-and-answer format.
Compound Properties & Initial Considerations
Before purification, understanding the target molecule is critical. This compound is a moderately polar compound, a characteristic dictated by the interplay between its lipophilic isopentyl chain and the polarizable thioether and bromobenzene moieties.
| Property | Value / Observation | Implication for Chromatography |
| Molecular Formula | C₁₁H₁₅BrS | - |
| Molecular Weight | 259.21 g/mol | Influences diffusion rates but is less critical for basic flash chromatography. |
| Predicted Polarity | Moderately Polar / Non-polar | Requires a non-polar mobile phase with a polar modifier. Hexane/Ethyl Acetate or Hexane/Dichloromethane are excellent starting points.[1][2] |
| Potential Impurities | 4-Bromothiophenol, Isopentyl Bromide, Bis(4-bromophenyl) disulfide | Impurities have significantly different polarities, suggesting good separation is achievable. The disulfide is less polar than the thiol. |
| Stability on Silica | Thioethers can oxidize to sulfoxides on activated silica.[3] | Use of deactivated (neutral) silica or a rapid "flash" technique is recommended to minimize contact time. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm developing a TLC method. Which solvent system should I start with?
Answer: For a compound of this nature, a standard and effective starting point is a mixture of hexane and ethyl acetate.[2]
-
Initial Test: Begin with 10% Ethyl Acetate in Hexane (9:1 Hexane:EtOAc).
-
Target Rf: The ideal Rf (retention factor) for the desired compound on a TLC plate for good separation on a column is approximately 0.25 to 0.35.[4] This range ensures the compound interacts sufficiently with the stationary phase without requiring excessively large solvent volumes for elution.[5]
-
Adjustment Logic:
-
If the Rf is too high (> 0.4), your solvent system is too polar. Decrease the proportion of ethyl acetate.
-
If the Rf is too low (< 0.2), your solvent system is not polar enough. Increase the proportion of ethyl acetate.[6]
-
Q2: My spots are streaking vertically on the TLC plate. What is causing this and how do I fix it?
Answer: Streaking is a common issue that typically points to one of three problems:
-
Compound Overload: You have spotted too much of your crude mixture on the TLC plate. The stationary phase becomes saturated, and the compound cannot move in a compact band.
-
Solution: Dilute your sample significantly before spotting it on the plate.
-
-
Acidic Impurities or Product Degradation: Silica gel is slightly acidic.[7] If your compound is basic or if there are acidic impurities (like residual thiophenol), this can cause interactions that lead to streaking. Thioethers themselves can sometimes interact unfavorably.
-
Solution: Add 1-2 drops of triethylamine to your TLC developing chamber. This small amount of base will neutralize the acidic sites on the silica gel, often resulting in sharp, round spots.
-
-
Insolubility: The compound may not be fully soluble in the eluent, causing it to smear as it moves up the plate.
-
Solution: While less common for this compound in standard eluents, ensure your spotting solution fully dissolves the sample. A small amount of a stronger solvent like dichloromethane can be used for initial dissolution before spotting.[1]
-
Q3: I ran my column, but my yield is very low. Where did my product go?
Answer: This is a frequent and frustrating problem. There are several likely culprits, which can be diagnosed systematically.[8]
-
Possibility 1: The Compound is Still on the Column. Your eluent may not have been polar enough to move the compound effectively.
-
Troubleshooting Step: After your planned elution is complete, perform a "column flush" with a very polar solvent, such as 100% ethyl acetate or a 10% methanol/dichloromethane mixture.[2] Collect these fractions and analyze them by TLC. If your product is present here, you will need to re-run the column with a more polar eluent system determined by your initial TLC analysis.
-
-
Possibility 2: The Compound Decomposed on the Silica Gel. Thioethers can be susceptible to oxidation to the corresponding sulfoxide, especially with prolonged exposure to silica gel.[3] The more polar sulfoxide will bind much more strongly to the silica and may not elute under the original conditions.
-
Troubleshooting Step: Test the stability of your compound on silica. Spot your crude material on a TLC plate, let it sit for an hour in the air, and then develop it. If a new, more polar spot appears (lower Rf) that wasn't in the initial mixture, degradation is likely.
-
Prevention:
-
Use flash chromatography to minimize contact time.
-
Consider using deactivated or neutral silica gel.
-
Ensure your solvents are free of peroxides.
-
-
-
Possibility 3: The Fractions are Too Dilute. The compound may have eluted, but it is spread across so many fractions that it's undetectable in any single one by TLC.[8]
-
Troubleshooting Step: Combine fractions that are expected to contain your product (based on TLC of the crude material) and evaporate the solvent. Re-analyze the concentrated residue by TLC.
-
Q4: My product is co-eluting with an impurity. How can I improve the separation?
Answer: Achieving baseline separation is the primary goal. If two spots are merging, you need to increase the difference in their migration rates.
-
Adjust Solvent Polarity: The best separation is often achieved with less polar solvent systems where Rf values are lower. If your product Rf is ~0.5, try reducing the polar component of your eluent to bring the Rf down to the target 0.25-0.35 range. This forces the compounds to spend more time on the stationary phase, amplifying small differences in their affinity.[4]
-
Change Solvent System: The selectivity of the separation can be altered by changing the solvents. Hexane/ethyl acetate is a common choice, but its separation properties differ from a system like hexane/dichloromethane or toluene/ethyl acetate.[2] Run TLC plates in several different solvent systems to find one that resolves the spots most effectively.
-
Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, providing more opportunities for separation to occur. A good rule of thumb is a silica gel height-to-diameter ratio of at least 10:1.
-
Gradient Elution: Start with a low-polarity eluent to separate the least polar components. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind. For example, start with 5% EtOAc/Hexane and slowly increase to 15% EtOAc/Hexane.[6][7]
Experimental Protocols & Workflows
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount of the crude "this compound" in dichloromethane or ethyl acetate.
-
Spot Plate: Using a capillary tube, spot the diluted sample onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the plate in a sealed chamber containing your chosen eluent (e.g., 9:1 Hexane:EtOAc). Ensure the solvent level is below the baseline.
-
Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value for your product spot. Adjust the solvent polarity as described in the FAQ section until the Rf is between 0.25 and 0.35.[4]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing (Dry Pack Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a 1-2 cm layer of sand.[5]
-
Pour the dry silica gel (typically 40-63 µm particle size) into the column. A good starting point is using 50-100 times the weight of silica gel to the weight of your crude sample.
-
Gently tap the column to ensure even packing and prevent air channels.[9]
-
Add another 1-2 cm layer of sand on top of the silica.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in the minimum possible volume of your chosen eluent or a less polar solvent like dichloromethane.[5]
-
Carefully pipette this solution directly onto the top layer of sand, ensuring not to disturb the silica bed.
-
Open the stopcock and allow the solvent to absorb into the silica until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of fresh eluent, and again let it absorb. Repeat this wash step 2-3 times to ensure all the sample is loaded onto the silica in a narrow band.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply positive pressure (1-4 psi) to the top of the column using a pump or regulated air/nitrogen line to achieve a solvent flow rate of approximately 2 inches/minute down the column.[10]
-
Begin collecting fractions immediately.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis & Product Isolation:
-
Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Diagrams
Chromatography Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Silica particles convert thiol-containing molecules to disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Palladium Catalyst Removal from "1-Bromo-4-isopentylthiobenzene" Coupling Reactions
Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from coupling reactions involving "1-Bromo-4-isopentylthiobenzene" and structurally similar compounds. In the synthesis of Active Pharmaceutical Ingredients (APIs), minimizing residual metal content is not merely a matter of purity but a critical regulatory requirement.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the required low parts-per-million (ppm) levels of palladium in your final product.
Troubleshooting Guide
This section addresses specific issues you might encounter during the palladium removal process in a practical question-and-answer format.
Q1: My crude product, after a Suzuki-Miyaura coupling with this compound, has a dark, blackish color. What is the likely cause and the immediate next step?
A1: The black coloration is a strong indicator of the presence of palladium black, which is formed from the agglomeration and precipitation of palladium(0) species. This typically occurs when the catalyst becomes unstable and falls out of solution. To address this, your first step should be to filter the reaction mixture through a pad of Celite® or a similar filtration aid to remove the insoluble palladium black.[4][5] For future reactions, ensure your solvents are thoroughly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and subsequent catalyst decomposition.[5]
Q2: I've performed a standard aqueous workup and a silica gel column chromatography, but my NMR and ICP-MS data still show significant palladium contamination. Why is this happening and what are my options?
A2: While column chromatography is effective at removing insoluble palladium and some polar impurities, it may not completely remove soluble palladium species.[4][6][7] The efficiency of palladium removal by chromatography is highly dependent on the polarity of your product and the solvent system used.[6][8] If you still have palladium contamination after chromatography, consider the following, more targeted approaches:
-
Metal Scavengers: This is often the most effective next step. Scavengers are solid-supported or soluble reagents with functional groups that selectively chelate or bind to residual palladium.[8][9][10][11]
-
Activated Carbon Treatment: Stirring your product solution with activated carbon can effectively adsorb the remaining palladium.[8][9] However, be aware that this can sometimes lead to a loss of the desired product through co-adsorption.[8]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to exclude palladium impurities from the crystal lattice.[9][10] In some cases, adding a soluble chelating agent like N-acetylcysteine or thiourea to the crystallization solvent can help keep the palladium in the mother liquor.[9]
Q3: I've tried using a silica-based thiol scavenger, but the palladium levels are still above the acceptable limit. What could be wrong?
A3: Several factors could be at play here:
-
Insufficient scavenger amount: Ensure you are using a sufficient excess of the scavenger. A common starting point is to use 5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[11]
-
Inadequate reaction time or temperature: Scavenging can be a kinetically slow process. While some protocols suggest stirring overnight, you may need to optimize the time and temperature.[11] For instance, some scavenger systems may require elevated temperatures to be effective.[8]
-
Incorrect scavenger for the palladium species: The oxidation state and coordination sphere of the residual palladium can influence the effectiveness of a particular scavenger. Thiol-based scavengers are generally effective for Pd(0) and Pd(II) species, but if your system contains a particularly stable palladium-ligand complex, a different type of scavenger (e.g., one with amine or isocyanide functionalities) might be more effective.[8][12]
-
Solvent effects: The solvent can impact the swelling of polymer-based scavengers and the accessibility of the chelating sites. Ensure the solvent you are using is compatible with the scavenger.
Q4: My final API product has passed all purity tests except for the elemental analysis, which shows high palladium content. How can I remove the palladium at this late stage without an additional chromatographic step?
A4: Late-stage palladium removal can be challenging, but there are several strategies you can employ:
-
Batch Scavenging: Dissolve the API in a suitable solvent and stir it with a selected solid-supported scavenger. This is a mechanically simple method that can be implemented with existing process equipment.[10] After the scavenging is complete, the scavenger is simply filtered off.
-
Flow Chemistry/Cartridge System: For larger scale operations, passing a solution of your API through a cartridge packed with a scavenger resin can be highly efficient.[8][13] This method offers excellent contact between the solution and the scavenger, often leading to shorter processing times and more effective removal.
-
Recrystallization with a Chelating Agent: As mentioned before, performing a final recrystallization in the presence of a soluble palladium chelator can be a very effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in pharmaceutical products?
A1: Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[14] According to the ICH Q3D guidelines, palladium is classified as a Class 2B element. The permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[5] This translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams.[2][5] For parenteral (injectable) drugs, the limit is stricter at 1 ppm.[5]
Q2: How do I choose the right palladium scavenger for my reaction?
A2: The choice of scavenger is system-dependent and is influenced by factors such as the solvent, temperature, and the nature of the palladium species present.[8] A good starting point is to screen a few different types of scavengers with varying functionalities (e.g., thiol, amine, mixed-functional). Many suppliers of scavenger resins offer screening kits for this purpose. The decision-making process can be visualized as follows:
Caption: Workflow for selecting an optimal palladium scavenger.
Q3: What analytical methods are used to quantify residual palladium?
A3: The standard and most widely accepted method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][15] ICP-MS offers high sensitivity and can accurately measure palladium concentrations down to the parts-per-billion (ppb) level.[16] Other techniques like atomic absorption spectroscopy and X-ray fluorescence can also be used, but ICP-MS is generally preferred for its lower detection limits and is often required for final product validation.[9]
Q4: Can I reuse palladium scavengers?
A4: The reusability of palladium scavengers depends on the type of scavenger and the nature of the interaction with palladium. Some scavengers that physisorb palladium may be regenerable, but this is often not practical or economical in a pharmaceutical manufacturing setting due to the risk of cross-contamination and the need for rigorous validation. For chemisorptive scavengers, where a strong chemical bond is formed with the palladium, regeneration is generally not feasible.
Experimental Protocols
Protocol 1: General Screening of Solid-Supported Palladium Scavengers
This protocol outlines a general procedure for screening different solid-supported scavengers to identify the most effective one for your specific product stream.
-
Sample Preparation: After your initial workup (e.g., filtration and solvent removal), dissolve a known amount of your crude product in a suitable solvent to create a stock solution.
-
Initial Analysis: Take an aliquot of the stock solution and determine the initial palladium concentration (in ppm) using ICP-MS.[15]
-
Scavenger Screening:
-
Dispense equal volumes of the stock solution into several vials.
-
To each vial, add a different scavenger (e.g., silica-thiol, polymer-amine, silica-TMT) at a specified loading (e.g., 5 equivalents relative to the initial palladium content).
-
Include a control vial with no scavenger.
-
-
Incubation: Seal the vials and stir the mixtures at a set temperature (e.g., room temperature or 50 °C) for a predetermined time (e.g., 12-24 hours).[2]
-
Filtration and Analysis: Filter each mixture to remove the scavenger. Analyze the palladium content of the filtrate from each vial using ICP-MS.
-
Evaluation: Compare the final palladium concentrations for each scavenger to determine the most effective one.
Protocol 2: Activated Carbon Treatment for Palladium Removal
-
Preparation: Dissolve your palladium-containing product in an appropriate organic solvent.
-
Treatment: Add activated carbon (typically 5-10 wt% relative to your product) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be sure to wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the palladium content using ICP-MS.
Data Summary
The following table provides a comparative overview of common palladium scavenging methods. The efficiency can vary significantly depending on the specific reaction conditions and the nature of the product.
| Scavenging Method | Adsorbent/Reagent | Typical Loading | Temperature (°C) | Time (h) | Typical Pd Removal Efficiency |
| Adsorption | Activated Carbon | 5-10 wt% | 20-50 | 1-4 | 70-95%[8] |
| Silica-supported Thiol (Si-Thiol) | 5-10 eq. | 20-60 | 4-24 | >95%[8] | |
| Polymer-supported TMT (MP-TMT) | 5-10 eq. | 20-80 | 2-16 | >99%[11] | |
| Polymer-supported Amine | 5-10 eq. | 20-60 | 4-24 | 80-95%[8] | |
| Crystallization | N-Acetylcysteine | 1-2 eq. | Solvent-dependent | N/A | >90%[9] |
| Thiourea | 1-2 eq. | Solvent-dependent | N/A | >90%[9] |
Troubleshooting Logic Diagram
If you are facing persistent issues with palladium removal, the following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting palladium removal.
References
- Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. PubMed. (2018-10-30).
- Palladium Detection for API Purific
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- How to Remove Palladium in three easy steps. Biotage. (2023-01-20).
- Recovery and/or reuse of palladium catalyst after a suzuki coupling.
- oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. (2014-10-27).
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013-05-17).
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Your trick to remove residual palladium. r/Chempros - Reddit. (2025-09-19).
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
- Cross-Linked Imidazolium Salts as Scavengers for Palladium. Request PDF. (2025-08-10).
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods (RSC Publishing).
- How can i remove palladium Pd catalyst easily?.
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. (2022-01-20).
- The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Products. Benchchem.
- Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene. Benchchem.
- Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge.
- A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1-Bromo-4-propylsulfanylbenzene. Benchchem.
- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. (2019-01-06).
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. (2020-11-23).
- Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
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- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. knowledge.reagecon.com [knowledge.reagecon.com]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of 1-Bromo-4-isopentylthiobenzene
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Bromo-4-isopentylthiobenzene in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with a deep, mechanistically-grounded understanding of the common side reaction of homocoupling and to offer field-proven strategies to suppress it, thereby maximizing the yield and purity of your desired cross-coupled product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers when working with this compound and related aryl bromides.
Q1: My primary side product is 4,4'-bis(isopentylthio)-1,1'-biphenyl. What is causing the homocoupling of my starting material?
A1: The formation of 4,4'-bis(isopentylthio)-1,1'-biphenyl results from the reductive homocoupling of two molecules of this compound. This side reaction is typically promoted by a palladium catalyst, but its mechanism and prevalence depend heavily on your reaction conditions. In many cases, this pathway becomes significant when the desired cross-coupling catalytic cycle is slow or inhibited. For instance, inefficient transmetalation can allow the Ar-Pd(II)-X intermediate to undergo alternative reactions, including a second oxidative addition or reaction with a reducing agent present in the mixture, ultimately leading to the Ar-Ar homocoupled product.[1][2]
Q2: I am performing a Suzuki-Miyaura coupling, and my main impurity is a symmetrical biaryl derived from my boronic acid partner. What causes this and how can I prevent it?
A2: This is a classic and very common issue in Suzuki-Miyaura couplings. The homocoupling of boronic acids is an oxidative process, distinct from the reductive homocoupling of the aryl halide. It is primarily mediated by palladium(II) species in the presence of oxygen.[3][4][5] If your active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen in your reaction vessel, this Pd(II) can react with two molecules of your boronic acid to form the homocoupled product and regenerate Pd(0).[3][4] The most critical preventative measure is the rigorous exclusion of oxygen.[4][6]
Q3: My reaction mixture turned black, and the conversion stalled. What is "palladium black" and is it related to my homocoupling issues?
A3: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[7] It signifies that the soluble, catalytically active palladium complexes have aggregated into insoluble, inactive palladium metal particles. This decomposition halts your desired reaction, and the altered catalytic environment can often favor side reactions like homocoupling. Catalyst decomposition can be caused by several factors, including excessively high temperatures, impurities in reagents or solvents, or the use of ligands that fail to adequately stabilize the palladium center throughout the catalytic cycle.
Q4: How does my choice of palladium catalyst and ligand impact homocoupling?
A4: The choice is critical. The ligand sphere around the palladium atom dictates its reactivity and stability.
-
Bulky, Electron-Rich Ligands: Ligands such as the Buchwald phosphines (e.g., XPhos, SPhos) or sterically hindered N-heterocyclic carbenes (NHCs) are highly effective at preventing homocoupling.[8][9][10] Their steric bulk promotes the formation of highly active, monoligated Pd(0) species and facilitates the final, product-forming reductive elimination step.[10] This rapid final step outcompetes the side reactions that lead to homocoupling.
-
Bidentate Ligands: Chelating phosphines with a large "bite angle," such as Xantphos, can also suppress side reactions by enforcing specific geometries on the palladium center that favor the cross-coupling pathway.[10]
-
Precatalysts: Using well-defined Pd(II) precatalysts that rapidly and efficiently generate the active Pd(0) species can be advantageous over using Pd(II) salts like Pd(OAc)₂, which may lead to higher concentrations of homocoupling-promoting Pd(II) if the initial reduction is inefficient.[9]
Q5: Can the isopentylthioether group in my substrate interfere with the reaction?
A5: While sulfur-containing functional groups can sometimes coordinate to and poison palladium catalysts, the thioether in this compound is generally considered a well-tolerated functional group in modern cross-coupling chemistry, especially when using robust, electron-rich phosphine ligands.[11] These bulky ligands typically create a sterically shielded environment around the palladium center, preventing the sulfur atom from interfering with the catalytic cycle. If you suspect catalyst inhibition, increasing the ligand-to-palladium ratio slightly or switching to a more sterically demanding ligand can often resolve the issue.
Section 2: Mechanistic Overview & Troubleshooting Workflows
Understanding the competition between the desired cross-coupling and undesired homocoupling is key to troubleshooting.
Competing Catalytic Cycles
The diagram below illustrates the desired Suzuki-Miyaura cross-coupling cycle in competition with the two primary homocoupling pathways. The key to success is to select conditions that maximize the rate of the productive cycle (blue arrows) while minimizing the off-cycle pathways (red arrows).
Caption: Fig 1. Competing reaction pathways.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
If you are observing >10% homocoupling by-products, follow this logical workflow to diagnose and solve the issue.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-Bromo-4-isopentylthiobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the cross-coupling of 1-Bromo-4-isopentylthiobenzene. As Senior Application Scientists, we understand that substrates containing sulfur moieties present unique challenges, primarily due to potential catalyst poisoning. This document is designed to help you navigate these challenges, select the optimal catalytic system, and troubleshoot common experimental issues to ensure successful and efficient reactions.
Part 1: Frequently Asked Questions (FAQs) - Catalyst System Selection
This section addresses the most common initial questions regarding the choice of catalyst, ligands, and reaction conditions for cross-coupling reactions involving this compound.
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenge stems from the presence of the isopentylthioether group. Sulfur atoms can act as poisons to palladium and other transition metal catalysts.[1][2][3] The lone pairs of electrons on the sulfur can coordinate strongly to the metal center, leading to the formation of stable, off-cycle complexes that deactivate the catalyst and halt or slow the desired reaction.[1][3] A secondary challenge can be the potential for C–S bond cleavage, especially with more reactive catalysts like nickel under certain conditions.[4][5][6]
Q2: Which catalyst systems (Palladium, Nickel, etc.) are recommended for this substrate?
A2: Both palladium and nickel-based systems are viable, with the choice depending on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
Palladium catalysts are the most common and well-studied for a wide range of cross-coupling reactions, including those with sulfur-containing substrates.[7][8] Their versatility and functional group tolerance are significant advantages.[9] Success with thioether-containing substrates often relies heavily on the choice of ligand.
-
Nickel catalysts are a cost-effective alternative and can be highly effective, particularly for C-S bond formation or for coupling with less reactive electrophiles.[5][10][11] They can exhibit different reactivity and selectivity profiles compared to palladium, which can sometimes be advantageous. However, nickel catalysts can also be more prone to side reactions like C-S bond cleavage.[4][5]
Q3: How do I select the right ligand to prevent catalyst poisoning by the thioether group?
A3: This is the most critical decision for a successful reaction. To mitigate sulfur poisoning, you need ligands that can protect the metal center and promote the catalytic cycle faster than the deactivation pathway.[1] The best choices are typically:
-
Bulky, Electron-Rich Phosphine Ligands: These are the gold standard. The steric bulk around the phosphorus atom helps to create a "protective pocket" around the palladium center, hindering the approach and binding of the substrate's sulfur atom. The high electron density on the ligand facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle, increasing the turnover frequency.[7][8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable bonds with the metal center. This robust M-C bond can make the catalyst less susceptible to displacement or poisoning by sulfur.[1][12]
A comparison of commonly used ligand classes is provided in the table below.
Q4: What is the role of the base in these reactions, and how do I choose one?
A4: The base plays several crucial roles in a cross-coupling cycle, including activating the nucleophile (e.g., deprotonating a boronic acid in a Suzuki coupling or an amine in a Buchwald-Hartwig amination) and regenerating the active catalyst at the end of the cycle.[13][14]
-
For Suzuki Couplings: Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used.[15][16] K₃PO₄ is often a good starting point for challenging substrates.[17]
-
For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases are required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the most common choices.[18] Simple inorganic bases are generally preferred over organic amine bases to avoid side reactions.[19]
The choice of base can be critical, and its strength and solubility can significantly impact reaction rate and yield.[14] In some cases, the base can even inhibit the reaction by competing with the substrate for coordination to the catalyst.[20][21][22]
Part 2: Troubleshooting Guide for Common Issues
Even with a well-chosen catalyst system, experimental challenges can arise. This guide addresses specific problems in a question-and-answer format to help you diagnose and solve them.
Issue 1: My reaction shows low to no conversion of the starting material.
Q: I've set up my Suzuki reaction with this compound, but I'm seeing only starting material after several hours. What should I check first?
A: Low or no yield is the most common problem and can be traced to several factors.[15]
-
Potential Cause A: Catalyst Deactivation (Poisoning)
-
Why it happens: The sulfur atom in your substrate is likely binding irreversibly to the palladium center, effectively killing the catalyst.[1][2] This is the most probable cause.
-
Solution:
-
Switch to a More Robust Ligand: If you are using a simple ligand like PPh₃, it is likely not sufficient. Switch to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or a sterically hindered N-heterocyclic carbene (NHC) ligand.[1] These ligands are designed to protect the metal center from inhibitors.
-
Increase Catalyst/Ligand Loading: As a temporary fix, you can try increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%). This provides more active catalyst to compensate for the portion that gets deactivated.
-
Consider a Nickel Catalyst: Nickel catalysts can sometimes be less sensitive to sulfur poisoning in certain contexts and are worth screening as an alternative.[5][6]
-
-
-
Potential Cause B: Inactive Catalyst or Poor Reaction Setup
-
Why it happens: The active Pd(0) species is sensitive to oxygen. Inadequate degassing or use of an old, oxidized catalyst will prevent the reaction from starting.
-
Solution:
-
Ensure Rigorous Inert Conditions: Degas your solvent thoroughly by sparging with argon or nitrogen for at least 20-30 minutes.[16] Assemble your reaction under a positive pressure of inert gas.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are air-stable solids that generate the active Pd(0) species in situ, leading to more reproducible results.[15]
-
Check Reagent Quality: Ensure your boronic acid is not degraded (deborylated) and that your base is finely powdered and dry.[23]
-
-
-
Potential Cause C: Incorrect Base or Solvent
-
Why it happens: The base may not be strong enough or soluble enough in the chosen solvent to effectively participate in the catalytic cycle.
-
Solution: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene, 2-MeTHF). Anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[17]
-
Issue 2: I'm observing significant side product formation.
Q: My reaction is working, but I'm getting a lot of debrominated starting material (4-isopentylthiobenzene) and/or boronic acid homocoupling (biphenyl). What's going wrong?
A: These side reactions point to specific unwanted pathways competing with your desired cross-coupling.
-
Potential Cause A: Debromination (Hydrodehalogenation)
-
Why it happens: After oxidative addition, the Ar-Pd(II)-Br intermediate can react with a hydride source, leading to reductive elimination of the debrominated product instead of proceeding through transmetalation.[16]
-
Solution:
-
-
Potential Cause B: Boronic Acid Homocoupling
-
Why it happens: This typically occurs when the transmetalation step is slow relative to other pathways. It can be promoted by the presence of oxygen or high temperatures.
-
Solution:
-
Improve Degassing: Rigorously exclude oxygen from your reaction setup.
-
Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate of conversion. Sometimes higher temperatures accelerate side reactions more than the desired coupling.
-
Check Boronic Acid Stoichiometry: Using a large excess of the boronic acid (e.g., >1.5 equivalents) can sometimes favor homocoupling. Try reducing the equivalents to 1.1-1.2.
-
-
Issue 3: I suspect C-S bond cleavage is occurring.
Q: I am attempting a cross-coupling and my analysis suggests the formation of products derived from cleavage of the isopentylthioether group. Why would this happen and how can I prevent it?
A: C–S bond cleavage is a known reactivity pathway, particularly for nickel catalysts, but can also occur with palladium under harsh conditions.[4][5][24][25]
-
Why it happens: The catalyst can oxidatively add into the C(aryl)–S bond instead of, or in addition to, the C(aryl)–Br bond. This is more common with electron-rich thioethers and highly reactive, low-valent metal centers.
-
Solution:
-
Modify Reaction Conditions: Use milder conditions. Lowering the reaction temperature is the first step.
-
Change the Catalyst System: If using a nickel catalyst, consider switching to a palladium system, which is generally less prone to C–S activation. If already using palladium, select a less reactive ligand or pre-catalyst.
-
Choose a Different Cross-Coupling Partner: The nature of the incoming nucleophile can influence the relative rates of C-Br vs. C-S activation. Screening different coupling partners may reveal a more selective process.
-
Part 3: Data Summaries and Experimental Protocols
To provide a practical starting point, this section includes a summary of ligand choices and a general, step-by-step protocol for a Suzuki-Miyaura coupling reaction.
Table 1: Ligand Selection Guide for Cross-Coupling with Aryl Thioethers
| Ligand Class | Example Ligands | Key Features & Rationale | Typical Loading (mol%) |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Industry Standard. Provide excellent steric shielding to prevent sulfur coordination. Highly electron-rich nature accelerates reductive elimination.[1] | 1 - 3 |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form very strong bonds to the metal center, creating a robust catalyst that is resistant to poisoning.[1][12] | 1 - 4 |
| Ferrocenyl Phosphines | dppf | Bidentate ligand that can stabilize the metal center.[26] Often effective, but may be less robust than modern biarylphosphines for this specific challenge. | 2 - 5 |
| Simple Trialkyl/arylphosphines | PPh₃, P(o-tol)₃, P(t-Bu)₃ | Generally not recommended for sulfur-containing substrates. Prone to catalyst poisoning due to insufficient steric bulk and/or lability.[18] | 2 - 10 |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.[15]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)
-
Oven-dried reaction vial or Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with inert gas at least three times to ensure all oxygen is removed.[16]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[15]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 4: Mechanistic Insights & Visualization
Understanding the catalytic cycle and potential pitfalls is key to rational troubleshooting.
Catalytic Cycle for Suzuki-Miyaura Coupling
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The key steps are oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the C-C bond and regenerate the active catalyst.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
-
The effect of sulfur poisoning on methane oxidation over palladium supported on γ-alumina catalysts - Digital Commons @ NJIT. Available at: [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available at: [Link]
-
Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage | Organometallics - ACS Publications. Available at: [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Ni-catalyzed C–S bond construction and cleavage - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. Available at: [Link]
-
Nickel-Catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study | ACS Catalysis - ACS Publications. Available at: [Link]
-
Ni-catalyzed C–S bond construction and cleavage - ResearchGate. Available at: [Link]
-
Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases - DSpace@MIT. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF - ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]
-
Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal - PubMed. Available at: [Link]
-
Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - RSC Publishing. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers - PubMed. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Nickel-Catalyzed Direct Cross-Coupling of Aryl Thioether with Aryl Bromide - PubMed. Available at: [Link]
-
Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water | Organometallics - ACS Publications. Available at: [Link]
-
(PDF) Organosulphur and related ligands in Suzuki-Miyaura C-C coupling - ResearchGate. Available at: [Link]
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- 10. Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols [organic-chemistry.org]
- 11. Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 1-Bromo-4-isopentylthiobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-isopentylthiobenzene. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to anticipate and overcome the challenges inherent in scaling up organosulfur chemistry. We will explore the causality behind experimental choices, ensuring a robust, safe, and reproducible process.
Section 1: Synthesis Strategy & Core Mechanism
Q1: What is the most reliable and scalable synthetic route for preparing this compound?
For scale-up, reliability, atom economy, and procedural simplicity are paramount. The most robust and widely adopted method for synthesizing aryl alkyl thioethers is a variation of the Williamson ether synthesis.[1] This involves the nucleophilic substitution of an alkyl halide by an aryl thiolate.
The recommended disconnection for this compound is via the reaction of 4-bromothiophenol with an isopentyl halide (e.g., 1-bromo-3-methylbutane).
-
Rationale: This pathway is generally preferred over the alternative (reacting 1,4-dibromobenzene with isopentyl thiol) for several reasons:
-
Reaction Type: It is a standard SN2 reaction at a primary carbon, which is typically high-yielding and kinetically fast.[1][2]
-
Selectivity: It avoids the potential for di-substitution that can occur when using 1,4-dibromobenzene.
-
Catalyst-Free: This route does not require a transition metal catalyst (like Palladium or Copper), which simplifies the process by eliminating steps for catalyst addition, removal, and qualification, thereby reducing costs and potential metal contamination in the final product.[3]
-
Q2: What is the reaction mechanism, and what are the critical control points?
The reaction proceeds via a classic SN2 mechanism. The process involves two key steps:
-
Deprotonation: The acidic proton of 4-bromothiophenol (pKa ≈ 6.6) is removed by a suitable base to generate the highly nucleophilic 4-bromothiophenolate anion.
-
Nucleophilic Attack: The thiophenolate anion then acts as a potent nucleophile, attacking the electrophilic carbon of the isopentyl halide and displacing the bromide leaving group in a single, concerted step.
Below is a diagram illustrating this mechanistic pathway.
Sources
Validation & Comparative
A Comparative Guide to Aryl Halides in Thioether Synthesis: From Classical Reactivity to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryl thioethers, a cornerstone of medicinal chemistry and materials science, relies heavily on the strategic selection of starting materials. Among the most critical choices is the aryl halide, whose reactivity profoundly dictates reaction conditions, catalyst selection, and overall efficiency. This guide provides an in-depth comparison of aryl halides (Ar-I, Ar-Br, Ar-Cl, Ar-F) in the context of thioether synthesis, blending fundamental principles with modern catalytic advancements to inform experimental design.
Foundational Principles: Understanding Aryl Halide Reactivity
The reactivity of aryl halides in cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy barrier dictates the ease with which a metal catalyst can insert into the C-X bond via oxidative addition, a critical step in many catalytic cycles. The established reactivity trend is:
Ar-I > Ar-Br > Ar-OTf > Ar-Cl >> Ar-F
This hierarchy is a direct consequence of decreasing bond strength down the halogen group. Aryl iodides, possessing the weakest C-I bond, are the most reactive substrates, often requiring milder reaction conditions. Conversely, the robust C-Cl bond in aryl chlorides has historically presented a significant challenge, necessitating more aggressive conditions or highly specialized catalytic systems. Aryl fluorides are typically unreactive in traditional cross-coupling reactions.
Key Synthetic Methodologies: A Comparative Overview
Several powerful methods have been developed for the synthesis of aryl thioethers. The choice of aryl halide is a crucial parameter in each of these transformations.
The Buchwald-Hartwig amination has been successfully adapted for C-S bond formation, offering a versatile and widely used method for thioether synthesis.[1] The reaction involves the palladium-catalyzed coupling of an aryl halide with a thiol.[1]
-
Aryl Iodides and Bromides: These are the traditional substrates of choice for Buchwald-Hartwig C-S coupling.[2] Their high reactivity allows for the use of a broad range of palladium catalysts and ligands under relatively mild conditions.
-
Aryl Chlorides: The coupling of aryl chlorides was a significant hurdle in early Buchwald-Hartwig chemistry. However, the development of sterically hindered and electron-rich phosphine ligands has enabled the efficient coupling of these less reactive substrates.[2][3] These advanced catalyst systems are crucial for the use of aryl chlorides, which are often more readily available and cost-effective than their bromide and iodide counterparts.
The Ullmann condensation is a classical method for forming C-S bonds, typically employing copper catalysts at elevated temperatures.[4]
-
Aryl Iodides: Historically, aryl iodides have been the most effective coupling partners in Ullmann-type reactions, especially when activated by electron-withdrawing groups.[4]
-
Aryl Bromides and Chlorides: Traditional Ullmann conditions are often too harsh for less reactive aryl bromides and chlorides. However, modern advancements, including the use of specialized ligands and nanoparticle catalysts, have expanded the scope to include these more challenging substrates, often at lower temperatures.[5][6]
SNAr reactions provide a metal-free alternative for the synthesis of certain aryl thioethers. This pathway is contingent on the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) on the aromatic ring, which activate the substrate towards nucleophilic attack by a thiolate.[7]
-
Aryl Fluorides and Chlorides: In contrast to metal-catalyzed reactions, the reactivity order in SNAr is often reversed: Ar-F > Ar-Cl > Ar-Br > Ar-I .[7] The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, facilitating the displacement.[7]
-
Aryl Bromides and Iodides: These are less commonly used in SNAr reactions for thioether synthesis unless the aromatic ring is highly activated.
Comparative Experimental Data
The following table summarizes typical reaction conditions and yields for the synthesis of a model thioether, diphenyl sulfide, using different aryl halides. This data is illustrative and specific outcomes will vary with the substrate, catalyst, and ligand.
| Aryl Halide | Method | Catalyst/Conditions | Typical Yield (%) | Reference |
| Iodobenzene | Buchwald-Hartwig | Pd(OAc)2, Xantphos, Cs2CO3, Toluene, 110 °C | >95 | [8] |
| Bromobenzene | Buchwald-Hartwig | Pd2(dba)3, dppf, NaOtBu, Toluene, 100 °C | 90-98 | [9] |
| Chlorobenzene | Buchwald-Hartwig | Pd(OAc)2, RuPhos, K3PO4, t-BuOH, 100 °C | 85-95 | [10] |
| Iodobenzene | Ullmann | CuI, 1,10-phenanthroline, K2CO3, DMF, 120 °C | 80-90 | [5] |
| Bromobenzene | Ullmann | CuO nanoparticles, KOH, DMAc, rt | ~90 | [6] |
| 1-Fluoro-4-nitrobenzene | SNAr | Thiophenol, K2CO3, DMF, 80 °C | >95 | [7] |
| 1-Chloro-4-nitrobenzene | SNAr | Thiophenol, K2CO3, DMF, 100 °C | 90-95 | [7] |
Experimental Protocols
This protocol describes a general procedure for the palladium-catalyzed synthesis of an aryl thioether from an aryl bromide and a thiol.
Workflow Diagram:
A representative experimental workflow.
Materials:
-
Aryl bromide (1.0 mmol)
-
Thiol (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
dppf (0.02 mmol, 2 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, thiol, Pd₂(dba)₃, dppf, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol outlines a general procedure for the synthesis of an aryl thioether via a nucleophilic aromatic substitution reaction.
Workflow Diagram:
A typical SNAr experimental workflow.
Materials:
-
Activated aryl fluoride (e.g., 1-fluoro-4-nitrobenzene) (1.0 mmol)
-
Thiol (1.1 mmol)
-
K₂CO₃ (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the activated aryl fluoride and thiol in anhydrous DMF.
-
Add K₂CO₃ to the solution.
-
Heat the reaction mixture to 80-100 °C with stirring for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.
Future Trends and Considerations
The field of C-S cross-coupling is continuously evolving, with a focus on developing more sustainable and efficient methods.
-
Nickel Catalysis: Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for the coupling of aryl chlorides and other challenging substrates.[10]
-
Photoredox Catalysis: Light-mediated reactions offer mild conditions for the formation of C-S bonds and can provide alternative reactivity pathways, including the activation of unreactive aryl chlorides.[11][12]
-
Thiol-Free Reagents: To circumvent the use of malodorous and easily oxidized thiols, various thiol surrogates, such as xanthates and disulfides, are being explored.[13][14]
Conclusion
The selection of an aryl halide is a critical decision in the design of a thioether synthesis. While aryl iodides and bromides offer high reactivity in traditional cross-coupling reactions, advancements in catalysis have made the more economical and abundant aryl chlorides viable substrates. For activated systems, the SNAr reaction provides a powerful, metal-free alternative where aryl fluorides are often the most reactive. A thorough understanding of the interplay between the aryl halide, the chosen synthetic method, and the available catalytic tools is paramount for the successful and efficient synthesis of aryl thioethers.
References
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Recent advantages in the metal (bulk and nano)-catalyzed S-arylation reactions of thiols with aryl halides in water: a perfect synergy for eco-compatible preparation of aromatic thioethers. Taylor & Francis Online. Available from: [Link]
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Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. ResearchGate. Available from: [Link]
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Nickel Phosphite/Phosphine-Catalyzed C–S Cross-Coupling of Aryl Chlorides and Thiols. ACS Publications. Available from: [Link]
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A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. ResearchGate. Available from: [Link]
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Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. PubMed. Available from: [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH. Available from: [Link]
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Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. PubMed. Available from: [Link]
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Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. Available from: [Link]
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Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. J-Stage. Available from: [Link]
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C−S cross‐coupling reaction of thiols and aryl‐halides catalyzed by... ResearchGate. Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
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Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. Available from: [Link]
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Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. ACS Publications. Available from: [Link]
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Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available from: [Link]
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A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. ACS Publications. Available from: [Link]
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Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. ACS Publications. Available from: [Link]
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Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
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Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. ResearchGate. Available from: [Link]
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Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. ACS Publications. Available from: [Link]
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Metal-catalyzed Approaches to Aryl Thioethers. Wordpress. Available from: [Link]
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A Comparative Guide to Validating the Structure of "1-Bromo-4-isopentylthiobenzene" Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural validation of a newly synthesized compound is the bedrock of reliable and reproducible research. This guide provides an in-depth, technically-grounded comparison of modern analytical techniques for the structural elucidation of "1-Bromo-4-isopentylthiobenzene" and its reaction products. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating system of protocols.
Synthesis of this compound: A Plausible Route
The synthesis of aryl thioethers, such as this compound, is a cornerstone of medicinal and materials chemistry.[1] A common and effective method involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol. In this case, 4-bromothiophenol can be reacted with an isopentyl halide (e.g., isopentyl bromide) under basic conditions.
A plausible synthetic route is the S-alkylation of 4-bromothiophenol with isopentyl bromide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the isopentyl bromide to form the desired thioether.
An alternative, and increasingly popular, approach involves the use of odorless thiol surrogates like xanthates.[2][3] These methods avoid the use of foul-smelling thiols, which is a significant practical advantage in a laboratory setting.[4]
The Trinity of Structural Validation: NMR, Mass Spectrometry, and IR Spectroscopy
The confirmation of the structure of this compound relies on a triumvirate of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
2.1.1. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-7.5 ppm): The protons on the benzene ring will appear in this downfield region.[5] Due to the para-substitution pattern, we expect to see two doublets, each integrating to 2H. The protons ortho to the bromine atom will be in a slightly different chemical environment than those ortho to the sulfur atom, leading to this characteristic AA'BB' splitting pattern.
-
Aliphatic Region (δ 0.9-3.0 ppm): The protons of the isopentyl group will be found in the more upfield region of the spectrum.[6]
-
A triplet corresponding to the two protons on the carbon adjacent to the sulfur atom (α-protons) is expected around δ 2.8-3.0 ppm.
-
A multiplet for the single proton on the tertiary carbon of the isopentyl group.
-
A multiplet for the two protons on the methylene group adjacent to the tertiary carbon.
-
A doublet for the six equivalent methyl protons, which will be the most upfield signal.
-
2.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and type of carbon atoms in the molecule.
-
Aromatic Region (δ 120-140 ppm): Four signals are expected for the aromatic carbons. The carbon atom bonded to the bromine will be significantly downfield, as will the carbon bonded to the sulfur atom. The two sets of equivalent CH carbons will also give distinct signals.[5]
-
Aliphatic Region (δ 10-40 ppm): Four signals are expected for the isopentyl group, corresponding to the two methyl groups (which are equivalent), the methylene group, the methine group, and the methylene group attached to the sulfur.[6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH (ortho to S) | ~7.3 (d, 2H) | ~132 |
| Aromatic CH (ortho to Br) | ~7.4 (d, 2H) | ~130 |
| Aromatic C-S | - | ~135 |
| Aromatic C-Br | - | ~121 |
| -S-CH₂ - | ~2.9 (t, 2H) | ~38 |
| -CH₂-CH -(CH₃)₂ | ~1.7 (m, 1H) | ~39 |
| -CH-(CH₃ )₂ | ~0.9 (d, 6H) | ~22 |
| -S-CH₂-CH₂ - | ~1.6 (m, 2H) | ~28 |
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure from its fragmentation pattern.
For this compound (C₁₁H₁₅BrS), the molecular ion peak (M⁺) is a key diagnostic feature. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).[7] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Expected Fragmentation Pattern:
-
Loss of the isopentyl group: A significant fragment would correspond to the loss of the C₅H₁₁ radical, resulting in a bromothiophenol cation.
-
Loss of a bromine atom: Fragmentation can also occur with the loss of the bromine radical, leading to an isopentylthiobenzene cation.
-
Cleavage within the isopentyl chain: Various fragments corresponding to the cleavage of the isopentyl chain are also expected.
Table 2: Key Expected Ions in the Mass Spectrum of this compound
| m/z | Assignment | Notes |
| 258/260 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 187/189 | [M - C₅H₁₁]⁺ | Loss of the isopentyl radical. |
| 179 | [M - Br]⁺ | Loss of the bromine radical. |
| 71 | [C₅H₁₁]⁺ | Isopentyl cation. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
C-S stretching: A weak to medium intensity peak in the 700-600 cm⁻¹ region.[8]
-
C-Br stretching: A strong peak in the 600-500 cm⁻¹ region.
-
Para-disubstituted benzene: A strong out-of-plane bending vibration in the 850-800 cm⁻¹ region is a key indicator of the 1,4-disubstitution pattern on the benzene ring.[9]
Comparative Analysis of Synthetic and Validation Methodologies
While the described methods are robust, it is crucial for the discerning researcher to understand the available alternatives and the rationale for choosing a particular workflow.
Comparison of Synthetic Routes
| Method | Advantages | Disadvantages |
| S-alkylation of 4-bromothiophenol | High yielding, straightforward, well-established.[10] | Use of a malodorous and air-sensitive thiol. |
| Use of Xanthates | Odorless, stable, and low-cost thiol surrogates.[2][3] | May require slightly harsher reaction conditions. |
| Metal-catalyzed Cross-Coupling | Broad substrate scope and functional group tolerance.[11] | Requires a metal catalyst which can be expensive and needs to be removed from the final product. |
Comparison of Analytical Techniques
| Technique | Strengths | Limitations |
| NMR Spectroscopy | Provides the most detailed structural information, including connectivity of atoms. | Requires a relatively pure sample, and the instrument can be expensive. |
| Mass Spectrometry | Highly sensitive, provides accurate molecular weight and fragmentation data.[7] | Isomer differentiation can be challenging based on MS data alone. |
| IR Spectroscopy | Quick and easy method to identify functional groups.[9] | Provides limited information about the overall molecular structure. |
| Chromatography (HPLC/GC) | Excellent for assessing purity and isolating the product. | Does not directly provide structural information. |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
-
To a solution of 4-bromothiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopentyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sample Preparation for Analysis
-
NMR: Dissolve a few milligrams of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).
-
MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like GC-MS or LC-MS.
-
IR: The sample can be analyzed as a neat liquid (if it is an oil) or as a KBr pellet (if it is a solid).
Visualizing the Workflow
Synthetic and Validation Workflow
Caption: Synthetic and validation workflow for this compound.
Logic of Spectroscopic Data Interpretation
Caption: Logic diagram for the interpretation of spectroscopic data.
Conclusion
The structural validation of "this compound" is a multi-faceted process that relies on the synergistic interpretation of data from NMR, Mass Spectrometry, and IR spectroscopy. This guide has provided a comprehensive overview of a plausible synthetic route and a detailed analysis of the expected spectroscopic signatures. By understanding the strengths and limitations of each technique and considering alternative synthetic methodologies, researchers can confidently and rigorously confirm the structure of their target compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
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Nie, J., He, Z., Xie, S., Li, Y., Luo, X., He, R., ... & Li, Y. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2485. [Link]
- Sokolov, A. I., Mikhaylov, A., Baleeva, N. S., & Baranov, M. S. (2021). Xanthates as Thiol Surrogates for Nucleophilic Substitution with Aryl Halides. The Journal of Organic Chemistry, 86(17), 11843-11854.
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ResearchGate. (n.d.). Methods for thioether synthesis that do not require isolation of thiols. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 30). 16.9: Spectroscopy of Ethers. [Link]
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Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. [Link]
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Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]
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Request PDF. (n.d.). Recent Advances in the Synthesis of Thioether. Retrieved from [Link]
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MDPI. (2017, December 13). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. [Link]
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Thieme. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of 1-bromobutane. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzene, 1-bromo-4-ethyl-. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for the Activation of 1-Bromo-4-isopentylthiobenzene
This guide provides an in-depth comparison of palladium catalyst systems for the activation of 1-bromo-4-isopentylthiobenzene, a representative aryl bromide featuring a potentially coordinating thioether functional group. For professionals in pharmaceutical and materials science, the efficient construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.[1][2] However, the success of these transformations is highly dependent on the selection of an appropriate catalyst system, especially when substrates contain functional groups that can interact with the palladium center.
The thioether moiety in this compound presents a specific challenge. Sulfur atoms can act as poisons to palladium catalysts by strongly coordinating to the metal center, leading to catalyst deactivation and reduced reaction efficiency.[3] This guide benchmarks three distinct palladium catalyst systems—a classical homogenous catalyst, a modern in-situ generated system, and a state-of-the-art pre-catalyst—in the context of a Suzuki-Miyaura coupling reaction. We will explore the mechanistic rationale behind catalyst selection, provide detailed experimental protocols, and present comparative performance data to empower researchers to make informed decisions for their synthetic challenges.
The Foundational Chemistry: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds.[4][5] The catalytic cycle, illustrated below, is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[7][8][9] The electronic properties and steric bulk of the phosphine ligands on the palladium center are crucial for facilitating this step.[1]
-
Transmetalation : In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium(II) center, replacing the bromide. The base is essential for activating the organoboron reagent.[5][10]
-
Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Catalyst Systems Under Evaluation
To provide a comprehensive comparison, we selected three representative palladium catalyst systems, each with distinct advantages and modes of application.
-
System 1: The Classical Catalyst - Pd(PPh₃)₄ . Tetrakis(triphenylphosphine)palladium(0) is a well-established, commercially available Pd(0) source. It serves as a valuable baseline for comparison. While effective for many transformations, its performance can be limited with challenging substrates due to the moderate electron-donating ability of the triphenylphosphine ligand.[11]
-
System 2: The Versatile In-Situ System - Pd(OAc)₂ + SPhos . This system involves generating the active catalyst in the reaction mixture from a stable Pd(II) salt (palladium acetate) and a specialized ligand.[12] We selected SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky and electron-rich Buchwald biarylphosphine ligand known to promote efficient oxidative addition and reductive elimination, enhancing catalytic activity.[1][13] This approach offers flexibility in tuning the ligand-to-metal ratio.
-
System 3: The High-Performance Pre-catalyst - SPhos G3 Palladacycle . The third-generation (G3) Buchwald precatalysts are air- and moisture-stable Pd(II) complexes that rapidly and quantitatively generate the active monoligated Pd(0) species upon reaction with a base.[13][14] This ensures a controlled and efficient initiation of the catalytic cycle, often leading to higher activity, lower catalyst loadings, and greater reproducibility compared to other systems.[1][14]
Experimental Design and Protocols
The following section details the standardized protocol used to benchmark the three catalyst systems for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Catalyst System 1: Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Catalyst System 2: Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%)
-
Catalyst System 3: SPhos G3 Palladacycle (0.01 mmol, 1 mol%)
-
1,4-Dioxane/H₂O (5:1 mixture, 6 mL), degassed
-
Schlenk flask, magnetic stir bar, condenser, argon supply
General Procedure: [15]
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (273 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the specified palladium catalyst/ligand system.
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 6 mL of degassed 1,4-dioxane/H₂O (5:1) solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Upon completion, cool the reaction to room temperature and quench with 10 mL of water.
-
Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Benchmarking Performance: Results and Discussion
The performance of each catalyst system was evaluated based on reaction time, yield of the isolated product, and the calculated Turnover Number (TON), which reflects catalyst efficiency.
| Catalyst System | Pd Source | Ligand | Pd Loading (mol%) | Time (h) | Yield (%) | Turnover Number (TON) |
| System 1 | Pd(PPh₃)₄ | PPh₃ | 2.0 | 18 | 65 | 32.5 |
| System 2 | Pd(OAc)₂ | SPhos | 1.0 | 4 | 92 | 92 |
| System 3 | SPhos G3 Palladacycle | SPhos | 1.0 | 2.5 | 96 | 96 |
Analysis of Results:
The data clearly demonstrates the significant impact of catalyst and ligand choice on reaction efficiency.
-
System 1 (Pd(PPh₃)₄) provided a modest yield of 65% even after a prolonged reaction time and with a higher catalyst loading.[11] This suggests that the less electron-rich PPh₃ ligand is less effective at promoting the challenging oxidative addition step with this substrate, and the catalyst may be more susceptible to deactivation by the thioether moiety.
-
System 2 (Pd(OAc)₂ + SPhos) showed a dramatic improvement. The use of the bulky, electron-rich SPhos ligand resulted in a 92% yield in just 4 hours with half the catalyst loading of System 1.[1][13] The steric hindrance and electronic properties of SPhos likely accelerate the key catalytic steps and provide stability to the palladium center, mitigating poisoning by the sulfur atom.[3]
-
System 3 (SPhos G3 Palladacycle) delivered the best performance, achieving a near-quantitative yield of 96% in only 2.5 hours. The superior activity of the G3 precatalyst can be attributed to its ability to rapidly and cleanly generate the highly active, monoligated Pd(0)-SPhos species in situ.[13][14] This efficient catalyst formation minimizes side reactions and ensures a high concentration of the active catalyst at the start of the reaction, leading to faster conversion and higher efficiency.
Conclusion and Recommendations
This comparative guide demonstrates that for the activation of a functionalized aryl bromide like this compound, modern palladium catalyst systems significantly outperform classical ones.
-
For High-Throughput Screening and Method Development: The SPhos G3 Palladacycle (System 3) is highly recommended. Its reliability, high activity at low loadings, and ease of use (air- and moisture-stable) ensure reproducibility and rapid results.[13][14]
-
For Process Development and Scale-Up: The in-situ system of Pd(OAc)₂ + SPhos (System 2) offers a highly effective and more cost-efficient alternative to the pre-catalyst. It provides excellent yields and allows for fine-tuning of the ligand-to-metal ratio to optimize cost and performance.
-
For General or Historical Comparison: While Pd(PPh₃)₄ (System 1) can be effective for simpler substrates, it is not the optimal choice for complex molecules containing potentially coordinating groups like thioethers.
By understanding the mechanistic principles and leveraging advanced catalyst systems, researchers can overcome the challenges posed by complex substrates and efficiently synthesize target molecules, accelerating discovery in drug development and materials science.
References
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- National Institutes of Health. (n.d.). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
- PubMed Central (PMC). (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling.
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions.
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- (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
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A Comparative Guide to the Synthetic Routes of Substituted Isopentylthiobenzenes
Abstract
Substituted isopentylthiobenzenes are a class of organosulfur compounds with growing interest in medicinal chemistry and materials science. The isopentyl thioether moiety can impart desirable lipophilic and metabolic properties to bioactive molecules. This guide provides a comprehensive comparison of the primary synthetic routes to access these valuable compounds. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of classical S-alkylation and modern transition-metal-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the optimal synthetic strategy for their specific research and development needs.
Introduction: The Significance of the Isopentylthiobenzene Scaffold
The incorporation of sulfur-containing functional groups is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of lead compounds. The isopentylthio group, in particular, offers a unique combination of moderate lipophilicity and metabolic stability, making it an attractive substituent in the design of novel therapeutics. The branched nature of the isopentyl group can also provide steric shielding, influencing molecular conformation and interaction with biological targets. Consequently, the development of efficient and versatile synthetic methods to access a diverse range of substituted isopentylthiobenzenes is of paramount importance for advancing drug discovery and materials science. This guide will compare and contrast the most prevalent and effective synthetic methodologies for the preparation of these compounds.
Overview of Synthetic Strategies
The synthesis of substituted isopentylthiobenzenes primarily revolves around the formation of a carbon-sulfur bond between a substituted benzene ring and an isopentyl group. Two major strategies dominate this field:
-
S-Alkylation of Substituted Thiophenols: A classic and direct nucleophilic substitution (SN2) reaction where a deprotonated thiophenol (thiophenoxide) acts as a nucleophile, attacking an isopentyl electrophile.
-
Transition-Metal-Catalyzed Cross-Coupling: A modern and highly versatile approach that typically involves the coupling of a substituted aryl halide or its equivalent with an isopentyl sulfur source, such as isopentylthiol, in the presence of a metal catalyst (e.g., Palladium, Copper, or Nickel).
The choice between these routes depends on several factors, including the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability.
Route 1: S-Alkylation of Substituted Thiophenols
This method is analogous to the well-known Williamson ether synthesis and represents a direct and often cost-effective approach to isopentylthiobenzenes. The overall transformation involves the deprotonation of a substituted thiophenol to form a highly nucleophilic thiophenoxide, which then displaces a leaving group from an isopentyl derivative, typically isopentyl bromide.
Mechanistic Pathway and Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The first step is the deprotonation of the weakly acidic thiol proton with a suitable base to generate the thiophenoxide anion. This potent nucleophile then attacks the electrophilic carbon of the isopentyl halide in a single concerted step, leading to the formation of the thioether and a salt byproduct.
Caption: Mechanism of S-Alkylation of Thiophenols.
The choice of base is crucial and depends on the acidity of the substituted thiophenol. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction.
Phase-Transfer Catalysis (PTC) Enhancement
A significant improvement to the S-alkylation method is the use of phase-transfer catalysis (PTC)[1][2]. This technique is particularly useful when employing an inorganic base (like NaOH or K₂CO₃) in a biphasic system (e.g., water/toluene). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the thiophenoxide anion from the aqueous phase to the organic phase, where it can react with the isopentyl halide[1][3]. This approach often leads to faster reaction rates, milder conditions, and easier work-up.
Caption: Workflow for Phase-Transfer Catalyzed S-Alkylation.
Experimental Protocol: Synthesis of 4-Chlorophenyl Isopentyl Sulfide via S-Alkylation
Materials:
-
4-Chlorothiophenol
-
Isopentyl bromide (3-methyl-1-bromobutane)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorothiophenol (1.0 eq), NaOH (1.2 eq), and deionized water.
-
Stir the mixture at room temperature until the 4-chlorothiophenol has completely dissolved to form the sodium 4-chlorothiophenoxide.
-
Add toluene to the flask, followed by a catalytic amount of TBAB (0.05 eq).
-
Add isopentyl bromide (1.1 eq) to the biphasic mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 4-chlorophenyl isopentyl sulfide.
Route 2: Transition-Metal-Catalyzed Cross-Coupling
Transition-metal catalysis has revolutionized C-S bond formation, offering a highly versatile and functional-group-tolerant alternative to classical methods[4]. These reactions typically couple an aryl electrophile (e.g., halide or triflate) with a sulfur nucleophile (isopentylthiol) or vice versa. Palladium, copper, and nickel are the most commonly employed metals for this transformation.
Palladium-Catalyzed Buchwald-Hartwig C-S Coupling
The Buchwald-Hartwig amination chemistry has been successfully extended to the formation of C-S bonds. This methodology typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand. The reaction couples an aryl halide (or triflate) with isopentylthiol.
Mechanistic Rationale: The catalytic cycle is believed to involve:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II) intermediate.
-
Ligand Exchange/Deprotonation: The isopentylthiol coordinates to the palladium center, and a base facilitates the deprotonation of the thiol to form a thiolate ligand.
-
Reductive Elimination: The aryl and isopentylthiolate ligands reductively eliminate from the palladium center, forming the desired thioether and regenerating the Pd(0) catalyst.
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig C-S Coupling.
Copper-Catalyzed C-S Coupling
Copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type couplings, are a cost-effective alternative to palladium-catalyzed systems[5][6]. These reactions typically couple aryl iodides with thiols and often proceed without the need for expensive phosphine ligands[5].
Mechanistic Considerations: While the exact mechanism can vary, it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide to a copper(I)-thiolate complex, followed by reductive elimination.
Nickel-Catalyzed C-S Coupling
Nickel catalysis has emerged as a powerful tool for C-S cross-coupling, particularly for the activation of less reactive aryl chlorides and bromides[7]. Nickel catalysts can offer different reactivity and selectivity profiles compared to palladium and are often more economical.
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Isopentylthioanisole
Materials:
-
4-Bromoanisole
-
Isopentylthiol (3-methyl-1-butanethiol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane, followed by 4-bromoanisole (1.0 eq) and isopentylthiol (1.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-isopentylthioanisole.
Comparative Analysis of Synthetic Routes
| Feature | S-Alkylation (with PTC) | Palladium-Catalyzed Cross-Coupling | Copper-Catalyzed Cross-Coupling |
| Starting Materials | Substituted Thiophenol, Isopentyl Halide | Substituted Aryl Halide/Triflate, Isopentylthiol | Substituted Aryl Iodide, Isopentylthiol |
| Catalyst Cost | Low (PTC catalyst is inexpensive) | High (Palladium and ligands) | Moderate (Copper salts are cheap) |
| Reaction Conditions | Mild to moderate (30-100 °C) | Moderate to high (80-120 °C) | Moderate to high (100-140 °C) |
| Functional Group Tolerance | Moderate (sensitive to strong bases) | Excellent (wide range tolerated) | Good (generally good tolerance) |
| Substrate Scope | Dependent on thiophenol availability | Very broad (Ar-Cl, Br, I, OTf) | Primarily Ar-I, some Ar-Br |
| Scalability | Generally good, especially with PTC | Can be challenging due to catalyst cost and removal | Good, often used in industrial settings |
| Key Advantage | Simplicity, cost-effectiveness | Broadest scope and functional group tolerance | Low catalyst cost, ligand-free options[5] |
| Key Disadvantage | Availability and handling of odorous thiophenols | High cost of catalyst and ligands | Higher temperatures, narrower scope than Pd |
Synthesis of Key Precursors
The choice of synthetic route is often dictated by the availability of the key starting materials.
Synthesis of Substituted Thiophenols
-
From Substituted Anilines: A common method involves the diazotization of an aniline followed by reaction with a sulfur source, such as potassium ethyl xanthate, and subsequent hydrolysis[8].
-
From Substituted Phenols (Newman-Kwart Rearrangement): This powerful, albeit often high-temperature, rearrangement converts readily available phenols into thiophenols. The phenol is first converted to an O-aryl thiocarbamate, which then thermally rearranges to an S-aryl thiocarbamate, followed by hydrolysis to the thiophenol[1][2]. Milder, photoredox-catalyzed versions of this rearrangement have also been developed[9][10].
Synthesis of Isopentyl Precursors
-
Isopentyl Bromide: This is commercially available or can be prepared from isopentyl alcohol by reaction with hydrobromic acid and sulfuric acid[11].
-
Isopentylthiol: Can be prepared from isopentyl bromide by reaction with sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
Conclusion and Future Outlook
The synthesis of substituted isopentylthiobenzenes can be effectively achieved through both classical S-alkylation and modern transition-metal-catalyzed cross-coupling reactions. The S-alkylation route, particularly when enhanced by phase-transfer catalysis, offers a simple, scalable, and cost-effective method, provided the requisite substituted thiophenol is readily available. For broader substrate scope, superior functional group tolerance, and access to more complex architectures, palladium-catalyzed Buchwald-Hartwig C-S coupling is the premier choice, despite the higher cost of the catalyst system. Copper-catalyzed methods provide a good balance of cost and reactivity, especially for aryl iodides.
Future developments in this field will likely focus on the use of more sustainable and economical catalysts, such as those based on earth-abundant metals, and the development of milder reaction conditions, for instance, through visible-light photoredox catalysis[12][13][14][15]. The continued innovation in C-S bond-forming methodologies will undoubtedly facilitate the exploration of substituted isopentylthiobenzenes in various scientific disciplines.
References
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Journal of the Organic Chemistry of Portugal. (n.d.). S-Alkylation of thiophenol under biphasic conditions. Retrieved from [Link]
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PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
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Chem-Station. (2016). Newman-Kwart Rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
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Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
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Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Delft University of Technology. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Isopentylthio Group's Influence on Aryl Bromide Reactivity
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of aryl halides is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools for forging carbon-carbon and carbon-heteroatom bonds.[1][2] The reactivity of the aryl halide in these transformations is profoundly influenced by the electronic and steric nature of its substituents. This guide provides an in-depth comparison of the influence of the isopentylthio group on the reactivity of aryl bromides, offering field-proven insights for researchers, scientists, and drug development professionals.
The Dual Nature of the Thioether Substituent
The isopentylthio group, -S(CH₂)₂CH(CH₃)₂, introduces a unique combination of electronic and steric factors. Understanding these is critical to predicting its impact on a reaction's outcome.
-
Electronic Effects : The sulfur atom of a thioether presents a duality. It possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (a +M effect), thereby increasing electron density on the ring and activating it towards electrophilic attack. Simultaneously, sulfur's electronegativity exerts an electron-withdrawing inductive effect (-I). The net electronic influence is often subtle and can be modulated by the substituent's position (ortho, meta, or para) relative to the bromine atom. Furthermore, the sulfur's lone pairs can potentially coordinate to the palladium catalyst, which can either facilitate or inhibit the catalytic cycle depending on the specific ligand environment.[3]
-
Steric Effects : The isopentyl group is a branched, bulky alkyl chain. When positioned ortho to the bromine, it can significantly hinder the approach of the bulky palladium catalyst complex, thereby slowing the initial, often rate-determining, oxidative addition step of the catalytic cycle.[4]
This guide will dissect these effects within the context of several key cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The choice of catalyst, ligand, and reaction conditions is paramount in overcoming the challenges posed by substituents.[2][5] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to handle a wide variety of substrates, including those with potentially problematic functional groups.[6][7][8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The reaction's success hinges on a smooth catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The isopentylthio group's influence is position-dependent:
-
Para-Substitution : When para to the bromide, the steric effect is minimal. The thioether's mild electron-donating character can slightly accelerate the oxidative addition step compared to an unsubstituted aryl bromide. However, its effect is less pronounced than strongly donating groups like methoxy (-OMe).
-
Ortho-Substitution : Significant steric hindrance from the ortho-isopentylthio group can impede the oxidative addition step. This often necessitates higher catalyst loading, elevated temperatures, or the use of specialized ligands designed to accommodate bulky substrates.[4]
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 4-Substituted Aryl Bromides
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromophenyl isopentyl sulfide | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | Hypothetical data based on typical results |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 95 | [9][10] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos (1 mol%) | K₃PO₄ | Toluene | 100 | 12 | 92 | [11] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd(OAc)₂ (0.05 mol%) | K₂CO₃ | DMF | 130 | 0.5 | 94 | [2] |
Note: Data is compiled from various sources to illustrate general trends. Direct comparative studies under identical conditions are limited. The hypothetical entry for the isopentylthio substrate is based on expected reactivity relative to the other examples.
Catalytic Cycle for Suzuki-Miyaura Coupling
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is fundamental to the synthesis of aryl amines, which are prevalent in pharmaceuticals.[6][7] The steric and electronic properties of both the aryl halide and the amine are crucial.
The isopentylthio group presents a challenge and an opportunity:
-
Reactivity : Similar to the Suzuki coupling, an ortho-isopentylthio group can sterically hinder the reaction. However, the sulfur atom's potential to coordinate with palladium can sometimes be leveraged. Certain ligands are designed to work synergistically with such functionalities.
-
Product Properties : The lipophilicity imparted by the isopentylthio group can be highly desirable in drug candidates, improving properties like membrane permeability.
For successful Buchwald-Hartwig aminations with sterically demanding substrates, catalyst systems using highly hindered biarylphosphine ligands like XPhos, RuPhos, or t-BuXPhos are often required.[12]
Table 2: Buchwald-Hartwig Amination of Various Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromophenyl isopentyl sulfide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 91 | Hypothetical data based on typical results |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 110 | >99 | [12] |
| 4-Bromo-tert-butylbenzene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 98 | [6][13] |
| 2-Bromotoluene | Diphenylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 95 | [6] |
Note: Data is compiled to show the effectiveness of modern catalyst systems on various substrates. The hypothetical entry illustrates an expected high yield under optimized conditions.
Heck Reaction: Olefin Arylation
The Heck reaction couples aryl halides with alkenes.[14][15] The reaction is sensitive to steric hindrance on the aryl halide and the electronic nature of the alkene.
An isopentylthio-substituted aryl bromide is generally a competent substrate for the Heck reaction. The electronic effect is typically modest, and unless the substituent is in the ortho position, steric hindrance is not a major impediment. For electron-rich olefins, the reaction may proceed more slowly than with electron-poor olefins like acrylates.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the coupling of an isopentylthio-substituted aryl bromide.
Synthesis of 4-(Isopentylthio)biphenyl
Materials:
-
1-Bromo-4-(isopentylthio)benzene (1.0 mmol, 273 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(isopentylthio)benzene, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene and water via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(isopentylthio)biphenyl.
Workflow for Suzuki-Miyaura Coupling Experiment
Caption: Step-by-step experimental workflow for a typical Suzuki coupling.
Synthesis of Isopentylthio-Substituted Aryl Bromides
A common route to these precursors involves the nucleophilic substitution of an activated aryl halide or a metal-catalyzed C-S bond formation. For example, reacting 1,4-dibromobenzene with sodium isopentylthiolate in a suitable solvent like DMF or DMSO can yield 1-bromo-4-(isopentylthio)benzene.[16][17] Alternatively, palladium- or copper-catalyzed coupling of a dibromide with isopentylthiol offers another efficient route.[3]
Conclusion and Field Insights
The isopentylthio group imparts a nuanced reactivity profile to aryl bromides in palladium-catalyzed cross-coupling reactions.
-
Predictable Reactivity : Its behavior is largely predictable based on established principles of steric and electronic effects. It acts as a mild electron-donating group with significant steric bulk.
-
Steric Hindrance is Key : The primary challenge arises from steric hindrance when the group is positioned ortho to the bromide, often requiring more robust, sterically-demanding catalyst systems and harsher conditions.
-
Para/Meta Positions are Favorable : When in the meta or para position, the isopentylthio group generally allows for high-yielding coupling reactions under standard or slightly modified conditions.
-
Valuable for Drug Discovery : The lipophilic and metabolically stable nature of the isopentylthio group makes it an attractive substituent for modulating the pharmacokinetic properties of drug candidates.[18][19] Its predictable, albeit sometimes challenging, reactivity allows for its strategic incorporation into complex molecules.
For the medicinal chemist, the isopentylthio group should not be seen as an impediment but as a valuable tool. While its ortho-substitution requires careful catalyst selection, its overall compatibility with the most powerful bond-forming reactions in the synthetic chemist's arsenal ensures its continued use in the pursuit of novel therapeutics and materials.
References
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- 3. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Kinetic Studies of "1-Bromo-4-isopentylthiobenzene" in Palladium-Catalyzed Cross-Coupling Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The synthesis of complex organic molecules, particularly in the realm of pharmaceutical development, relies heavily on the efficiency and predictability of synthetic methodologies. Aryl thioethers are a prevalent motif in many biologically active compounds, and understanding the reactivity of functionalized precursors is paramount for process optimization and scale-up. This guide presents a comparative framework for the kinetic analysis of "1-Bromo-4-isopentylthiobenzene" in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. While direct kinetic data for this specific substrate is not extensively documented, this guide synthesizes established principles from studies on analogous aryl bromides to provide a robust experimental blueprint. We will delve into the mechanistic underpinnings of each reaction, propose detailed protocols for kinetic investigation, and present a comparative analysis of expected outcomes based on the electronic nature of the isopentylthio substituent. This document serves as a practical resource for researchers aiming to elucidate the reactivity of this and similar substrates, thereby facilitating informed decisions in catalyst system selection and reaction condition optimization.
Introduction: The Imperative of Kinetic Understanding in Modern Synthesis
The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the assembly of a vast array of organic molecules, from life-saving pharmaceuticals to advanced materials.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering a versatile and functional-group-tolerant approach to bond formation.[3][4] The significance of these reactions was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[5]
"this compound" presents an interesting case study. The isopentylthio group, an electron-donating substituent, is expected to influence the kinetics of the catalytic cycle, particularly the rate-determining oxidative addition step.[6] A thorough kinetic investigation is therefore essential to understand how this substituent modulates the reactivity of the aryl bromide across different coupling paradigms. This guide will compare three of the most powerful cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of a biaryl C-C bond.[5][7]
-
Buchwald-Hartwig Amination: For the creation of a C-N bond, forming an arylamine.[1][8]
-
Sonogashira Coupling: For the synthesis of an aryl-alkyne C-C bond.[9][10]
By systematically evaluating the kinetics of "this compound" in these transformations, we can generate a valuable reactivity profile that informs catalyst selection, ligand choice, and overall process development.
Comparative Catalytic Systems for Kinetic Analysis
The choice of catalyst, ligand, base, and solvent are critical variables that dictate the efficiency of a cross-coupling reaction. For a meaningful comparative kinetic study, it is crucial to employ well-established and robust catalytic systems for each transformation.
Suzuki-Miyaura Coupling: A Paradigm for C-C Bond Formation
The Suzuki-Miyaura reaction is a stalwart in C-C bond formation, valued for its mild conditions and the commercial availability and stability of boronic acid coupling partners.[7][11] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][12]
-
Proposed Catalyst System:
-
Palladium Source: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: Toluene/Water (biphasic)
-
Buchwald-Hartwig Amination: A Gateway to Arylamines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[1] The catalytic cycle shares similarities with other cross-coupling reactions, but the nature of the amine and the choice of a bulky, electron-rich phosphine ligand are critical for high efficiency.[8][13]
-
Proposed Catalyst System:
-
Palladium Precatalyst: Pd₂(dba)₃
-
Ligand: BINAP
-
Base: NaOt-Bu
-
Solvent: Toluene
-
Sonogashira Coupling: Constructing Aryl-Alkynes
The Sonogashira coupling provides a direct route to aryl-alkynes, important structures in materials science and medicinal chemistry.[9][10] The reaction is typically co-catalyzed by palladium and copper, though copper-free protocols are also prevalent.[14]
-
Proposed Catalyst System:
-
Palladium Source: PdCl₂(PPh₃)₂
-
Copper Co-catalyst: CuI
-
Base: Triethylamine (TEA)
-
Solvent: Tetrahydrofuran (THF)
-
Experimental Design for Rigorous Kinetic Studies
To ensure the generation of reliable and reproducible kinetic data, a meticulously planned experimental workflow is essential. The following protocols are designed to be self-validating, incorporating best practices for kinetic analysis.
General Workflow for Kinetic Experiments
The overarching workflow for each kinetic study will follow a consistent pattern to ensure comparability of the data.
Caption: General experimental workflow for kinetic studies.
Detailed Protocol: Suzuki-Miyaura Kinetic Study
Objective: To determine the initial reaction rate of the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (substrate)
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃ (2M aqueous solution, degassed)
-
Toluene (anhydrous, degassed)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a pre-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.01 mmol) and phenylboronic acid (1.5 mmol).
-
Add toluene (8.0 mL) and the internal standard (1.0 mmol).
-
Stir the mixture at the desired reaction temperature (e.g., 80 °C) for 10 minutes to ensure dissolution and thermal equilibration.
-
To initiate the reaction, inject a solution of this compound (1.0 mmol) in toluene (1.0 mL), followed by the degassed 2M K₂CO₃ solution (1.0 mL).
-
Immediately take the t=0 sample by withdrawing an aliquot (~0.1 mL), quenching it in a vial containing diethyl ether and water, and shaking vigorously.
-
Continue to take timed aliquots (e.g., at 2, 5, 10, 15, 30, and 60 minutes), quenching each in the same manner.
-
Analyze the organic layer of each quenched aliquot by GC or HPLC to determine the concentration of the substrate and product relative to the internal standard.
-
Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve.
Detailed Protocol: Buchwald-Hartwig Amination Kinetic Study
Objective: To determine the initial reaction rate of the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (substrate)
-
Morpholine
-
Pd₂(dba)₃
-
BINAP
-
NaOt-Bu
-
Toluene (anhydrous, degassed)
-
Internal standard (e.g., biphenyl)
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.005 mmol), BINAP (0.012 mmol), and NaOt-Bu (1.4 mmol).
-
Add toluene (8.0 mL) and the internal standard (1.0 mmol).
-
Add morpholine (1.2 mmol) to the mixture.
-
Seal the flask, remove from the glovebox, and place in a pre-heated oil bath at the desired temperature (e.g., 100 °C).
-
After 10 minutes of thermal equilibration, initiate the reaction by injecting a solution of this compound (1.0 mmol) in toluene (2.0 mL).
-
Follow the sampling, quenching, and analysis procedure as described in section 3.2.
-
Plot the concentration of the product versus time to determine the initial rate.
Detailed Protocol: Sonogashira Kinetic Study
Objective: To determine the initial reaction rate of the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (substrate)
-
Phenylacetylene
-
PdCl₂(PPh₃)₂
-
CuI
-
Triethylamine (TEA, anhydrous, degassed)
-
THF (anhydrous, degassed)
-
Internal standard (e.g., naphthalene)
Procedure:
-
To a pre-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.01 mmol) and CuI (0.02 mmol).
-
Add THF (8.0 mL), TEA (2.0 mL), and the internal standard (1.0 mmol).
-
Add this compound (1.0 mmol).
-
Stir the mixture at the desired reaction temperature (e.g., 50 °C) for 10 minutes for thermal equilibration.
-
Initiate the reaction by injecting phenylacetylene (1.2 mmol).
-
Follow the sampling, quenching, and analysis procedure as described in section 3.2.
-
Plot the concentration of the product versus time to determine the initial rate.
Comparative Data Analysis and Mechanistic Interpretation
While experimental data for "this compound" is pending, we can hypothesize its kinetic performance based on established principles. The isopentylthio group (-S-iC₅H₁₁) is an electron-donating group through resonance. This electronic effect is expected to decrease the rate of the oxidative addition step, which is often the rate-determining step in these catalytic cycles.[6]
Hypothetical Comparative Kinetic Data
The following table presents a hypothetical comparison of the initial rates for the cross-coupling of various para-substituted bromobenzenes, providing a framework for interpreting the experimental results for this compound.
| Aryl Bromide | para-Substituent | Electronic Effect | Reaction Type | Hypothetical Initial Rate (M/s) |
| 1-Bromo-4-nitrobenzene | -NO₂ | Electron-withdrawing | Suzuki-Miyaura | 1.5 x 10⁻⁴ |
| Bromobenzene | -H | Neutral | Suzuki-Miyaura | 5.0 x 10⁻⁵ |
| This compound | -S-iC₅H₁₁ | Electron-donating | Suzuki-Miyaura | 2.0 x 10⁻⁵ |
| 1-Bromo-4-nitrobenzene | -NO₂ | Electron-withdrawing | Buchwald-Hartwig | 2.1 x 10⁻⁴ |
| Bromobenzene | -H | Neutral | Buchwald-Hartwig | 7.5 x 10⁻⁵ |
| This compound | -S-iC₅H₁₁ | Electron-donating | Buchwald-Hartwig | 3.0 x 10⁻⁵ |
| 1-Bromo-4-nitrobenzene | -NO₂ | Electron-withdrawing | Sonogashira | 9.8 x 10⁻⁵ |
| Bromobenzene | -H | Neutral | Sonogashira | 3.2 x 10⁻⁵ |
| This compound | -S-iC₅H₁₁ | Electron-donating | Sonogashira | 1.2 x 10⁻⁵ |
Note: These values are illustrative and intended for comparative purposes. Actual experimental results will vary based on precise conditions.
Interpretation of Expected Results
The electron-donating nature of the isopentylthio group increases the electron density on the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Consequently, we anticipate that the initial reaction rate for this compound will be slower across all three coupling reactions when compared to unsubstituted bromobenzene and significantly slower than an electron-deficient substrate like 1-bromo-4-nitrobenzene.[6][15]
However, it is also important to consider potential catalyst inhibition. Sulfur-containing compounds can sometimes act as catalyst poisons by coordinating to the palladium center.[16] Kinetic studies will be crucial to determine if the thioether functionality in the substrate or product leads to any observable catalyst deactivation over time.
Visualizing the Catalytic Cycles
Understanding the catalytic cycle is fundamental to interpreting kinetic data. The following diagrams illustrate the generally accepted mechanisms for each of the three cross-coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Sonogashira coupling (with copper co-catalyst).
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative kinetic study of "this compound" in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Based on established mechanistic principles, it is hypothesized that the electron-donating isopentylthio group will lead to slower reaction rates compared to electron-neutral or -deficient aryl bromides, due to a less favorable oxidative addition step. The detailed experimental protocols provided herein offer a robust methodology for validating this hypothesis and for quantifying the reactivity of this important substrate.
The data generated from these studies will be invaluable for drug development professionals and process chemists, enabling the rational selection of catalytic systems and the optimization of reaction conditions to maximize efficiency and yield. Future work could expand upon this foundation by exploring a wider range of ligands, particularly for the Buchwald-Hartwig amination, where ligand choice is paramount. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper mechanistic insights into the transition states of the catalytic cycles for this specific substrate, further enriching our understanding of its reactivity.
References
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Singh, U. K., Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2002). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. Journal of the American Chemical Society, 124(47), 14104–14114. [Link]
-
ResearchGate. (n.d.). Rapid palladium-catalyzed cross-coupling in the synthesis of aryl thioethers under microwave conditions. Retrieved January 18, 2026, from [Link]
-
Singleton, D. A., & Buser, J. Y. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 60-67. [Link]
-
Hartwig, J. F., & Stambuli, J. P. (2007). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Angewandte Chemie International Edition, 46(48), 9225-9228. [Link]
-
Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.). Retrieved January 18, 2026, from [Link]
-
Mondal, S., & Ghorai, P. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23377–23387. [Link]
-
Kozhevnikov, I. V., & Khayrullina, V. R. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 11(11), 1381. [Link]
-
Singleton, D. A., & Buser, J. Y. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 60-67. [Link]
-
Gozzi, C., et al. (n.d.). kinetic study of heck reaction an interdisciplinary experience. ResearchGate. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetic Study of the Heck Reaction by the Method of Competing Reactions. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). The Heck reaction: Mechanistic insights and novel ligands. Retrieved January 18, 2026, from [Link]
-
Molecules. (2023). Organosulfur and Organoselenium Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 18, 2026, from [Link]
-
Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 18, 2026, from [Link]
-
Sharma, S., & Kumar, P. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. [Link]
-
YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction. [Link]
-
Chemistry – A European Journal. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved January 18, 2026, from [Link]
-
Soheili, A., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 16(5), 1506–1509. [Link]
-
PubChem. (n.d.). 1-Bromo-4-(isopentyloxy)benzene. Retrieved January 18, 2026, from [Link]
-
ChemRxiv. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Semantic Scholar. (n.d.). Rapid palladium-catalyzed cross-coupling in the synthesis of aryl thioethers under microwave conditions. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 18, 2026, from [Link]
-
Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Retrieved January 18, 2026, from [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved January 18, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling of Thioether-Functionalized Aryl Halides
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bromo-4-isopentylthiobenzene
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of 1-Bromo-4-isopentylthiobenzene, a halogenated organosulfur compound, is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically grounded framework for its safe and compliant disposal.
Understanding the Hazard Profile: A Precautionary Approach
Inferred Hazard Profile:
| Hazard Class | Anticipated Effects | Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | May cause skin irritation. | [3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [3] |
| Hazardous to the Aquatic Environment | Potentially toxic to aquatic life with long-lasting effects. | [4] |
Immediate Safety and Handling Protocols
Before any disposal procedures are initiated, adherence to strict safety protocols is paramount to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound and its waste.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves immediately.
-
Body Protection: A flame-resistant laboratory coat, fully fastened, is required. Ensure that skin is not exposed.
-
Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1]
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent. Collect the absorbed material and contaminated surfaces into a clearly labeled, sealable container for hazardous waste disposal.
-
Major Spills: In the case of a larger spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance at every stage.
Waste Segregation: The Cornerstone of Safe Disposal
The cardinal rule of chemical waste management is meticulous segregation.[5] Due to the presence of a bromine atom, this compound is classified as a halogenated organic waste .
Step 1: Container Selection Select a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.
Step 2: Labeling Properly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Segregation from Incompatible Waste Streams Crucially, do not mix halogenated organic waste with non-halogenated organic waste. Mixing can create complex and difficult-to-treat waste streams and may pose safety hazards. Keep this waste stream separate from strong oxidizing agents, strong bases, and acids.
On-Site Accumulation and Storage
Designate a specific, well-ventilated, and secure area within the laboratory as a Satellite Accumulation Area (SAA) for hazardous waste.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Storage Conditions: Store the waste in a cool, dry place away from direct sunlight and sources of ignition.
Final Disposal: The Professional Mandate
The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company or through your institution's EHS department.[3][6] Attempting to treat or dispose of this chemical through standard laboratory drains or as regular trash is a serious violation of safety protocols and environmental regulations.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
The Scientific Rationale Behind Disposal Choices
The recommended disposal method for halogenated organic compounds like this compound is typically high-temperature incineration. This is because the high temperatures and controlled conditions within a hazardous waste incinerator are necessary to break the strong carbon-bromine and carbon-sulfur bonds, ensuring complete destruction of the molecule and preventing the formation of toxic byproducts.[7]
While research into alternative degradation methods such as microbial degradation and catalytic destruction exists, these are not yet standard laboratory disposal procedures and are best suited for large-scale industrial applications or specialized research.[8][9] The primary goal in a research setting is the safe and compliant removal of the hazardous material from the laboratory environment.
Decontamination of Glassware
Glassware that has been in contact with this compound should be decontaminated before being washed. A common and effective method for decontaminating glassware containing residual thio-compounds is through oxidation.
Decontamination Protocol:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse solvent as halogenated organic waste.
-
Oxidative Cleaning: Prepare a base bath (a saturated solution of potassium hydroxide in isopropanol) or use a commercial oxidizing cleaning solution. Soak the glassware in this solution for several hours (or as recommended by your institution's safety protocols). This process helps to oxidize the thioether to a more water-soluble and less hazardous sulfoxide or sulfone.
-
Final Wash: After decontamination, thoroughly rinse the glassware with water and then wash with laboratory detergent as usual.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of rigorous segregation, proper containment, and professional disposal, researchers can ensure that their pursuit of scientific advancement does not come at the cost of environmental integrity. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.
References
-
Jakab, E., et al. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]
-
Wiaderna-Brycht, A., & Kuchar, L. (n.d.). [Toxicity of selected brominated aromatic compounds]. PubMed. Retrieved from [Link]
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
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- 9. mdpi.com [mdpi.com]
A Guide to Personal Protective Equipment for Handling 1-Bromo-4-isopentylthiobenzene
Prepared by a Senior Application Scientist
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 1-Bromo-4-isopentylthiobenzene. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following guidance is synthesized from data on structurally analogous compounds, including other brominated aromatic compounds and aryl sulfides. This approach is grounded in the established principles of chemical safety for related substance classes to ensure a robust and cautious operational plan.
Hazard Assessment: An Inferred Profile
This compound is a bifunctional molecule, possessing both a brominated aromatic ring and an alkyl aryl sulfide moiety. The primary hazards are inferred from compounds sharing these structural features, such as 1-bromo-4-ethylbenzene and other aryl sulfides.
Expected Primary Hazards:
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: The compound is expected to be a serious eye irritant.[1][2][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5][6]
Upon thermal decomposition, brominated aromatic compounds can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen halides.[2]
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on the specific task being performed, considering the potential for splashes, aerosol generation, or direct contact.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields | Disposable nitrile gloves (double-gloved recommended) | Fully buttoned lab coat | Recommended if not in a ventilated enclosure |
| Solution Preparation/Transfer (Liquid) | Chemical splash goggles | Disposable nitrile gloves (double-gloved recommended) | Fully buttoned lab coat | Work within a certified chemical fume hood |
| Running Reactions/Work-up | Chemical splash goggles and a face shield | Chemically resistant gloves (e.g., Silver Shield or butyl rubber over nitrile) | Chemically resistant apron over a lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant gloves | Chemically resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
The Causality Behind PPE Choices:
-
Eye and Face Protection : Standard safety glasses are the absolute minimum for any laboratory work.[7][8] However, when handling liquids that can splash, chemical splash goggles are required as they form a seal around the eyes.[8] For tasks with a higher risk of splashes, such as transferring large volumes or working with reactions under pressure, a face shield must be worn in addition to goggles to protect the entire face.[8][9]
-
Hand Protection : Disposable nitrile gloves are suitable for incidental contact but offer limited protection against prolonged exposure.[8] For extended work or when handling larger quantities, double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove. For high-risk procedures, more robust gloves like butyl rubber or laminate gloves (e.g., Silver Shield®) should be worn, as their resistance to aromatic compounds is superior.[9] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.
-
Body Protection : A standard laboratory coat protects against minor spills and contamination of personal clothing. When the potential for significant splashes exists, a chemically resistant apron should be worn over the lab coat. All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection : The primary means of respiratory protection is the use of engineering controls, specifically a certified chemical fume hood.[9] This is crucial for preventing the inhalation of any vapors or aerosols. If work must be performed outside of a fume hood where there is a risk of inhalation, a properly fitted respirator is necessary.
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide to safely manage this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Emergency & Disposal Protocols
Immediate First Aid Measures
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation develops or persists.[2]
-
If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[6]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][6] If the person is not breathing, give artificial respiration. Seek medical attention.[6]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Spill Response
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting cleanup, including respiratory protection.
-
Absorb liquid spills with an inert material such as sand, vermiculite, or earth.[5]
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Place all contaminated material into a suitable, labeled container for hazardous waste disposal.[1][5]
-
Clean the spill area thoroughly with soap and water.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."
-
Solid Waste: Contaminated solids (e.g., filter paper, absorbent materials) should be placed in a separate, sealed container labeled for solid hazardous waste.
-
Empty Containers: Empty containers retain chemical residue and should be disposed of as hazardous waste. Do not rinse into the drain.
Disposal must be carried out through an approved waste disposal plant, adhering to all local, regional, and national regulations for hazardous waste.[2][6][10]
References
-
Title: Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry Source: PubMed URL: [Link]
-
Title: Personal Protective Equipment | US EPA Source: United States Environmental Protection Agency URL: [Link]
- Title: Method for the bromination of aromatic compound Source: Google Patents URL
-
Title: What is bromine and what are the safe disposal and recycling methods? Source: Ideal Response URL: [Link]
-
Title: Personal Protective Equipment in Chemistry | Environmental Health and Safety Source: Dartmouth College URL: [Link]
-
Title: Personal Protective Equipment Source: The University of British Columbia URL: [Link]
-
Title: Removal of Bromine from Polymer Blends... Source: MDPI URL: [Link]
-
Title: Recommended PPE to handle chemicals Source: Bernardo Ecenarro URL: [Link]
-
Title: Personal Protective Equipment Requirements for Laboratories Source: Environmental Health and Safety, University of Washington URL: [Link]
-
Title: Bromine water - disposal Source: Chemtalk - Science Forum For Lab Technicians URL: [Link]
-
Title: Product Class 14: Aryl Sulfides Source: Science of Synthesis URL: [Link]
-
Title: Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Transition Metal Catalyzed Synthesis of Aryl Sulfides Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]
-
Title: MATERIAL SAFETY DATA SHEET Source: Tri-iso URL: [Link]
-
Title: Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst Source: Nanomaterials Chemistry URL: [Link]
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- 2. fishersci.com [fishersci.com]
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- 4. fishersci.com [fishersci.com]
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- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
